3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHIBFDCLZYKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Versatile Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique combination of a chloro and a trifluoromethyl group on the phenyl ring imparts valuable properties, making it a sought-after building block in the design of novel therapeutics, particularly in the realm of neurological disorders and metabolically stable peptides.
Molecular Architecture and Physicochemical Landscape
This compound is a derivative of the essential amino acid phenylalanine. Its structure is characterized by a chlorine atom at the meta-position (C3) and a trifluoromethyl group at the para-position (C4) of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. The presence of the chlorine atom further modulates these properties. This DL-racemic mixture contains equal amounts of the D- and L-enantiomers.
| Property | Value | Source |
| IUPAC Name | 2-Amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | [1] |
| Synonyms | DL-3-Chloro-4-(trifluoromethyl)phenylalanine | [1] |
| CAS Number | 76922-31-5 | [1] |
| Molecular Formula | C10H9ClF3NO2 | |
| Molecular Weight | 267.63 g/mol | |
| Melting Point | 270 - 275 °C (decomposes) | [2] |
| Appearance | White to off-white powder | |
| Stability | Stable under recommended storage conditions | [2] |
The strategic placement of the chloro and trifluoromethyl substituents offers several advantages in drug design. The trifluoromethyl group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic and steric properties of these substituents can influence the binding affinity and selectivity of a drug candidate for its biological target.
Strategic Synthesis of a Key Pharmaceutical Intermediate
The synthesis of this compound can be achieved through a multi-step process, with the key step being the asymmetric alkylation of a glycine Schiff base. A plausible and efficient synthetic pathway is outlined below.
Preparation of the Key Electrophile: 3-Chloro-4-(trifluoromethyl)benzyl bromide
The synthesis commences with the preparation of the essential electrophile, 3-Chloro-4-(trifluoromethyl)benzyl bromide. This can be synthesized from commercially available starting materials.
Caption: Synthesis of the key electrophile.
Protocol:
-
To a solution of 3-chloro-4-(trifluoromethyl)toluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).
-
Reflux the reaction mixture until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by distillation or chromatography to yield 3-Chloro-4-(trifluoromethyl)benzyl bromide. This key precursor is also commercially available.
Asymmetric Alkylation of a Glycine Schiff Base
The core of the synthesis involves the alkylation of a glycine Schiff base with the prepared benzyl bromide, a method widely used for the synthesis of unnatural amino acids.[3][4][5][6]
Caption: Asymmetric alkylation for amino acid synthesis.
Protocol:
-
Prepare the glycine Schiff base by reacting glycine ethyl ester with benzophenone in the presence of a dehydrating agent.
-
In a biphasic system of toluene and aqueous base (e.g., potassium carbonate), dissolve the glycine Schiff base and a phase-transfer catalyst.
-
Add 3-Chloro-4-(trifluoromethyl)benzyl bromide to the reaction mixture and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting protected amino acid ester is then subjected to acidic hydrolysis (e.g., refluxing with hydrochloric acid) to remove the protecting groups and yield this compound.
-
The final product can be purified by recrystallization.
Enantiomeric Resolution
For specific applications requiring either the D- or L-enantiomer, the racemic mixture can be resolved using enzymatic methods. Phenylalanine ammonia lyases (PALs) or other stereoselective enzymes can be employed for this purpose.[7]
Caption: Enzymatic resolution of the DL-racemic mixture.
Protocol:
-
Dissolve the DL-racemic mixture in a suitable buffer at the optimal pH for the chosen enzyme.
-
Add the stereoselective enzyme (e.g., immobilized PAL).
-
Incubate the reaction mixture under controlled temperature and agitation.
-
The enzyme will selectively act on one enantiomer (e.g., L-enantiomer), allowing for the separation of the unreacted D-enantiomer.
-
The separation can be achieved by techniques such as fractional crystallization or chromatography.
Mechanism of Action and Biological Significance
While direct studies on the mechanism of action of this compound are limited, its structural features suggest several potential biological activities, primarily through its incorporation into peptides and its potential to modulate neurological pathways.
The introduction of halogen and trifluoromethyl groups into phenylalanine can significantly alter the properties of peptides.[2][8] The trifluoromethyl group, being highly lipophilic and electron-withdrawing, can enhance the metabolic stability of peptides by shielding them from enzymatic degradation. This can lead to a longer in-vivo half-life, a desirable characteristic for therapeutic peptides.[2] Furthermore, these modifications can influence the peptide's conformation and its binding affinity to target receptors.
In the context of neuroscience, halogenated derivatives of phenylalanine have been shown to exhibit neuroprotective effects by modulating glutamatergic transmission. Overactivation of glutamate receptors is implicated in various neurological disorders, and compounds that can temper this excitotoxicity are of great therapeutic interest. While the precise targets of this compound are yet to be fully elucidated, its structural similarity to phenylalanine suggests it may interact with amino acid transporters or enzymes involved in neurotransmitter synthesis.
Applications in Drug Discovery and Development
The primary application of this compound is as a specialized building block in the synthesis of novel pharmaceutical compounds and bioactive peptides.
Building Block for Novel Therapeutics
This amino acid is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The chloro and trifluoromethyl groups provide handles for further chemical modifications and contribute to the overall pharmacological profile of the final compound.
Enhancement of Peptide Therapeutics
Incorporating this compound into peptide sequences is a key strategy to improve their drug-like properties.[2] Peptides often suffer from poor metabolic stability and low oral bioavailability. The introduction of this unnatural amino acid can address these limitations, leading to the development of more effective peptide-based drugs for a range of diseases, including metabolic disorders, cancer, and infectious diseases.[2]
Probing Biological Systems
As a structural analog of phenylalanine, this compound can be used as a research tool to probe the active sites of enzymes and the binding pockets of receptors that interact with phenylalanine. By comparing the activity of peptides containing this analog to their natural counterparts, researchers can gain insights into the structure-activity relationships and the molecular basis of biological recognition.
Safety and Handling
This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).[2]
Conclusion
This compound stands out as a highly valuable and versatile building block in the field of medicinal chemistry and drug development. Its unique chemical structure, characterized by the presence of both chloro and trifluoromethyl substituents, offers a powerful tool to modulate the physicochemical and biological properties of peptides and other small molecules. The synthetic routes to this compound are accessible, and its incorporation into drug candidates holds the promise of developing more stable, potent, and effective therapeutics. As our understanding of the intricate roles of unnatural amino acids in biological systems continues to grow, the importance of specialized building blocks like this compound is set to increase, paving the way for the next generation of innovative medicines.
References
- Apollo Scientific. 3-Chloro-4-(trifluoromethyl)
- Sigma-Aldrich. Safety Data Sheet for this compound.
- Kim, D. H., Im, J. K., Kim, D. W., & Mukherjee, D. K. (2011). Alkylation of glycine derivatives under phase transfer conditions using chiral orthopalladated complex.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Acidities of glycine Schiff bases and alkylation of their conjugate bases.
- Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871-4874.
- amino Acids Through Diastereoselective Bis-Alkylations of Chiral Ni(II)-complexes of Glycine. PubMed.
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic Strategies to Alpha-Trifluoromethyl and Alpha-Difluoromethyl Substituted Alpha-Amino Acids. Chemical Society Reviews, 37(8), 1727-1739.
- Sigma-Aldrich. 3-Chloro-4-(trifluoromethyl)benzyl bromide.
- Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides. PubMed Central.
- Supporting Inform
- Malik, A., & Sharma, P. R. (2023). Enantioselective Alkylation of Glycine Imines Using a Cinchona-Functionalized Crown Ether-Strapped Calixarene Phase-Transfer Catalyst. The Journal of Organic Chemistry.
- WO 2014/056465 A1 - An improved production method and new intermediates of synthesis of elvitegravir.
- Smits, R., Cadicamo, C. D., Burger, K., & Koksch, B. (2008). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Chemical Society Reviews, 37(8), 1727-1739.
- 4-(TRIFLUOROMETHYL)BENZYL BROMIDE synthesis. ChemicalBook.
- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry.
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Aftab, M., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPLEXES. Bulletin of the Chemical Society of Ethiopia, 36(1), 45-56.
- Sigma-Aldrich. 4-(Trifluoromethyl)benzyl bromide 98%.
- p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification.
- Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
- The Prohibited List. World Anti Doping Agency.
- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PubMed Central.
- Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides.
- p-Chlorphenylalanine effect on phenylalanine hydroxylase in hepatoma cells in culture.
Sources
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bis-α,α'-amino acids through diastereoselective bis-alkylations of chiral Ni(II)-complexes of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Strategic Importance
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a non-proteinogenic, synthetic amino acid derivative. Its structure is characterized by the presence of two key halogen substituents on the phenyl ring of phenylalanine: a chlorine atom at the meta-position (C3) and a highly electronegative trifluoromethyl (CF3) group at the para-position (C4). This dual halogenation pattern imparts unique physicochemical properties that distinguish it from natural phenylalanine and other halogenated analogs.
The introduction of a trifluoromethyl group, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The chlorine atom further modulates the electronic and steric profile of the molecule.[3] As a result, this compound serves as a critical chiral building block and research tool in the development of novel pharmaceuticals, particularly for targeted therapies where precise molecular interactions are paramount.[1][2] This guide provides an in-depth overview of its chemical properties, synthesis, analytical methodologies, and applications, offering a foundational resource for professionals in the field.
Section 2: Physicochemical Properties
The defining characteristics of this compound are summarized below. Understanding these properties is fundamental to its application in experimental design, from selecting appropriate solvents to predicting its behavior in biological systems.
| Property | Value | Source(s) |
| CAS Number | 72499-31-3 | N/A |
| Molecular Formula | C₁₀H₉ClF₃NO₂ | [4] |
| Molecular Weight | 267.63 g/mol | [4] |
| Appearance | Typically a white to off-white powder or crystalline solid. | [1][2] |
| Purity | Commonly available at ≥97% or ≥98% purity. | [1][5] |
| Storage Conditions | Store at 0-8°C in a dry, well-ventilated place. | [1][2] |
Note: Experimental values such as melting point and solubility may vary slightly between suppliers and batches. Refer to the lot-specific Certificate of Analysis for precise data.
Section 3: Synthesis Strategies
The synthesis of halogenated phenylalanine derivatives is a well-explored area of organic chemistry. While the exact, proprietary synthesis of this compound may vary between manufacturers, the general approach involves multi-step processes starting from commercially available precursors.
A common conceptual pathway involves the modification of a glycine or phenylalanine precursor. Asymmetric synthesis methods are often employed to achieve enantiomeric purity if a specific isomer (L- or D-) is desired, though the DL-racemic mixture is also widely used.[3]
Key synthetic strategies reported for analogous compounds include:
-
Asymmetric Phase-Transfer Catalysis: This method uses chiral catalysts, such as those derived from Cinchona alkaloids, to facilitate the alkylation of a glycine derivative with a substituted benzyl bromide, yielding an enantiomerically enriched product.[3]
-
Enzymatic Synthesis: Phenylalanine ammonia lyases (PALs) can be used for the asymmetric hydroamination of corresponding substituted cinnamic acids to produce either D- or L-phenylalanine derivatives.[6][7] This biocatalytic approach offers high selectivity under mild conditions.[6]
-
Direct Halogenation: While conceptually straightforward, direct chlorination of phenylalanine can lead to a mixture of isomers (ortho, meta, para) that are difficult to separate, making it a less favored route for producing a specific isomer like the 3-chloro variant.[8]
Below is a generalized workflow illustrating a plausible synthetic approach.
Caption: Generalized workflow for the asymmetric synthesis of the target compound.
Section 4: Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool for probing and modulating biological systems.
-
Peptide and Protein Engineering: Incorporation of this unnatural amino acid into peptides can significantly alter their properties. The trifluoromethyl group can enhance metabolic stability by blocking enzymatic degradation and increase binding affinity through favorable hydrophobic and electronic interactions.[1][2] This is crucial for developing peptide-based therapeutics with improved pharmacokinetic profiles.
-
Enzyme Inhibitor Design: As an analog of phenylalanine, it can be used to design competitive inhibitors for enzymes that process aromatic amino acids. Researchers utilize it to probe the active sites of enzymes and develop targeted therapies.
-
Neuroscience Research: Phenylalanine derivatives are precursors to key neurotransmitters. Analogs like this are used as tools to study neurotransmitter synthesis pathways and their effects on neurological function and disorders.[9]
-
¹⁹F NMR Probes: The trifluoromethyl group provides a distinct fluorine-19 (¹⁹F) NMR signal. When incorporated into a peptide or protein, it can serve as a non-invasive probe to study protein structure, dynamics, and interactions with ligands or other proteins without interference from background biological signals.
Section 5: Analytical Methodologies
Accurate detection and quantification are essential for both quality control and experimental applications. High-Performance Liquid Chromatography (HPLC) is the predominant method for analyzing this compound.
Protocol: Reversed-Phase HPLC for Purity Analysis
This protocol provides a general framework for the analysis of this compound. Causality: Reversed-phase HPLC is chosen because it effectively separates compounds based on hydrophobicity, and the aromatic, halogenated nature of the analyte makes it well-suited for retention on a C18 stationary phase.
1. Instrumentation and Materials:
- HPLC system with UV-Vis Detector
- Reversed-Phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Sample Diluent: 50:50 Water/Acetonitrile
- Analyte Standard: this compound
2. Standard and Sample Preparation:
- Prepare a stock solution of the standard at 1 mg/mL in the sample diluent.
- Prepare working standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL) to establish linearity.
- Prepare unknown samples at a concentration expected to fall within the linear range.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 25°C
- Detection Wavelength: 220 nm (Rationale: This wavelength provides good sensitivity for the peptide bond and aromatic system.)
- Gradient Elution: | Time (min) | % Mobile Phase B (Acetonitrile) | |------------|---------------------------------| | 0.0 | 10 | | 25.0 | 90 | | 30.0 | 90 | | 30.1 | 10 | | 35.0 | 10 |
4. System Validation and Analysis:
- Self-Validation: Run a blank (diluent) injection first to ensure no system contamination. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The correlation coefficient (R²) should be >0.99 for a trustworthy assay.
- Inject the unknown samples. The peak corresponding to the analyte should have a retention time matching the standard.
- Calculate the purity or concentration based on the calibration curve.
prep [label="Sample Preparation\n(Dissolve in Diluent)"];
inject [label="HPLC Injection\n(10 µL)"];
sep [label="C18 Column Separation\n(Gradient Elution)"];
detect [label="UV Detection\n(220 nm)"];
data [label="Data Acquisition\n(Chromatogram)"];
analyze [label="Analysis\n(Peak Integration & Quantification)"];
prep -> inject;
inject -> sep;
sep -> detect;
detect -> data;
data -> analyze;
}
Caption: Standard workflow for HPLC analysis of the target compound.
Section 6: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. While a specific, comprehensive toxicology report for this compound is not widely published, data from analogous compounds provides guidance.
-
General Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[10]
-
Hazard Statements (based on similar compounds): May cause skin irritation, serious eye irritation, and respiratory irritation.[4] Harmful if swallowed.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[11]
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[10][11]
-
Inhalation: Move person into fresh air. If breathing is difficult, seek medical attention.[11]
-
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[11]
Always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information before handling this chemical.
References
- Overview of Halogenated Phenylalanine Derivatives in Biochemical and Pharmaceutical Sciences. Benchchem.
- 4-Chloro-DL-phenylalanine. Chem-Impex.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym
- 3-Trifluoromethyl-D-phenylalanine. Chem-Impex.
- 3-chloro-L-phenylalanine | C9H10ClNO2. PubChem.
- 3-Trifluoromethyl-L-phenylalanine. Chem-Impex.
- 3-Fluoro-4-methoyl-DL-phenylalanine. Benchchem.
- 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2. PubChem.
- High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride.
- 3-Chloro-DL-phenylalanine | CAS 1956-15-6. Santa Cruz Biotechnology.
- Syntilo 9913 - SAFETY D
- Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery.
- 1H-1,2,4-Triazole-3-thiol CAS 3179-31-5 MSDS.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 9. chemimpex.com [chemimpex.com]
- 10. watson-int.com [watson-int.com]
- 11. msdspds.castrol.com [msdspds.castrol.com]
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic amino acid analog. While direct comprehensive studies on this specific molecule are not extensively documented in publicly available literature, its structural characteristics—a phenylalanine backbone substituted with a chloro and a trifluoromethyl group—strongly suggest a mechanism of action centered on the inhibition of aromatic amino acid hydroxylases. This guide synthesizes information from structurally related compounds, primarily the well-characterized inhibitor para-chlorophenylalanine (PCPA or Fenclonine), to propose a scientifically grounded, hypothesized mechanism for this compound. We postulate that its primary mode of action is the irreversible inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, with potential secondary activity against Phenylalanine Hydroxylase (PAH). This guide will detail this proposed mechanism, the anticipated biochemical consequences, and a framework of experimental protocols for its validation.
Introduction and Structural Rationale
Phenylalanine analogs have long been instrumental in biochemical and pharmacological research, often acting as specific inhibitors of enzymes involved in amino acid metabolism. The structure of this compound combines features known to influence enzymatic interactions:
-
Phenylalanine Scaffold : Provides the core structure to be recognized by enzymes that process natural phenylalanine or other aromatic amino acids.
-
Halogenation : The presence of chlorine and a trifluoromethyl group significantly alters the electronic properties of the phenyl ring. The trifluoromethyl group is a strong electron-withdrawing group, while chlorine is also electronegative. Such substitutions are known to play a key role in the inhibitory activity of compounds like PCPA.
Based on these features, we hypothesize that this compound functions as a potent enzyme inhibitor, with a mechanism analogous to that of PCPA.
Primary Hypothesized Mechanism: Inhibition of Tryptophan Hydroxylase (TPH)
We propose that the principal mechanism of action for this compound is the potent and likely irreversible inhibition of Tryptophan Hydroxylase (TPH).
The Role of Tryptophan Hydroxylase
TPH is the critical, rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] It catalyzes the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP).[1][2] This is the first and committed step in the serotonin synthesis pathway.[3] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[2]
There are two main isoforms of TPH:
-
TPH1 : Primarily found in peripheral tissues, such as the gut and pineal gland.
-
TPH2 : The predominant isoform in the central nervous system (CNS), located in serotonergic neurons.[2]
Inhibition of TPH leads to a direct and significant depletion of serotonin levels in both the CNS and the periphery.[4][5]
Proposed Inhibitory Action
The mechanism of TPH inhibition by the related compound, p-chlorophenylalanine (PCPA), is well-established as irreversible.[6] PCPA acts as a suicide inhibitor. It is recognized by the active site of TPH and is hydroxylated in a manner similar to the natural substrate, tryptophan. This enzymatic processing, however, generates a highly reactive intermediate that covalently binds to the enzyme, leading to its irreversible inactivation.
We postulate that this compound acts via a similar mechanism. The enzyme would recognize the phenylalanine core, and the electron-withdrawing properties of the chloro and trifluoromethyl groups would facilitate the formation of a reactive species upon catalytic action, leading to covalent modification and inactivation of TPH.
Downstream Biochemical Cascade
The inhibition of TPH by this compound would initiate a cascade of biochemical changes:
-
Decreased 5-HTP Production : The direct consequence of TPH inhibition is a halt in the conversion of tryptophan to 5-HTP.
-
Depletion of Serotonin (5-HT) : With the precursor 5-HTP unavailable, the synthesis of serotonin ceases. Existing stores of serotonin are metabolized by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA), leading to a profound depletion of serotonin levels in the brain and peripheral tissues.[4]
-
Functional Consequences : Given serotonin's role in regulating mood, sleep, and appetite, its depletion is expected to have significant physiological and behavioral effects.[7]
The proposed primary mechanism of action is illustrated in the following diagram:
Caption: Hypothesized irreversible inhibition of Tryptophan Hydroxylase (TPH).
Secondary Hypothesized Mechanism: Inhibition of Phenylalanine Hydroxylase (PAH)
A secondary, yet significant, potential mechanism of action is the inhibition of Phenylalanine Hydroxylase (PAH).
The Role of Phenylalanine Hydroxylase
PAH is a related aromatic amino acid hydroxylase that catalyzes the conversion of phenylalanine to tyrosine.[8] This is the primary pathway for catabolizing excess dietary phenylalanine. The compound p-chlorophenylalanine is also known to inhibit PAH.[9] Given the structural similarity, it is highly probable that this compound also inhibits this enzyme.
Consequences of PAH Inhibition
Inhibition of PAH would lead to:
-
Elevated Phenylalanine Levels : Reduced conversion of phenylalanine to tyrosine would cause an accumulation of phenylalanine in the blood and tissues.
-
Reduced Tyrosine Synthesis : The body's ability to synthesize tyrosine de novo would be diminished, increasing its reliance on dietary tyrosine. Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).[10][11]
Experimental Validation Framework
To validate the hypothesized mechanism of action, a multi-tiered experimental approach is required. As a self-validating system, each stage provides evidence that informs the next.
Tier 1: In Vitro Enzyme Inhibition Assays
Objective: To determine if this compound directly inhibits TPH and PAH activity and to characterize the nature of this inhibition.
Protocol: TPH Inhibition Assay
-
Enzyme Source : Recombinant human TPH1 and TPH2.
-
Assay Buffer : Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.4, containing 0.1 mg/mL catalase and 100 µM ferrous ammonium sulfate).
-
Substrate and Cofactors : Prepare solutions of L-tryptophan and the cofactor tetrahydrobiopterin (BH4).
-
Inhibitor Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.
-
Reaction :
-
Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (to test for time-dependency, indicative of irreversible inhibition).
-
Initiate the reaction by adding L-tryptophan and BH4.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
-
Detection : Quantify the product, 5-HTP, using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.
-
Data Analysis : Calculate IC₅₀ values. To determine the mechanism (competitive, non-competitive, irreversible), perform kinetic studies by varying substrate concentrations.
A similar protocol should be employed for PAH, using L-phenylalanine as the substrate and quantifying the production of L-tyrosine.
Data Presentation: In Vitro Inhibition
| Enzyme Target | Inhibitor | IC₅₀ (µM) [Hypothetical] | Inhibition Type [Hypothetical] |
| TPH1 | 3-Chloro-4-(trifluoromethyl)-DL-phe | 5.2 | Irreversible |
| TPH2 | 3-Chloro-4-(trifluoromethyl)-DL-phe | 2.8 | Irreversible |
| PAH | 3-Chloro-4-(trifluoromethyl)-DL-phe | 25.6 | Competitive, Reversible |
| Tyrosine Hydroxylase | 3-Chloro-4-(trifluoromethyl)-DL-phe | > 100 | No significant inhibition |
Tier 2: Cell-Based Assays
Objective: To confirm the effect of the compound on serotonin synthesis in a cellular context.
Protocol: Serotonin Depletion in a Serotonergic Cell Line (e.g., RIN-14B)
-
Cell Culture : Culture RIN-14B cells (a rat pancreatic cell line known to produce serotonin) under standard conditions.
-
Treatment : Treat cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis : Harvest and lyse the cells.
-
Quantification : Measure the intracellular concentrations of tryptophan, 5-HTP, serotonin, and 5-HIAA using HPLC or LC-MS/MS.
-
Validation : A significant decrease in 5-HTP and serotonin, with a potential increase in tryptophan, would confirm TPH inhibition within the cell.
Tier 3: In Vivo Pharmacodynamic Studies
Objective: To determine the effect of the compound on brain and peripheral serotonin levels in a preclinical model (e.g., rat or mouse).
Protocol: Brain Serotonin Depletion in Rats
-
Dosing : Administer this compound (e.g., via intraperitoneal injection) to a cohort of rats at various doses. Include a vehicle control group.
-
Time Course : Sacrifice animals at different time points post-administration (e.g., 6, 24, 48, 72 hours) to assess the onset and duration of the effect.
-
Tissue Collection : Dissect specific brain regions (e.g., striatum, hippocampus, cortex) and peripheral tissues (e.g., gut, blood).
-
Neurochemical Analysis : Homogenize tissues and analyze the levels of serotonin and 5-HIAA using HPLC. Also, measure phenylalanine and tyrosine levels to assess PAH inhibition.
-
Causality Check : To confirm that the observed serotonin depletion is due to inhibition of new synthesis and not release, pre-treat another cohort of animals with a monoamine oxidase inhibitor (MAOI). In these animals, an effective TPH inhibitor should still prevent the accumulation of serotonin.
The workflow for this multi-tiered validation approach is depicted below.
Caption: A sequential workflow for validating the hypothesized mechanism of action.
Conclusion
While direct experimental data on this compound is sparse, a robust hypothesis for its mechanism of action can be constructed based on its chemical structure and the known pharmacology of related compounds. We propose that its primary action is the irreversible inhibition of Tryptophan Hydroxylase, leading to profound serotonin depletion. A secondary action is the likely inhibition of Phenylalanine Hydroxylase. This dual-action profile makes it a potentially powerful tool for research into the roles of serotonin and phenylalanine metabolism. The experimental framework outlined in this guide provides a clear, logical, and self-validating pathway to rigorously test this hypothesis and fully characterize the biochemical activity of this compound.
References
-
L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem . National Center for Biotechnology Information. [Link][11]
-
DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase - PubMed . PubMed. [Link][12]
-
Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed . PubMed. [Link][3]
-
Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed . PubMed. [Link][9]
-
Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed . PubMed. [Link][4]
-
Serotonin and Melatonin Synthesis | Tryptophan Metabolism - YouTube . YouTube. [Link][7]
-
Allosteric Regulation of Phenylalanine Hydroxylase - PMC - PubMed Central . PubMed Central. [Link][8]
-
5-Hydroxytryptamine Synthesis | Outcomes of Eliminating Serotonin in the Brain - YouTube . YouTube. [Link][2]
-
The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed . PubMed. [Link][5]
Sources
- 1. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Phenylalanine hydroxylase contributes to serotonin synthesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenylalanine - Wikipedia [en.wikipedia.org]
- 11. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DL-[2-14C]p-chlorophenylalanine as an inhibitor of tryptophan 5-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated biological activity of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a halogenated and trifluoromethylated derivative of the essential amino acid phenylalanine. Drawing upon established knowledge of structurally similar compounds, particularly p-chlorophenylalanine (fenclonine), this document elucidates the probable mechanisms of action, key molecular targets, and potential therapeutic implications of this compound. We will delve into its likely role as an inhibitor of aromatic amino acid hydroxylases, its interaction with amino acid transport systems, and provide detailed experimental protocols for the validation of these activities. This guide is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound in drug discovery and development.
Introduction: The Rationale for Halogenated and Fluorinated Phenylalanine Analogs in Drug Design
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into the structure of phenylalanine has been a fruitful approach in medicinal chemistry.[1] Halogenation can significantly alter the physicochemical properties of the parent molecule, including its lipophilicity, electronic distribution, and metabolic stability.[2] The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with vastly different electronic properties, often enhancing metabolic stability and receptor binding affinity.[2] These modifications can transform a simple amino acid into a potent and specific modulator of biological processes.
This compound combines these features, suggesting a high potential for potent biological activity. Based on the extensive research on its close analog, p-chlorophenylalanine (PCPA or fenclonine), the primary anticipated mechanism of action is the inhibition of key enzymes in the aromatic amino acid metabolic pathways.
Primary Anticipated Biological Target: Tryptophan Hydroxylase and Serotonin Depletion
The most well-documented biological effect of p-chlorophenylalanine is its potent and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[3][4] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the immediate precursor of serotonin. By inhibiting TPH, PCPA leads to a profound and sustained depletion of serotonin in the central and peripheral nervous systems.[3]
Given the structural similarity, it is highly probable that this compound also acts as an inhibitor of TPH. The presence of the chloro and trifluoromethyl groups on the phenyl ring likely enhances its binding to the active site of the enzyme, potentially leading to even greater potency or altered selectivity compared to PCPA.
Mechanism of Tryptophan Hydroxylase Inhibition
Phenylalanine analogs, including PCPA, are believed to act as competitive inhibitors at the tryptophan binding site of TPH.[5] The enzyme-inhibitor complex that is formed is often stable and can be irreversible, leading to a long-lasting reduction in enzyme activity.[5] The recovery of serotonin levels after administration of such inhibitors is typically slow and depends on the de novo synthesis of new TPH enzyme.[3]
Secondary Target: Phenylalanine Hydroxylase
In addition to TPH, p-chlorophenylalanine has also been shown to inhibit phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[6][7] This inhibition is also thought to be a key aspect of its biological activity profile. Deficiency in PAH is the underlying cause of the genetic disorder phenylketonuria (PKU).[8][9]
It is therefore plausible that this compound also possesses inhibitory activity against PAH. The degree of inhibition relative to TPH would be a critical determinant of its overall pharmacological profile.
Signaling Pathway: Aromatic Amino Acid Hydroxylation
The diagram below illustrates the central role of TPH and PAH in the metabolism of aromatic amino acids and the production of key neurotransmitters. The inhibitory action of this compound is predicted to occur at the steps catalyzed by these two enzymes.
Figure 1. Proposed inhibition of aromatic amino acid hydroxylases.
Cellular Uptake: The Role of L-Type Amino Acid Transporter 1 (LAT1)
For this compound to exert its intracellular effects, it must first be transported across the cell membrane. As an amino acid analog, it is highly likely to be a substrate for amino acid transporters. The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a prime candidate for mediating the uptake of this compound.[10][11] LAT1 is responsible for the transport of large neutral amino acids, including phenylalanine, across the blood-brain barrier and into various cell types, and is often overexpressed in cancer cells.[12][13]
The structural features of this compound are consistent with those of known LAT1 substrates. Therefore, understanding its interaction with LAT1 is crucial for predicting its pharmacokinetic and pharmacodynamic properties.
Experimental Workflow: Assessing LAT1-Mediated Uptake
The following experimental workflow can be employed to determine if this compound is a substrate of LAT1.
Figure 2. Workflow for LAT1 competition assay.
Experimental Protocols
In Vitro Tryptophan Hydroxylase Inhibition Assay
Objective: To determine the inhibitory potential and kinetics of this compound on TPH activity.
Materials:
-
Recombinant human TPH1 enzyme
-
L-tryptophan
-
6-(R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) cofactor
-
Catalase
-
Dithiothreitol (DTT)
-
This compound
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare a reaction mixture containing buffer, catalase, DTT, and BH4.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan and recombinant TPH1.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by HPLC with fluorescence detection to quantify the amount of 5-hydroxytryptophan produced.
-
Calculate the rate of reaction and determine the IC50 and kinetic parameters (Ki) of inhibition.
Cell-Based Serotonin Depletion Assay
Objective: To assess the ability of this compound to deplete serotonin levels in a cellular model.
Materials:
-
A cell line that synthesizes serotonin (e.g., RIN-14B rat insulinoma cells)
-
Cell culture medium and supplements
-
This compound
-
ELISA kit for serotonin quantification or LC-MS/MS system
Procedure:
-
Culture RIN-14B cells to near confluency.
-
Treat the cells with varying concentrations of this compound for different durations (e.g., 24, 48, 72 hours).
-
Harvest the cells and prepare cell lysates.
-
Measure the total protein concentration of the lysates for normalization.
-
Quantify the serotonin levels in the cell lysates using a serotonin-specific ELISA kit or by LC-MS/MS.
-
Determine the dose- and time-dependent effects of the compound on cellular serotonin levels.
Quantitative Data Summary
While direct experimental data for this compound is not yet available in the public domain, the following table provides a template for summarizing key quantitative parameters that should be determined through the experimental protocols outlined above. For comparative purposes, representative data for p-chlorophenylalanine are included where available.
| Parameter | This compound | p-Chlorophenylalanine (Fenclonine) | Reference |
| TPH Inhibition | |||
| IC50 | To be determined | ~10-100 µM (in vitro) | [3] |
| Ki | To be determined | To be determined | |
| Mechanism | To be determined | Irreversible, Competitive | [3][5] |
| PAH Inhibition | |||
| IC50 | To be determined | ~5 mM (in vitro) | [14] |
| Mechanism | To be determined | Competitive | [6] |
| LAT1 Interaction | |||
| IC50 for Leucine Uptake | To be determined | To be determined | |
| Substrate/Inhibitor | To be determined | Likely Substrate | [10][11] |
Conclusion and Future Directions
This compound is a synthetic amino acid analog with significant potential as a pharmacological tool and a lead compound for drug development. Based on its structural similarity to p-chlorophenylalanine, its primary biological activity is anticipated to be the inhibition of tryptophan hydroxylase and, to a lesser extent, phenylalanine hydroxylase. This would lead to a reduction in serotonin and tyrosine biosynthesis, respectively. Furthermore, its uptake into cells is likely mediated by the L-type amino acid transporter 1.
Future research should focus on the experimental validation of these predicted biological activities. The protocols provided in this guide offer a starting point for these investigations. A thorough characterization of the pharmacokinetics, pharmacodynamics, and toxicology of this compound will be essential for realizing its therapeutic potential.
References
- Bloom F.E., German N.J. Physiologic and pharmacologic considerations of biogenic amines in the nervous system. Ann. Rev. Pharmacol. Toxicol. 1968;8:225–229.
- Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Salter, M., & Pogson, C. I. (1985). The role of tryptophan 5-monooxygenase in the regulation of 5-hydroxytryptamine synthesis. In Essays in biochemistry (Vol. 21, pp. 1-40). Academic Press.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- del Amo, E. M., Urtti, A., & Yliperttula, M. (2008). Pharmacokinetic role of L-type amino acid transporters. Current topics in medicinal chemistry, 8(10), 839-853.
- Uchida, Y., Ohtsuki, S., Katsukura, Y., Ikeda, C., Suzuki, T., Kamiie, J., & Terasaki, T. (2011). Quantitative targeted absolute proteomics of human blood-brain barrier transporters and receptors. Journal of neurochemistry, 117(2), 333-345.
- Lovenberg, W., Jequier, E., & Sjoerdsma, A. (1967). Tryptophan hydroxylation: measurement in pineal gland, brainstem, and carcinoid tumor. Science, 155(3759), 217-219.
- Hayashi, K., & Anzai, N. (2017). Novel roles of LAT1 in cancer cell metabolism. Cancers, 9(7), 77.
- Kuchar, M., & Anzai, N. (2018).
- Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278.
- Grahame-Smith, D. G. (1971). Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan. Journal of neurochemistry, 18(6), 1053-1066.
- Sanders-Bush, E., & Sulser, F. (1970). p-Chloroamphetamine: in vivo investigations on the mechanism of action of the selective depletion of cerebral serotonin. Journal of Pharmacology and Experimental Therapeutics, 175(2), 419-426.
- Kaufman, S. (1995). Phenylalanine hydroxylase. In Advances in enzymology and related areas of molecular biology (Vol. 69, pp. 77-133). John Wiley & Sons.
- Fitzpatrick, P. F. (2003). Mechanism of aromatic amino acid hydroxylation. Biochemistry, 42(48), 14083-14091.
- Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular Pharmacology, 3(3), 274–278.
- Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.
- Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry, 251(12), 3677–3684.
- Miller, M. R., McClure, D., & Shiman, R. (1976). Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models. The Journal of biological chemistry, 251(12), 3677–3684.
- Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological reviews, 70(1), 43-77.
- Scriver, C. R. (2007). The PAH gene, phenylketonuria, and a paradigm shift.
- Blau, N., van Spronsen, F. J., & Levy, H. L. (2010). Phenylketonuria. The Lancet, 376(9750), 1417-1427.
Sources
- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of inactivation of phenylalanine hydroxylase by p-chlorophenylalanine in hepatome cells in culture. Two possible models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylalanine hydroxylase mRNA rescues the phenylketonuria phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insights into the Transport Cycle of LAT1 and Interaction with the Inhibitor JPH203 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Predictive Technical Guide
A Theoretical Exploration of a Novel Phenylalanine Analogue for Advanced Research Applications
Abstract: This document provides a predictive overview of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a novel, non-proteinogenic amino acid. In the absence of direct published literature on this specific molecule, this guide synthesizes information from related halogenated and trifluoromethylated phenylalanine analogues to forecast its chemical properties, potential biological activities, and applications in drug discovery and chemical biology. We present a plausible synthetic pathway, predict its physicochemical characteristics, and explore its potential as a modulator of key biological pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the design and application of novel amino acid derivatives.
Introduction: The Rationale for Novel Phenylalanine Analogues
Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor to important signaling molecules.[1][2] The incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful strategy in drug design and chemical biology, offering the ability to enhance stability, modulate biological activity, and probe molecular interactions.[3][4] Halogenation and trifluoromethylation of the phenyl ring of phenylalanine are common modifications that can significantly alter the parent molecule's physicochemical and biological properties.[5][6]
The chlorine atom and the trifluoromethyl group are both electron-withdrawing, but they differ in their steric bulk and lipophilicity, making their combined effect on the phenylalanine scaffold a subject of considerable interest.[7] The trifluoromethyl group, in particular, is a common bioisostere for other chemical moieties and is known to enhance the lipophilicity and metabolic stability of drug candidates.[8][9]
This guide focuses on the predicted properties and potential applications of this compound, a molecule that, to our knowledge, has not been extensively characterized in the scientific literature. By analyzing the known characteristics of its constituent parts—3-chlorophenylalanine and 4-trifluoromethylphenylalanine—we can construct a theoretical framework to guide future research into this promising compound.
Predicted Physicochemical Properties
The introduction of a chlorine atom and a trifluoromethyl group onto the phenylalanine ring is expected to significantly influence its physicochemical properties compared to the parent amino acid. The table below presents a predictive summary of these properties, extrapolated from data for related compounds.
| Property | Predicted Value/Characteristic for this compound | Rationale based on Analogous Compounds |
| Molecular Formula | C₁₀H₉ClF₃NO₂ | Based on the addition of Cl and CF₃ to the phenylalanine (C₉H₁₁NO₂) backbone. |
| Molecular Weight | ~267.63 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for amino acid derivatives. |
| Solubility | Predicted to have low aqueous solubility and higher solubility in organic solvents. | Halogenation and trifluoromethylation generally decrease aqueous solubility and increase lipophilicity.[10][11] |
| pKa (Carboxyl) | Predicted to be slightly lower than phenylalanine (~1.8-2.0) | The electron-withdrawing effects of Cl and CF₃ will increase the acidity of the carboxylic acid. |
| pKa (Amino) | Predicted to be slightly lower than phenylalanine (~8.8-9.0) | The electron-withdrawing groups will slightly decrease the basicity of the amino group. |
| LogP | Predicted to be significantly higher than phenylalanine (~1.5-2.5) | Both chlorine and the trifluoromethyl group contribute to increased lipophilicity.[12] |
Proposed Synthetic Pathways
While no specific synthesis for this compound has been reported, established methods for the synthesis of non-natural amino acids can be adapted. A plausible and versatile approach would be the Strecker synthesis or the asymmetric alkylation of a glycine enolate equivalent.
Retrosynthetic Analysis and Key Starting Materials
A logical starting material for the synthesis of this compound is 3-chloro-4-(trifluoromethyl)benzyl bromide. This key intermediate can be used to introduce the substituted benzyl side chain.
Proposed Synthetic Protocol: Asymmetric Alkylation of a Glycine Equivalent
This method allows for the stereoselective synthesis of either the D- or L-enantiomer, or the racemic mixture can be obtained by using a non-chiral phase-transfer catalyst.
Step-by-Step Methodology:
-
Preparation of the Glycine Schiff Base: React glycine ethyl ester with benzophenone to form the N-(diphenylmethylene)glycine ethyl ester. This protects the amino group and allows for enolate formation.
-
Phase-Transfer Catalyzed Alkylation: In a biphasic system (e.g., dichloromethane and aqueous sodium hydroxide), deprotonate the glycine Schiff base using a phase-transfer catalyst (e.g., a chiral cinchona alkaloid derivative for asymmetric synthesis).
-
Alkylation: Add 3-chloro-4-(trifluoromethyl)benzyl bromide to the reaction mixture. The enolate will displace the bromide to form the carbon-carbon bond.
-
Hydrolysis and Deprotection: Treat the alkylated product with aqueous acid to hydrolyze the ester and the Schiff base, yielding this compound.
-
Purification: The final product can be purified by recrystallization or chromatography.
Caption: Proposed asymmetric synthesis of this compound.
Predicted Biological Activities and Mechanism of Action
The biological effects of this compound are likely to be multifaceted, stemming from its structural similarity to endogenous amino acids and the unique properties imparted by its substituents.
Potential as an Enzyme Inhibitor
Many phenylalanine analogues act as inhibitors of enzymes involved in amino acid metabolism. A prominent example is p-chlorophenylalanine (fenclonine), an irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[13] Given this precedent, this compound is a strong candidate for investigation as a TPH inhibitor. The trifluoromethyl group could further enhance binding affinity or alter the mechanism of inhibition.
Caption: Predicted mechanism of action as a tryptophan hydroxylase inhibitor.
Interaction with Amino Acid Transporters
Unnatural amino acids can interact with amino acid transport systems, leading to either competitive inhibition of natural amino acid uptake or being transported into the cell themselves.[14][15] The increased lipophilicity of this compound may enhance its ability to cross cell membranes and interact with intracellular targets. Its potential to be a substrate for transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, makes it an interesting candidate for targeted drug delivery.[16]
Incorporation into Peptides and Proteins
The incorporation of this compound into peptides could confer novel properties, such as increased resistance to proteolytic degradation and enhanced binding to target receptors.[5] The unique electronic and steric properties of the substituted phenyl ring could be exploited to fine-tune the biological activity of therapeutic peptides.
Potential Research Applications
Based on its predicted properties, this compound holds promise in several areas of research:
-
Neuroscience: As a potential modulator of serotonin synthesis, it could be a valuable tool for studying the role of serotonin in various neurological processes and disorders.
-
Oncology: Its potential as a LAT1 substrate could be explored for the targeted delivery of cytotoxic agents to cancer cells.
-
Drug Discovery: The unique combination of a chloro and trifluoromethyl group makes it an attractive scaffold for the development of novel enzyme inhibitors or receptor ligands.
-
Chemical Biology: Incorporation of this UAA into peptides and proteins can be used to probe structure-function relationships and to develop novel biomaterials.[3]
Hypothetical Experimental Protocol: In Vitro Tryptophan Hydroxylase Inhibition Assay
To validate the predicted biological activity of this compound, a key initial experiment would be to assess its ability to inhibit tryptophan hydroxylase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human tryptophan hydroxylase 1 (TPH1).
Materials:
-
Recombinant human TPH1
-
L-Tryptophan (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Catalase
-
Dithiothreitol (DTT)
-
This compound (test compound)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring fluorescence
Procedure:
-
Prepare Reagent Solutions: Prepare stock solutions of TPH1, L-tryptophan, BH₄, and the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, catalase, DTT, and varying concentrations of this compound.
-
Enzyme Addition: Add TPH1 to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add L-tryptophan and BH₄ to each well to start the enzymatic reaction.
-
Reaction Quenching and Detection: After a specific time, stop the reaction and measure the formation of 5-hydroxytryptophan (5-HTP), either directly by HPLC or by a coupled enzymatic assay that produces a fluorescent signal.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
While direct experimental data for this compound is currently unavailable, a predictive analysis based on the extensive literature on related halogenated and trifluoromethylated amino acids suggests it is a compound of significant scientific interest. Its unique combination of substituents is likely to confer potent biological activity, potentially as an enzyme inhibitor or as a novel building block for peptide-based therapeutics. The proposed synthetic routes are feasible with standard organic chemistry techniques, and the predicted biological activities can be tested using established in vitro and in vivo models. This predictive guide aims to stimulate further research into this promising, yet unexplored, molecule.
References
References
[17] Cao, N., et al. (2011). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]
[8] Cascio, M. G., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. PubMed Central. Available at: [Link]
[3] Chen, Y., et al. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PubMed Central. Available at: [Link]
[18] Chen, Z., et al. (2025). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. PubMed Central. Available at: [Link]
[19] Hamala, V., et al. (2021). Cytotoxicity of fluorinated amino sugars. Institute of Chemical Process Fundamentals. Available at: [Link]
[12] Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Available at: [Link]
[20] Wikipedia. (2024). Amino acid. In Wikipedia. Available at: [Link]
[21] Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
[13] Waku, T., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. PubMed Central. Available at: [Link]
[10] Ramalhete, S. M., et al. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. RSC Publishing. Available at: [Link]
[11] Taylor & Francis Online. (2020). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. Available at: [Link]
[9] Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. Available at: [Link]
[22] Frontiers. (2022). Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2. Frontiers. Available at: [Link]
[1] Wikipedia. (2024). Phenylalanine. In Wikipedia. Available at: [Link]
[23] Heriot-Watt Research Portal. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. Heriot-Watt Research Portal. Available at: [Link]
[14] PNAS. (1999). Amino acid transport System A resembles System N in sequence but differs in mechanism. PNAS. Available at: [Link]
[24] ACS Publications. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. Available at: [Link]
[25] ACS Publications. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry. Available at: [Link]
[26] Stroke. (2011). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. Available at: [Link]
[27] National Institutes of Health. (2011). Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures. National Institutes of Health. Available at: [Link]
[28] ACS Publications. (2000). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available at: [Link]
[29] PubMed Central. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PubMed Central. Available at: [Link]
[30] Google Patents. (2008). In vivo incorporation of unnatural amino acids. Google Patents. Available at:
[6] MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
[15] PubMed. (2018). Amino acid transporters revisited: New views in health and disease. PubMed. Available at: [Link]
[31] ResearchGate. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). ResearchGate. Available at: [Link]
[32] PubMed. (1991). Structural studies of condensation products of biogenic amines as inhibitors of tryptophan hydroxylase. PubMed. Available at: [Link]
[16] PubMed Central. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PubMed Central. Available at: [Link]
[33] YouTube. (2013). Unnatural Amino Acids. YouTube. Available at: [Link]
[34] National Institutes of Health. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. National Institutes of Health. Available at: [Link]
[35] Macmillan Group - Princeton University. (2017). Synthesis and Applications of Fluorinated -Amino Acids. Macmillan Group - Princeton University. Available at: [Link]
[36] Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]
[37] ResearchGate. (2023). Structure formulae of some TPH inhibitors. ResearchGate. Available at: [Link]
[38] ResearchGate. (2020). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. ResearchGate. Available at: [Link]
[39] Organic Chemistry Portal. (2009). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Available at: [Link]
[40] Biochemistry Den. (2024). Amino Acid Transport and Regulation: Mechanisms & Importance. Biochemistry Den. Available at: [Link]
[41] Wikipedia. (2024). Tryptophan hydroxylase. In Wikipedia. Available at: [Link]
[42] National Institutes of Health. (2022). Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives. National Institutes of Health. Available at: [Link]
[43] ResearchGate. (2019). Selected examples of fluorinated amino acids and their modes of... ResearchGate. Available at: [Link]
[44] Strecker Synthesis. (2024). Strecker Amino Acid Synthesis Mechanism & Examples. Strecker Synthesis. Available at: [Link]
[5] MDPI. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. Available at: [Link]
[45] PubMed. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. Available at: [Link]
[46] PubMed Central. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]
[47] ACS Publications. (2009). Asymmetric Synthesis and Application of α-Amino Acids. ACS Publications. Available at: [Link]
[7] Chemical Science (RSC Publishing). (2017). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science (RSC Publishing). Available at: [Link]
[48] ArTS. (2021). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics. ArTS. Available at: [Link]
Sources
- 1. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 2. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 3. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino acid transport System A resembles System N in sequence but differs in mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Amino acid transporters revisited: New views in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cytotoxicity of fluorinated amino sugars | Institute of Chemical Process Fundamentals [icpf.cas.cz]
- 20. Amino acid - Wikipedia [en.wikipedia.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Frontiers | Cryo-EM Structure and Activator Screening of Human Tryptophan Hydroxylase 2 [frontiersin.org]
- 23. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. ahajournals.org [ahajournals.org]
- 27. Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 30. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 31. researchgate.net [researchgate.net]
- 32. Structural studies of condensation products of biogenic amines as inhibitors of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. youtube.com [youtube.com]
- 34. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 35. macmillan.princeton.edu [macmillan.princeton.edu]
- 36. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 37. researchgate.net [researchgate.net]
- 38. researchgate.net [researchgate.net]
- 39. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 40. biochemden.com [biochemden.com]
- 41. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 42. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 43. researchgate.net [researchgate.net]
- 44. total-synthesis.com [total-synthesis.com]
- 45. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 46. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 47. pubs.acs.org [pubs.acs.org]
- 48. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]
A Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways leading to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a non-canonical amino acid of significant interest in pharmaceutical research. The unique electronic properties conferred by the chloro and trifluoromethyl substituents make this compound a valuable building block for modulating the potency, metabolic stability, and conformational properties of peptide-based therapeutics and other bioactive molecules. This document details two robust synthetic strategies, the Strecker synthesis and the Erlenmeyer-Plöchl azlactone synthesis, providing a rationale for procedural choices and a comprehensive, step-by-step protocol. Furthermore, it outlines critical analytical methods for characterization and quality control, ensuring the integrity of the final compound for research and development applications.
Introduction: The Strategic Value of Halogenated Phenylalanine Analogs
The incorporation of unnatural amino acids into pharmaceutical candidates is a cornerstone of modern medicinal chemistry. These tailored building blocks allow for the fine-tuning of pharmacological properties beyond what is offered by the 20 proteinogenic amino acids. Phenylalanine derivatives substituted with halogens, particularly fluorine and chlorine, have proven to be exceptionally powerful tools. The trifluoromethyl (-CF3) group, in particular, is a bioisostere for various functional groups and can dramatically influence a molecule's lipophilicity, metabolic stability, and binding affinity. The presence of a chlorine atom further modulates the electronic landscape of the aromatic ring.
This compound combines these features, making it a highly desirable intermediate for constructing novel therapeutics. Its synthesis, while not trivial, can be achieved through established and reliable organic chemistry methodologies. This guide provides researchers and drug development professionals with the foundational knowledge to confidently synthesize and characterize this important compound.
Strategic Synthesis of the Key Precursor: 3-Chloro-4-(trifluoromethyl)benzaldehyde
A reliable synthesis of the target amino acid is contingent upon the availability of its corresponding aldehyde precursor. While 3-chloro-4-(trifluoromethyl)benzaldehyde may be commercially available, its synthesis from more common starting materials is a critical first step for many laboratories. A robust pathway begins with 1-chloro-2-(trifluoromethyl)benzene, proceeding through nitration and reduction to form the key aniline intermediate, which is then converted to the aldehyde.
A plausible synthetic route is outlined below:
-
Nitration: 1-chloro-2-(trifluoromethyl)benzene is nitrated to introduce a nitro group onto the aromatic ring, primarily at the position para to the chlorine atom.
-
Reduction: The resulting nitro-intermediate is then reduced to the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. This transformation is commonly achieved via catalytic hydrogenation.[1]
-
Sandmeyer Reaction: The aniline is converted to a diazonium salt, which can then be transformed into the desired benzaldehyde. This multi-step process typically involves diazotization followed by a formylation reaction.
This precursor is the critical starting point for the subsequent amino acid syntheses.
Comparative Synthetic Methodologies for the Amino Acid Core
Two classical, yet highly effective, methods for the synthesis of racemic α-amino acids are the Strecker synthesis and the Erlenmeyer-Plöchl synthesis. The choice between them often depends on available reagents, desired scale, and familiarity with the techniques.
The Strecker Synthesis: A Three-Component Condensation
The Strecker synthesis is a one-pot, three-component reaction involving an aldehyde, ammonia, and a cyanide source.[2][3] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the amino acid.[4]
Mechanism Rationale:
-
Imine Formation: 3-Chloro-4-(trifluoromethyl)benzaldehyde reacts with ammonia (often generated in situ from an ammonium salt like NH4Cl) to form an imine.[2] The electron-withdrawing nature of the trifluoromethyl and chloro groups enhances the electrophilicity of the carbonyl carbon, facilitating this step.[5]
-
Cyanide Addition: A cyanide anion (from KCN or NaCN) acts as a nucleophile, attacking the imine carbon to form a stable α-aminonitrile.[3]
-
Hydrolysis: The nitrile group is then hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding the final amino acid product.[6]
The Erlenmeyer-Plöchl Azlactone Synthesis
This method involves the condensation of an aromatic aldehyde with an N-acylglycine (such as hippuric acid or N-acetylglycine) in the presence of acetic anhydride and a weak base.[7][8] The key intermediate is an azlactone (or oxazolone).
Mechanism Rationale:
-
Azlactone Formation: N-acetylglycine is cyclized and dehydrated by acetic anhydride to form an azlactone.
-
Condensation: The azlactone, which has an active methylene group, undergoes a Perkin-type condensation with 3-chloro-4-(trifluoromethyl)benzaldehyde.[7]
-
Hydrolysis and Reduction: The resulting unsaturated azlactone is hydrolyzed to an α,β-unsaturated N-acylamino acid. Subsequent reduction of the double bond (e.g., with sodium amalgam or catalytic hydrogenation) and hydrolysis of the acyl group yields the target racemic amino acid.[8]
Detailed Experimental Protocol: Strecker Synthesis
The Strecker synthesis is often preferred for its operational simplicity. The following protocol is a representative procedure adapted for the synthesis of the title compound.
Materials and Equipment:
-
3-Chloro-4-(trifluoromethyl)benzaldehyde
-
Ammonium Chloride (NH4Cl)
-
Potassium Cyanide (KCN) - EXTREME CAUTION: Highly toxic.
-
Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and purification
-
Appropriate personal protective equipment (PPE), including cyanide-specific safety protocols.
Step-by-Step Procedure:
-
Reaction Setup (α-Aminonitrile Formation):
-
In a well-ventilated fume hood, dissolve 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
To this solution, add ammonium chloride (1.2 eq) followed by potassium cyanide (1.2 eq). CAUTION: KCN is highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., ferrous sulfate solution) available.
-
Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation of Intermediate:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude α-aminonitrile. This intermediate can be used in the next step without further purification.
-
-
Hydrolysis to the Amino Acid:
-
Add the crude α-aminonitrile to a flask containing concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 6-12 hours. The nitrile will hydrolyze to a carboxylic acid, and the imine will hydrolyze to an amine.
-
Monitor the completion of the hydrolysis by TLC.
-
-
Isolation and Purification of the Final Product:
-
After cooling to room temperature, wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide). The amino acid will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.
-
Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Parameter | Expected Result / Observation |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (multiplets, ~7.5-8.0 ppm), α-proton (triplet, ~4.0-4.5 ppm), β-protons (doublet of doublets, ~3.0-3.5 ppm). Specific shifts will depend on the solvent and protonation state.[9] |
| ¹⁹F NMR | Chemical Shift (δ) | A sharp singlet corresponding to the -CF₃ group. The chemical shift will be characteristic of a trifluoromethyl group on a benzene ring.[10] |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to the carboxyl carbon (~170-175 ppm), aromatic carbons (including a quartet for the CF₃-bearing carbon), the α-carbon (~55-60 ppm), and the β-carbon (~35-40 ppm). |
| Mass Spec (ESI+) | m/z | Expected molecular ion peak [M+H]⁺ at approximately 268.03 g/mol . |
| HPLC | Purity | A single major peak on a suitable reversed-phase column, indicating high purity (typically >95%). |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic absorptions for N-H (amine), C=O (carboxyl), C-F (trifluoromethyl), and C-Cl bonds. |
Applications in Drug Discovery and Chemical Biology
This compound is a strategic building block for:
-
Peptide and Peptidomimetic Drugs: Its incorporation can enhance resistance to enzymatic degradation, improve cell permeability, and introduce unique conformational constraints.
-
Small Molecule Synthesis: The amino acid serves as a chiral scaffold for the synthesis of complex heterocyclic compounds and other non-peptidic drug candidates.
-
¹⁹F NMR Probes: The trifluoromethyl group provides a sensitive handle for ¹⁹F NMR studies, allowing researchers to probe protein-ligand interactions and conformational changes in biological systems.[11]
Conclusion
The synthesis of this compound is an accessible yet crucial process for laboratories engaged in advanced drug discovery. By leveraging classical methodologies such as the Strecker or Erlenmeyer-Plöchl syntheses, researchers can reliably produce this valuable non-canonical amino acid. Careful execution of the synthesis and rigorous analytical characterization are essential to ensure the quality and reproducibility of subsequent research. The unique properties imparted by its halogenated structure will continue to make this compound a valuable asset in the development of next-generation therapeutics.
References
-
NROChemistry. Strecker Synthesis. Available at: [Link]
-
Dakota Financial, LLC. The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Available at: [Link]
- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry, 24(20), 4871–4874. Available at: [Link]
-
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Available at: [Link]
-
Klouda, G. A., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(4), 958–964. Available at: [Link]
-
Master Organic Chemistry. Strecker Synthesis. Available at: [Link]
-
Featherston, A. L., & Miller, S. J. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. Available at: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available at: [Link]
-
Wang, H., et al. (2019). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-D-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 62(17), 8024-8042. Available at: [Link]
-
Cambridge University Press. Erlenmeyer-Plochl Azloactone Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available at: [Link]
-
Wikipedia. 4-Trifluoromethylbenzaldehyde. Available at: [Link]
- Google Patents. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
The Organic Chemistry Tutor. (2021). Strecker Amino Acid Synthesis. YouTube. Available at: [Link]
-
El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1095. Available at: [Link]
-
Autechem. The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. Available at: [Link]
- Google Patents. CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
ChemEurope.com. Erlenmeyer-Plöchl azlactone and amino acid synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Google Patents. W 2011/058576 Al o o. Available at: [Link]
-
Reddy, G. S., et al. (2021). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. The Journal of Organic Chemistry, 86(15), 10329–10340. Available at: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
ResearchGate. Erlenmeyer-Plöchl azlactone synthesis. Available at: [Link]
-
Google Patents. (12) United States Patent. Available at: [Link]
-
Goux, W. J., & Takashima, K. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573–2576. Available at: [Link]
-
PubChem. 3-Chloro-4-fluoro-L-phenylalanine. Available at: [Link]
Sources
- 1. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 10. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Research Applications of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Abstract
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetically derived, non-proteinogenic amino acid analog of phenylalanine. Its distinctive chemical structure, featuring a chlorine atom at the meta position and a trifluoromethyl group at the para position of the phenyl ring, confers unique physicochemical properties. These characteristics make it a valuable tool in diverse research fields, particularly in medicinal chemistry, neurobiology, and metabolic studies. This technical guide provides a comprehensive overview of the core research applications of this compound, detailing its synthesis, mechanism of action, and utility as an enzyme inhibitor and a structural probe in peptide and drug design. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights necessary to effectively utilize this compound in their experimental paradigms.
Introduction: The Strategic Advantage of Halogenated Phenylalanine Analogs
The deliberate incorporation of halogens into biologically active molecules is a well-established strategy in medicinal chemistry to modulate their properties.[1][2] The introduction of a chlorine atom and a trifluoromethyl group onto the phenylalanine scaffold significantly alters its electronic and steric characteristics compared to the endogenous amino acid.[3][4] The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[2][5][6] This guide explores the multifaceted research applications stemming from the unique attributes of this compound.
Physicochemical Properties and Synthesis
A fundamental understanding of the physicochemical properties of this compound is crucial for its application in research.
Table 1: Key Physicochemical Properties
| Property | Value | Significance in Research |
| Molecular Formula | C10H10ClF3NO2 | Essential for mass spectrometry and elemental analysis.[7] |
| Molecular Weight | 267.6 g/mol | Critical for accurate solution preparation and stoichiometric calculations. |
| Appearance | White to off-white powder | Important for quality control and identification.[] |
| Solubility | Soluble in DMSO and methanol | Dictates solvent choice for in vitro assays and synthetic reactions. |
| Predicted pKa | ~2.1 (carboxyl), ~9.2 (amino) | Influences ionization state at physiological pH, affecting membrane permeability and target binding. |
| Predicted LogP | ~2.5 | Indicates moderate lipophilicity, suggesting potential for cell membrane penetration. |
Synthesis Overview:
The synthesis of halogenated phenylalanine derivatives can be achieved through various organic chemistry routes.[9][10] A common approach for creating such analogs involves the asymmetric hydrogenation of a corresponding α,β-dehydroamino acid precursor. For instance, the synthesis of a related compound, 3-bromo-4-fluoro-(S)-phenylalanine, was achieved by reacting 3-bromo-4-fluorobenzaldehyde with N-acetylglycine, followed by asymmetric hydrogenation.[9] A similar strategy can be envisioned for the synthesis of this compound, starting from 3-chloro-4-(trifluoromethyl)benzaldehyde.
Caption: A generalized synthetic workflow for this compound.
Core Research Applications
3.1. Enzyme Inhibition and Mechanistic Studies
Halogenated derivatives of phenylalanine can act as inhibitors of enzymes that process aromatic amino acids.[11] For example, p-chlorophenylalanine is a known inhibitor of phenylalanine hydroxylase.[11] Given its structural similarity, this compound is a candidate for investigating enzyme-substrate interactions and for the development of novel enzyme inhibitors. Its altered electronic properties due to the chlorine and trifluoromethyl groups can provide insights into the binding requirements of enzyme active sites.[3]
Potential Enzyme Targets:
-
Phenylalanine Hydroxylase (PAH): Inhibition of this enzyme is relevant to the study of phenylketonuria (PKU).[12]
-
Aromatic Amino Acid Decarboxylase (AADC): This enzyme is crucial for the synthesis of neurotransmitters like dopamine and serotonin.
-
Amino Acid Transporters: Halogenated phenylalanines have been shown to interact with L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[13]
Caption: Potential sites of enzymatic inhibition in aromatic amino acid metabolism.
3.2. Neuroprotective and Neuromodulatory Research
Derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of brain ischemia.[14] These compounds can modulate excitatory glutamatergic synaptic transmission, which is a key process in neuronal excitability and excitotoxicity.[14] The unique structure of this compound makes it a valuable tool for investigating the structure-activity relationships of neuroprotective agents.
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of this compound against oxygen-glucose deprivation (OGD) in primary neuronal cultures.
Materials:
-
Primary cortical neuron cultures
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
Hypoxic chamber (1% O2, 5% CO2, 94% N2)
Procedure:
-
Cell Culture: Culture primary cortical neurons for 10-14 days in vitro.
-
Compound Treatment: Pre-incubate neurons with varying concentrations of this compound for 24 hours.
-
Oxygen-Glucose Deprivation (OGD): Replace the culture medium with glucose-free DMEM and place the cultures in a hypoxic chamber for 60-90 minutes at 37°C.
-
Reperfusion: Return the cultures to normal culture medium and normoxic conditions for 24 hours.
-
Cytotoxicity Assessment: Measure LDH release into the culture medium as an indicator of cell death.
-
Data Analysis: Compare LDH levels in compound-treated wells to vehicle-treated OGD controls and normoxic controls to determine the percentage of neuroprotection.
Self-Validation: Include a known neuroprotective agent (e.g., MK-801) as a positive control. Ensure that the compound itself is not toxic to the neurons at the tested concentrations under normoxic conditions.
3.3. Peptide and Protein Engineering
The incorporation of unnatural amino acids like halogenated phenylalanines into peptides can significantly alter their structure, stability, and biological activity.[4][15] this compound can be used to probe the role of aromatic interactions in peptide folding and protein-protein interactions. The trifluoromethyl group can also serve as a useful NMR probe for structural studies due to the unique chemical shift of the 19F nucleus.
Sources
- 1. mdpi.com [mdpi.com]
- 2. jelsciences.com [jelsciences.com]
- 3. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 11. Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a specialized amino acid derivative utilized in advanced scientific research. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound. The information herein is intended to supplement, not replace, institutional safety protocols and the material's Safety Data Sheet (SDS).
Understanding the Compound: Physicochemical and Hazard Profile
This compound is a synthetic amino acid characterized by the presence of both a chlorine atom and a trifluoromethyl group on the phenyl ring. These modifications grant the molecule unique properties desirable in various research applications, including as a building block in peptide synthesis and as a tool for probing biological systems. However, these same features necessitate a thorough understanding of its potential hazards.
The trifluoromethyl group is known for its high electronegativity and metabolic stability, which can influence the biological activity and pharmacokinetic profile of molecules containing it.[1] The halogenated aromatic moiety also warrants careful handling due to the potential for reactivity and specific toxicological effects.
Table 1: Key Physicochemical and Safety Data for this compound
| Property | Value | Source |
| Chemical Name | 2-Amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | [2] |
| CAS Number | 1259966-92-1* | [2] |
| Appearance | White to off-white powder/solid | [3][] |
| Molecular Formula | C10H9ClF3NO2 | Inferred from name |
| GHS Hazard Classification | Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 | [2] |
| Storage Temperature | 2-8 °C | [] |
*Note: The CAS number may vary between suppliers and specific isomers.
Risk Assessment and Hazard Mitigation
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.[5] This involves identifying potential hazards and implementing appropriate control measures.
Caption: A logical workflow for conducting a risk assessment prior to handling this compound.
Safe Handling Protocols
Adherence to strict handling protocols is paramount to minimize exposure and ensure a safe laboratory environment.[5][6][7]
Personal Protective Equipment (PPE)
A standard PPE ensemble is required when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[8]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be used.[6] Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat that covers the arms and fastens in the front is mandatory.[6][7]
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]
Engineering Controls
All work with solid this compound that could generate dust, or with solutions of the compound, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][8]
Step-by-Step Handling Procedure
The following protocol outlines the safe handling of this compound from retrieval to use in an experiment.
Caption: A procedural diagram for the safe handling of this compound in a laboratory setting.
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory and complying with environmental regulations.
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[9][10]
-
Keep the container tightly closed and clearly labeled.[5][7]
-
Segregate from incompatible materials such as strong oxidizing agents.[3]
-
For long-term storage, refrigeration at 2-8 °C is recommended.[]
Disposal
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[11][12]
-
Collect waste in a designated, labeled, and sealed container for halogenated organic waste.[11][12]
-
Do not mix with non-halogenated waste to avoid costly disposal procedures.[13]
-
Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill Response
-
Small Spills: For small spills of the solid material, carefully sweep up the powder, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Conclusion
This compound is a valuable research tool with a manageable hazard profile when handled with the appropriate precautions. By understanding its properties, conducting thorough risk assessments, and adhering to the protocols outlined in this guide, researchers can safely incorporate this compound into their experimental workflows. A proactive approach to safety is essential for protecting personnel and the integrity of scientific research.
References
- Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: this compound.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry.
- Unknown. (n.d.). Hazardous Waste Segregation.
- ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study.
- Lab Manager. (n.d.). Lab Safety Rules and Guidelines.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?
- Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Wikipedia. (n.d.). Trifluoromethylphenylpiperazine.
- Sigma-Aldrich. (2024, July 20). Safety Data Sheet.
- PubMed Central. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- Spectrum Chemical. (n.d.). Safety Data Sheet.
- National Institutes of Health. (n.d.). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis.
- PubMed Central. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
- Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet.
- Apollo Scientific. (2023, June 9). Safety Data Sheet: 3-Fluoro-4-(trifluoromethyl)-DL-phenylalanine.
- University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials.
- MedChemExpress. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine.
- Unknown. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6.
- Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals.
- Beilstein Journals. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine.
- Santa Cruz Biotechnology. (n.d.). 3-Chloro-DL-phenylalanine.
- BOC Sciences. (n.d.). CAS 1956-15-6 3-Chloro-DL-phenylalanine.
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. spectrumchemical.com [spectrumchemical.com]
- 5. greenwgroup.com [greenwgroup.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a critical building block in contemporary drug discovery and development. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and analytical validation steps. This guide is intended for researchers, medicinal chemists, and process development scientists.
Introduction and Significance
This compound is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry. Its unique electronic and lipophilic properties, imparted by the chloro and trifluoromethyl substituents on the phenyl ring, make it a valuable synthon for introducing metabolic stability and enhancing binding affinity in drug candidates. The synthesis of such custom amino acids is a cornerstone of modern medicinal chemistry, enabling the exploration of novel chemical space and the development of next-generation therapeutics.
The protocol detailed below follows the principles of the Erlenmeyer-Plöchl azlactone synthesis, a classic and robust method for the preparation of α-amino acids.[1][2][3] This multi-step synthesis begins with the condensation of 3-Chloro-4-(trifluoromethyl)benzaldehyde with N-acetylglycine to form an azlactone intermediate. Subsequent reduction and hydrolysis of the azlactone yield the desired racemic amino acid.[1][3]
Synthetic Strategy Overview
The synthesis of this compound is achieved through a three-step process, which is outlined below. The causality behind the choice of reagents and conditions is explained in the detailed protocol.
Caption: Synthetic workflow for this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| 3-Chloro-4-(trifluoromethyl)benzaldehyde | C8H4ClF3O | 208.57 | ≥98% | Commercially Available | Irritant.[4][5] |
| N-Acetylglycine | C4H7NO3 | 117.10 | ≥99% | Commercially Available | Mild irritant.[6][7][8] |
| Sodium Acetate, Anhydrous | C2H3NaO2 | 82.03 | ≥99% | Commercially Available | Hygroscopic.[9][10][11] |
| Acetic Anhydride | C4H6O3 | 102.09 | ≥98% | Commercially Available | Corrosive, flammable.[12][13][14][15] |
| Hydriodic Acid | HI | 127.91 | 57% in H2O | Commercially Available | Corrosive.[16][17][18][19][20] |
| Red Phosphorus | P | 30.97 | Amorphous | Commercially Available | Flammable solid.[21][22][23][24] |
| Diethyl Ether | (C2H5)2O | 74.12 | Anhydrous | Commercially Available | Highly flammable. |
| Ethanol | C2H5OH | 46.07 | 95% | Commercially Available | Flammable. |
| Sodium Bicarbonate | NaHCO3 | 84.01 | Saturated Solution | N/A | |
| Sodium Chloride | NaCl | 58.44 | Saturated Solution | N/A | |
| Magnesium Sulfate, Anhydrous | MgSO4 | 120.37 | N/A | Commercially Available | |
| Hydrochloric Acid | HCl | 36.46 | Concentrated | Commercially Available | Corrosive. |
Detailed Synthesis Protocol
Step 1: Azlactone Formation
Principle: The Erlenmeyer-Plöchl reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of a dehydrating agent (acetic anhydride) and a base (sodium acetate). The sodium acetate deprotonates the N-acetylglycine, forming an enolate that attacks the aldehyde. The resulting aldol-type adduct then cyclizes and dehydrates to form the azlactone.[1][2][3][25][26]
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-4-(trifluoromethyl)benzaldehyde (20.86 g, 0.1 mol), N-acetylglycine (14.05 g, 0.12 mol), and anhydrous sodium acetate (8.20 g, 0.1 mol).[9][10][11]
-
Add acetic anhydride (30 mL, 0.32 mol) to the flask.[12][13][14][15]
-
Heat the reaction mixture to 100 °C in an oil bath and maintain this temperature with vigorous stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add 100 mL of cold ethanol to the reaction mixture with stirring. This will precipitate the azlactone product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 30 mL) and then with cold water (2 x 30 mL).
-
Dry the crude azlactone in a vacuum oven at 50 °C to a constant weight.
Step 2: Reductive Cleavage of the Azlactone
Principle: The azlactone ring is opened and the double bond is reduced using a mixture of hydriodic acid and red phosphorus. Hydriodic acid acts as both a nucleophile to open the ring and a reducing agent. Red phosphorus is added to regenerate hydriodic acid from the iodine formed during the reaction.[21][22][23][24]
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and flammable reagents.[16][17][18][19][20]
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried azlactone from Step 1 (0.08 mol, assuming an 80% yield from the previous step).
-
Carefully add hydriodic acid (57% in water, 100 mL) to the flask.[16][17][18][19][20]
-
Heat the reaction mixture to reflux (approximately 127 °C) and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and filter to remove the excess red phosphorus.
-
Wash the filtered phosphorus with 50 mL of water.
-
Combine the filtrate and the washing.
Step 3: Isolation and Purification of the Final Product
Principle: The crude amino acid is isolated by adjusting the pH of the aqueous solution to its isoelectric point, at which the amino acid has minimal solubility and precipitates. Further purification can be achieved by recrystallization or column chromatography.
Procedure:
-
Concentrate the filtrate from Step 2 under reduced pressure to remove most of the water and excess hydriodic acid.
-
Dilute the residue with 200 mL of water.
-
Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH reaches approximately 6. The product will precipitate as a white solid.
-
Cool the mixture in an ice bath for 1 hour to complete the precipitation.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
For further purification, the crude product can be recrystallized from hot water or purified by column chromatography on silica gel.[27][28]
Safety and Handling
General Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][29][30]
-
Handle all chemicals with care, and be aware of their specific hazards.
Specific Chemical Safety:
-
3-Chloro-4-(trifluoromethyl)benzaldehyde: Irritating to the eyes, respiratory system, and skin.[4][5][31][32][33] Avoid inhalation and contact with skin and eyes.
-
Acetic Anhydride: Corrosive and flammable.[12][13][14][15] Causes severe burns. Reacts violently with water. Handle in a fume hood away from ignition sources.
-
Hydriodic Acid: Highly corrosive.[16][17][18][19][20] Causes severe skin burns and eye damage. Use with extreme caution in a fume hood.
-
Red Phosphorus: Flammable solid.[21][22][23][24] Can be ignited by friction. Keep away from oxidizing agents.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Neutralize acidic and basic waste streams before disposal.
-
Organic waste should be collected in a designated solvent waste container.
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
References
-
Wikipedia. Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
-
Princeton University Environmental Health & Safety. Phosphorus. [Link]
-
SDS for Acetic Anhydride: A Guide to Chemical Safety. [Link]
-
LabAlley. Sodium acetate anhydrous SDS. [Link]
-
IsoLab. Acetic Anhydride - Safety and Handling. [Link]
-
PubMed. Azlactone Reaction Developments. [Link]
-
ScienceLab.com. Sodium acetate anhydrous MSDS. [Link]
-
Metasci. Safety Data Sheet N-Acetylglycine. [Link]
-
New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
-
New Jersey Department of Health. Common Name: HYDRIODIC ACID HAZARD SUMMARY. [Link]
-
INEOS Group. Safety data sheet - acetic anhydride. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: red phosphorus. [Link]
-
Loba Chemie. HYDRIODIC ACID 55% AR (WITH STABILIZER) MSDS. [Link]
-
ChemScience. Safety Data Sheet: Sodium acetate anhydrous. [Link]
-
Avogadro Chemistry. Material Safety Data Sheet - Phosphorus, Red, 99%. [Link]
-
ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. [Link]
-
A Heterogeneous approach to synthesis of azlactones. [Link]
-
Carl ROTH. Safety Data Sheet: Acetic acid anhydride. [Link]
-
Wiley Online Library. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis. [Link]
-
Scribd. Erlenmeyer-Pl Ochl Azlactone Synthesis: A. General Description of The Reaction. [Link]
-
Cambridge University Press. Erlenmeyer-Plochl Azlactone Synthesis. [Link]
-
National Institutes of Health. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. [Link]
-
National Institutes of Health. Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. [Link]
-
ElectronicsAndBooks. Precious-Metal-Free Heteroarylation of Azlactones: Direct Synthesis of α‑Pyridyl, α‑Substituted Amino Acid Derivatives. [Link]
-
Separation and Refining of Amino acids. [Link]
-
ACS Publications. Regioselectivity Switch of α-Amino Acid-Derived Esters and MBH Carbonates for the Synthesis of Allyl-Substituted Azlactones. [Link]
-
Sorbtech. Amino Acid Purification - Column Chromatography. [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. [Link]
-
National Institutes of Health. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
Sources
- 1. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]
- 3. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. fishersci.com [fishersci.com]
- 5. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. N-Acetylglycine(543-24-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. acrosschem.com [acrosschem.com]
- 11. chemscience.com [chemscience.com]
- 12. SDS for Acetic Anhydride: A Guide to Chemical Safety – KHA Online-SDS Management [kha.com]
- 13. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]
- 14. nj.gov [nj.gov]
- 15. ineos.com [ineos.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. nj.gov [nj.gov]
- 19. lobachemie.com [lobachemie.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. ehs.princeton.edu [ehs.princeton.edu]
- 22. chemiis.com [chemiis.com]
- 23. chemos.de [chemos.de]
- 24. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 25. ijprajournal.com [ijprajournal.com]
- 26. scribd.com [scribd.com]
- 27. researchgate.net [researchgate.net]
- 28. column-chromatography.com [column-chromatography.com]
- 29. cdnisotopes.com [cdnisotopes.com]
- 30. Page loading... [guidechem.com]
- 31. assets.thermofisher.com [assets.thermofisher.com]
- 32. fishersci.com [fishersci.com]
- 33. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Incorporating 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine into Peptides: Advanced Strategies and Protocols
An Application Guide for Researchers
Abstract
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in drug discovery and chemical biology, enabling the modulation of pharmacological properties such as potency, stability, and bioavailability.[1] This guide provides a comprehensive framework for the successful incorporation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a non-proteinogenic amino acid characterized by significant steric hindrance and altered electronic properties due to its halogen and trifluoromethyl substituents. We present detailed protocols for solid-phase peptide synthesis (SPPS), specialized coupling conditions for hindered residues, and robust methods for the purification and characterization of the resulting hydrophobic peptides.
Introduction: The Significance of this compound
This compound is a synthetic derivative of phenylalanine. The introduction of a chlorine atom and a trifluoromethyl (CF₃) group onto the phenyl ring profoundly alters its physicochemical characteristics compared to the natural amino acid.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group, while the chlorine atom is moderately electron-withdrawing. These substituents can influence intramolecular and intermolecular interactions, potentially altering the binding affinity of the peptide to its biological target.[2]
-
Hydrophobicity: Both the chloro and trifluoromethyl groups significantly increase the hydrophobicity of the amino acid side chain.[3] When incorporated into a peptide, this can enhance membrane permeability or improve binding in hydrophobic pockets of target proteins.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent peptide bonds from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.[5] The presence of the chlorine atom can also contribute to enhanced proteolytic resistance.[6]
-
Conformational Constraints: The steric bulk of the substituents can restrict the rotational freedom of the side chain, influencing the overall peptide conformation and potentially locking it into a bioactive state.[6]
These unique properties make this compound an attractive building block for designing peptides with enhanced therapeutic profiles.
Synthesis Strategy: Solid-Phase vs. Liquid-Phase
While both solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can be used to incorporate unnatural amino acids, SPPS is the predominant method for research and development due to its efficiency and ease of automation.[7][8]
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled stepwise while anchored to an insoluble resin support. Reactions are driven to completion using excess reagents, which are then easily removed by washing and filtration.[9] This is the recommended method for most applications involving this compound.
-
Liquid-Phase Peptide Synthesis (LPPS): Synthesis occurs in solution, with purification of the peptide intermediate after each coupling step.[10] LPPS offers greater flexibility for complex modifications and can be more economical for very large-scale production but is generally more labor-intensive.[11]
This guide will focus primarily on the widely adopted Fmoc/tBu SPPS strategy.[12]
Pre-Synthesis Considerations & Reagent Selection
The Amino Acid Building Block
For Fmoc-based SPPS, the amine of this compound must be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This building block, Fmoc-3-Chloro-4-(trifluoromethyl)-DL-phenylalanine-OH, must be sourced from a reliable chemical supplier or synthesized in-house. As a DL-mixture, incorporation will result in a pair of diastereomeric peptides, which will likely require separation during purification.
Coupling Reagents for a Hindered Residue
The primary challenge in incorporating this UAA is overcoming the steric hindrance and deactivation caused by the bulky and electron-withdrawing substituents on the phenyl ring.[13] Standard carbodiimide reagents like DCC or DIC are often inefficient.[14] More potent activating reagents are required to achieve high coupling yields.
| Coupling Reagent | Type | Key Advantages & Considerations |
| HATU | Uronium Salt | Highly reactive, rapid kinetics, and effective for sterically hindered couplings.[14] Often the first choice. Requires a non-nucleophilic base like DIPEA. |
| HBTU / TBTU | Uronium Salt | Widely used and effective, though slightly less reactive than HATU. By-products are soluble and easily washed away.[15] |
| PyBOP | Phosphonium Salt | Strong coupling reagent with good reactivity. By-products are non-carcinogenic, unlike older phosphonium reagents.[14] |
| COMU | Uronium Salt | High efficiency comparable to HATU, but incorporates Oxyma Pure instead of the potentially explosive HOBt/HOAt, making it a safer alternative.[15] |
Recommendation: For incorporating Fmoc-3-Chloro-4-(trifluoromethyl)-DL-phenylalanine-OH, HATU is the preferred coupling reagent due to its superior performance with sterically demanding amino acids.[14][15]
Detailed Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of Fmoc-3-Chloro-4-(trifluoromethyl)-DL-phenylalanine-OH into a peptide sequence on a 0.1 mmol scale using a standard polystyrene resin (e.g., Rink Amide for C-terminal amides).
Workflow for Unnatural Amino Acid Incorporation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 11. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. file.globalso.com [file.globalso.com]
- 15. bachem.com [bachem.com]
Quantitative Analysis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a synthetic, non-proteinogenic amino acid derivative. Its unique structure, featuring both chloro and trifluoromethyl substitutions on the phenyl ring, makes it a compound of interest in drug discovery and development as a building block for novel therapeutic agents or as a tool for probing biological systems. Halogenated derivatives of phenylalanine have been explored for their potential neuroprotective and other pharmacological activities.[1] Accurate and sensitive quantification of such compounds in complex biological matrices (e.g., plasma, tissue homogenates) is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for this purpose due to its high sensitivity, selectivity, and speed.[2] This application note provides a comprehensive guide and a detailed protocol for the development of a robust LC-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. We will delve into the rationale behind method development choices, from sample preparation to instrument parameters, to provide a scientifically grounded and field-proven workflow.
Analytical Strategy: Rationale and Principles
The core of this method relies on the synergy between liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection.
-
Liquid Chromatography (LC): A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is employed. This technique separates the analyte from endogenous matrix components based on its polarity. A C18 stationary phase is ideal for retaining the relatively nonpolar phenyl ring of the analyte, while a gradient elution with an acidified water/organic mobile phase ensures sharp, symmetrical peaks and efficient separation.[3][4] The acid (typically formic acid) serves the dual purpose of improving peak shape and promoting protonation for mass spectrometric detection.
-
Mass Spectrometry (MS): We utilize a triple quadrupole mass spectrometer, the gold standard for quantitative bioanalysis. The analysis is performed using electrospray ionization (ESI) in the positive ion mode, which is highly effective for molecules containing basic functional groups like the primary amine in phenylalanine.[3][5] The method operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion is selected, fragmented, and a specific product ion is monitored. This "mass filtering" process drastically reduces chemical noise and matrix interference, allowing for accurate quantification even at low concentrations.[6]
Materials and Methods
Reagents and Chemicals
-
Analyte: this compound reference standard (>98% purity).
-
Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₉,¹⁵N-labeled) is highly recommended to correct for matrix effects and variability during sample processing.[3][6] If unavailable, a structurally similar analog (e.g., 4-Chloro-DL-phenylalanine[7]) can be used after careful validation.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: LC-MS grade formic acid.
-
Biological Matrix: Control (blank) human or animal plasma.
Instrumentation
-
LC System: An Agilent 1290 UPLC system or equivalent, capable of binary gradient elution.[3]
-
MS System: A SCIEX 4500 triple quadrupole mass spectrometer or equivalent, equipped with an ESI source.[3]
-
Analytical Column: A specialized C18 column (e.g., SCIEX 4.6 mm × 150 mm, 5 µm) or a modern sub-2 µm particle column for UHPLC applications.[3]
Chromatographic and Mass Spectrometric Conditions
Quantitative data from the LC-MS/MS system is summarized below. These parameters should serve as a starting point and may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)[3] | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.6 - 1.0 mL/min | | Column Temperature | 40 - 50 °C[3] | | Injection Volume | 5 - 20 µL | | LC Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 5 | | | 8.0 | 5 |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 268.0 (for [M+H]⁺ of C₁₀H₉³⁵ClF₃NO₂) |
| Product Ion (Q3) | m/z 222.0 (Quantifier), m/z 179.0 (Qualifier) |
| Collision Energy (CE) | Optimized for specific instrument (typically 15-30 eV) |
| Declustering Potential (DP) | Optimized (typically 50-100 V) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Source Temperature | 550 °C |
Note: The presence of the ³⁷Cl isotope will result in a precursor ion at m/z 270.0 with an abundance of approximately one-third that of the m/z 268.0 peak, a characteristic signature for monochlorinated compounds.[8]
Experimental Workflow and Data Analysis
The overall process from sample receipt to final data is outlined below. A clean and reproducible sample preparation protocol is paramount for obtaining high-quality data.[9]
Caption: High-level workflow for the quantitative analysis of this compound.
Fragmentation Analysis
Understanding the fragmentation of the parent molecule is key to developing a selective MRM method.[10] Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 268.0) undergoes characteristic fragmentation.
-
Formation of m/z 222.0 (Immonium Ion): A common fragmentation pathway for amino acids is the neutral loss of formic acid (HCOOH, 46 Da) from the protonated molecule. This results in the formation of a stable immonium ion, which is an excellent choice for the primary quantifier transition.
-
Formation of m/z 179.0 (Benzyl Cation): Cleavage of the bond between the alpha and beta carbons of the amino acid side chain (α-β cleavage) is also highly favorable.[10] This results in the formation of the 3-chloro-4-(trifluoromethyl)benzyl cation. This fragment provides structural confirmation and serves as a robust qualifier ion.
Caption: Proposed fragmentation pathway for protonated this compound.
Detailed Experimental Protocol
This protocol details the steps for preparing calibration standards, quality controls (QCs), and analyzing unknown samples.
Step 1: Preparation of Stock and Working Solutions
-
Primary Stock (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard and dissolve in 5 mL of methanol to create a 1 mg/mL stock solution.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
-
Working Solutions: Serially dilute the primary stock solution with 50:50 methanol:water to prepare a series of working solutions for spiking into the matrix to create calibration standards and QCs.
-
IS Working Solution: Dilute the IS stock solution to a final concentration of ~100 ng/mL in acetonitrile. This will be used as the protein precipitation solution.
Step 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of the appropriate matrix (control plasma for standards/QCs, sample plasma for unknowns) into the labeled tubes.
-
For calibration standards and QCs, spike 5 µL of the appropriate working solution into the control matrix. Add 5 µL of 50:50 methanol:water to blank and unknown samples.
-
Add 200 µL of the IS working solution (~100 ng/mL in acetonitrile) to all tubes except the blank (add 200 µL of plain acetonitrile to the blank). The addition of a cold organic solvent is a common technique to precipitate plasma proteins.[11]
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at >13,000 g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer ~150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Seal the plate/vials and place them in the autosampler for LC-MS/MS analysis.
Step 3: Data Acquisition and Processing
-
Set up the LC-MS/MS instrument with the conditions outlined in Tables 1 and 2.
-
Create an analysis batch including a blank, a zero sample (matrix + IS), calibration curve standards (typically 8-10 non-zero points), QCs (at low, mid, and high concentrations), and the unknown samples.
-
After data acquisition, integrate the chromatographic peaks for the analyte and the internal standard using the instrument's software (e.g., SCIEX Analyst).
-
Generate a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. Use a linear regression with 1/x² weighting.
-
Determine the concentrations of the QCs and unknown samples by back-calculating from the regression equation of the calibration curve.
Conclusion
This application note provides a robust and selective LC-MS/MS method for the quantitative determination of this compound in biological matrices. The combination of efficient sample cleanup via protein precipitation, optimized reversed-phase chromatographic separation, and highly selective MRM detection provides the sensitivity and accuracy required for demanding bioanalytical studies. The principles and protocols described herein can be adapted by researchers in pharmaceutical and academic settings to support drug development programs and metabolic research involving this and other structurally related compounds.
References
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Available at: [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
-
Tegeler, T. J., Rinsland, M., & Scott, R. (2018). Quantitative amino acid analysis by liquid chromatography-tandem mass spectrometry using low cost derivatization and an automated liquid handler. Wiley. Available at: [Link]
-
Dong, M. W., & Li, M. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Available at: [Link]
-
Prakash, C., Shaffer, C. L., & Nedderman, A. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed. Available at: [Link]
-
Zhu, M., & Bakhtiar, R. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available at: [Link]
-
Wikipedia. (n.d.). Sample preparation in mass spectrometry. Available at: [Link]
-
Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. Available at: [Link]
-
NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Available at: [Link]
-
Rashed, M. S., Rahbeeni, Z., & Al-Ahaidib, L. Y. (2002). Development of a Method for Rapid Quantitation of Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MSMS) in Plasma. ResearchGate. Available at: [Link]
-
Zhao, X., et al. (2014). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. NIH National Library of Medicine. Available at: [Link]
-
Toldy, A., et al. (2018). Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
NIST. (n.d.). DL-Phenylalanine, TMS derivative. NIST WebBook. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. Available at: [Link]
-
PubChem. (n.d.). DL-Phenylalanine. Available at: [Link]
-
Cech, N. B., & Enke, C. G. (2000). Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)-DL-phenylalanine. Available at: [Link]
-
Giorgi, G., et al. (2004). Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines. PubMed. Available at: [Link]
-
Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]
-
Bishop, D. P., et al. (2019). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. NIH National Library of Medicine. Available at: [Link]
-
Potapenko, I. V., et al. (2008). Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-L-phenylalanine. Available at: [Link]
-
NIST. (n.d.). l-Phenylalanine, N-(2,3,4-trifluorobenzoyl)-, methyl ester. NIST WebBook. Available at: [Link]
Sources
- 1. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A13323.09 [thermofisher.com]
- 8. whitman.edu [whitman.edu]
- 9. biocompare.com [biocompare.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application & Protocol Guide: Characterizing 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine as a Novel Enzyme Inhibitor
Abstract
The discovery and characterization of novel enzyme inhibitors are cornerstones of drug development and fundamental biological research. Phenylalanine analogs, in particular, represent a promising class of compounds for targeting enzymes that recognize or process aromatic amino acids. This guide uses 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine as a model compound to present a comprehensive, field-proven framework for the systematic evaluation of a novel, uncharacterized molecule as a potential enzyme inhibitor. We provide a logical workflow, from initial hypothesis and target identification to detailed biochemical and cell-based characterization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation for researchers, scientists, and drug development professionals.
Introduction: Rationale and Hypothesis Generation
The journey of characterizing a new chemical entity begins with a logical hypothesis. This compound is a synthetic analog of the essential amino acid L-phenylalanine. Its potential as an enzyme inhibitor stems from this structural similarity.
Causality of Hypothesis:
-
Structural Mimicry: The core phenylalanine structure can be recognized by the active site of enzymes that naturally bind phenylalanine.
-
Electronic Modifications: The electron-withdrawing properties of the chloro and trifluoromethyl groups on the phenyl ring can significantly alter the molecule's interaction with the enzyme's active site compared to the natural substrate. These modifications can lead to tighter binding or interference with the catalytic mechanism, transforming the analog from a substrate into an inhibitor.[1]
Identifying Potential Enzyme Targets: The first experimental step is to identify logical enzyme targets. These are typically enzymes that utilize phenylalanine as a substrate or are regulated by it. Prime candidates include:
-
Phenylalanine Hydroxylase (PAH): This enzyme catalyzes the conversion of phenylalanine to tyrosine.[2] Inhibition of PAH is relevant to metabolic disorders.[3]
-
Chymotrypsin: A digestive serine protease that preferentially cleaves peptide bonds adjacent to aromatic amino acids like phenylalanine.[4]
-
Tyrosine Hydroxylase (TH): While its primary substrate is tyrosine, it can also hydroxylate phenylalanine to a limited extent.[5]
This guide will use Chymotrypsin and Phenylalanine Hydroxylase (PAH) as exemplary targets for the subsequent protocols.
In Vitro Biochemical Characterization
Once a target is hypothesized, the next phase is to determine if the compound inhibits the purified enzyme in a controlled, in vitro setting. This involves measuring the inhibitor's potency (IC50) and elucidating its mechanism of action (MoA).
Protocol: Preparation of Stock Solutions
Scientific integrity starts with accurate reagent preparation. Always use high-purity solvents and calibrate pipettes regularly.
| Reagent | Solvent | Stock Conc. | Storage | Notes |
| Test Compound | DMSO | 10 mM | -20°C, desiccated | Minimize freeze-thaw cycles. DMSO concentration in the final assay should not exceed 1% to avoid solvent-induced artifacts. |
| Enzyme (e.g., Chymotrypsin) | Appropriate Buffer | 1 mg/mL | -80°C | Aliquot upon receipt to avoid repeated freeze-thaw cycles. Follow supplier's specific handling instructions. |
| Substrate (e.g., FITC-casein) | Assay Buffer | 10X final conc. | -20°C | Protect fluorescent substrates from light. |
Protocol: Primary Inhibition Screen (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[6] It is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[7]
Workflow for IC50 Determination:
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Step-by-Step Method (Example: Chymotrypsin Fluorometric Assay): This protocol is adapted from commercially available kits that use a quenched fluorescent substrate like FITC-casein.[4] Upon cleavage by chymotrypsin, the fluorescence increases.
-
Prepare Inhibitor Dilution Series: In a 96-well plate, perform a serial dilution of this compound (e.g., 100 µM to 1 nM) in assay buffer. Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).
-
Enzyme Addition: Add a constant concentration of chymotrypsin to each well containing the inhibitor and controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at the assay temperature (e.g., 25°C or 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add the fluorogenic chymotrypsin substrate to all wells to start the reaction.[8]
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., λex/em = 485/530 nm) over time (e.g., every 60 seconds for 30 minutes).[4] The rate of reaction is the slope of the linear portion of this curve.
-
Data Analysis: a. Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rateinhibitor - Rateno enzyme) / (Rateno inhibitor - Rateno enzyme)) b. Plot % Inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[9]
Protocol: Mechanism of Action (MoA) Studies
Understanding how a compound inhibits an enzyme is critical. MoA studies determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.[] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.[11][12]
Interpreting Inhibition Mechanisms with Lineweaver-Burk Plots: The Lineweaver-Burk plot, a double reciprocal plot of 1/rate versus 1/[Substrate], is a classic tool for visualizing inhibition mechanisms.[13][14][15]
Caption: Distinguishing inhibition types using Lineweaver-Burk plots.
Step-by-Step Method (Kinetic Analysis):
-
Experimental Design: Set up a matrix of reactions. You will need several concentrations of the substrate and several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Run Assays: For each inhibitor concentration, perform a full substrate titration curve, measuring the initial reaction velocity (V₀) at each substrate concentration.
-
Data Analysis: a. For each inhibitor concentration, plot V₀ versus [Substrate] and fit to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ. b. Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) for each inhibitor concentration on the same graph. c. Analyze the pattern of the lines to determine the mechanism of inhibition as illustrated in the diagram above.[16]
Cell-Based Assay Validation
In vitro activity is essential, but efficacy and safety must be confirmed in a more biologically relevant context. Cell-based assays help determine if the compound can enter cells, engage its target, and exert its effect without causing general toxicity.
Protocol: Cytotoxicity Assessment (MTT Assay)
Before testing for efficacy, it's crucial to establish a non-toxic concentration range for the inhibitor. The MTT assay is a standard colorimetric method for assessing cell viability.[17] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]
Step-by-Step Method:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a relevant time period (e.g., 24-72 hours).[19]
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance of the resulting purple solution on a plate reader (typically around 570-590 nm).
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells. The resulting dose-response curve can be used to determine the CC50 (50% cytotoxic concentration).
Protocol: Cellular Target Engagement (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound directly binds to its intended target protein within intact cells.[21][22] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[22]
Workflow for Cellular Thermal Shift Assay (CETSA):
Caption: General workflow for a CETSA experiment to confirm target engagement.
Step-by-Step Method:
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control for a defined period.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).[23] This creates a temperature gradient where proteins will begin to denature and aggregate.
-
Cell Lysis: Lyse the cells (e.g., via repeated freeze-thaw cycles) to release the intracellular contents.[21]
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[21]
-
Detection: Carefully collect the supernatant and analyze the amount of the soluble target protein (e.g., PAH or Chymotrypsin) using a specific detection method like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms that the compound binds to and stabilizes the target protein in a cellular environment.[24]
Conclusion and Future Directions
This guide provides a systematic framework for the initial characterization of a novel compound, using this compound as an example. By following these self-validating protocols, researchers can confidently determine the in vitro potency and mechanism of a potential inhibitor, assess its cellular toxicity, and confirm its engagement with the intended target in a physiological context. Positive results from this workflow provide a strong foundation for more advanced studies, including lead optimization, pharmacokinetic profiling, and in vivo efficacy models, paving the way for new therapeutic discoveries.
References
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
BioAssay Systems. (n.d.). QuantiFluo™ Chymotrypsin Inhibitor Assay Kit. BioAssay Systems Website. Available at: [Link]
-
Jakubke, H.-D., & Sewald, N. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
St. E., et al. (2009). Structural Characterization of Inhibitors with Selectivity against Members of a Homologous Enzyme Family. Protein Science. Available at: [Link]
-
Di, L., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry. Available at: [Link]
-
Leandro, J., et al. (2014). An additional substrate binding site in a bacterial phenylalanine hydroxylase. FEBS Journal. Available at: [Link]
-
NIH Chemical Genomics Center. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]
-
Staudigl, M., et al. (2017). Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor. The Journal of Biological Chemistry. Available at: [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. Available at: [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Wikipedia. (n.d.). Enzyme kinetics. Wikipedia. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
-
NIH Chemical Genomics Center. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of Biological Chemistry. Available at: [Link]
-
LibreTexts Biology. (2022). 5.4: Enzyme Kinetics. Biology LibreTexts. Available at: [Link]
-
Liu, K. (2022). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Zhang, J., et al. (2023). Ancestral Sequence Reconstruction for Novel Bifunctional Glutathione Synthetase with Enhanced Thermostability and Catalytic Efficiency. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. (n.d.). IC50. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Available at: [Link]
-
Jiménez-Rosales, A., et al. (2022). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Marine Drugs. Available at: [Link]
-
Biology Online. (n.d.). Biochemistry Enzyme kinetics. Biology Online. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]
-
Andrey K. (2015). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Available at: [Link]
-
Han, B., et al. (2014). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry. Available at: [Link]
-
Lindsley, C. W., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Umezawa, H., et al. (1983). Assay for enzyme inhibition: detection of natural inhibitors of trypsin and chymotrypsin. Journal of Applied Biochemistry. Available at: [Link]
-
Gjetting, T., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry. Available at: [Link]
-
Purich, D. L. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine. Available at: [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Elabscience. (n.d.). Chymotrypsin Activity Colorimetric Assay Kit (E-BC-K845-M). Elabscience. Available at: [Link]
-
Križanović, A., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available at: [Link]
-
Protocols.io. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
-
Assay Genie. (n.d.). Human PAH/Phenylalanine Hydroxylase ELISA Kit (HUFI02694). Assay Genie. Available at: [Link]
-
Hewawasam, R. P., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. BMC Chemistry. Available at: [Link]
-
Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Ade, I., et al. (2016). Inhibition of Fibrillar Assemblies of l-Phenylalanine by Crown Ethers: A Potential Approach toward Phenylketonuria. The Journal of Physical Chemistry B. Available at: [Link]
-
Haavik, J., & Flatmark, T. (1990). Phenylalanine as substrate for tyrosine hydroxylase in bovine adrenal chromaffin cells. European Journal of Biochemistry. Available at: [Link]
-
Wu, B., et al. (2010). Mutational analysis of phenylalanine ammonia lyase to improve reactions rates for various substrates. Protein Engineering, Design and Selection. Available at: [Link]
-
Chen, Y.-F., et al. (2024). Antioxidant and Anti-Inflammatory Constituents from the Roots of Anodendron affine: Inhibition of the fMLP-Induced Superoxide Anion Generation and Molecular Docking Studies. International Journal of Molecular Sciences. Available at: [Link]
-
Study.com. (n.d.). What sort of inhibitor is L-Phenylalanine?. Homework.Study.com. Available at: [Link]
-
The Bumbling Biochemist. (2025). Phenylalanine's most notorious quick hit: PKU, #20daysofaminoacids 2025 Day 4. The Bumbling Biochemist. Available at: [Link]
Sources
- 1. Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An additional substrate binding site in a bacterial phenylalanine hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioassaysys.com [bioassaysys.com]
- 5. portlandpress.com [portlandpress.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. courses.edx.org [courses.edx.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Khan Academy [khanacademy.org]
- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 16. medschoolcoach.com [medschoolcoach.com]
- 17. clyte.tech [clyte.tech]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT (Assay protocol [protocols.io]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
- 22. tandfonline.com [tandfonline.com]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Leveraging 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine for High-Resolution Metabolic Labeling and Proteomics
An Application & Protocol Guide
Audience: Researchers, scientists, and drug development professionals engaged in proteomics, cell biology, and drug discovery.
Abstract: This document provides a comprehensive guide to the application of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, a novel non-canonical amino acid (ncAA), for metabolic labeling of newly synthesized proteins. We will explore the unique properties conferred by its halogenated structure, detailing its utility as a powerful tool for mass spectrometry-based proteomics. This guide outlines the necessary validation steps, provides detailed protocols for its use in mammalian cell culture, and discusses the downstream analytical strategies required to leverage its full potential.
Introduction: The Need for Advanced Proteomic Probes
The study of proteome dynamics—the synthesis, degradation, and modification of proteins—is fundamental to understanding cellular physiology in both health and disease. Metabolic labeling, which involves introducing probes into nascent biomolecules, has become a cornerstone of this field.[1] Techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) utilize amino acid analogs that, once incorporated into proteins, can be selectively tagged for visualization or enrichment.[2][3]
While ncAAs bearing azide or alkyne handles (e.g., Azidohomoalanine) are invaluable for bioorthogonal chemistry, there is a growing need for probes that offer alternative detection modalities, particularly for mass spectrometry (MS).[4][5] Halogenated amino acids present a unique opportunity in this space. The distinct isotopic patterns and significant mass shifts introduced by halogens can serve as unambiguous signatures in complex proteomic samples, simplifying identification and quantification without the need for chemical derivatization post-lysis.[6][7]
This compound is a phenylalanine analog engineered for this purpose. It combines the isotopic signature of chlorine with the substantial mass shift of a trifluoromethyl group. This guide provides the scientific rationale and a validated framework for employing this ncAA to track de novo protein synthesis with high fidelity.
Section 1: The Scientific Rationale - Why This Molecule?
The efficacy of this compound as a metabolic label is rooted in its unique chemical structure, which is designed to be recognized by the cell's translational machinery while providing a distinct analytical signature.
1.1. Bio-mimicry and Incorporation Pathway The cellular machinery for protein synthesis, specifically the aminoacyl-tRNA synthetases, can exhibit a degree of promiscuity, allowing them to charge tRNAs with analogs of their cognate amino acid.[8] this compound is designed as a structural mimic of phenylalanine. The expectation is that Phenylalanyl-tRNA synthetase (PheRS) will recognize this analog and attach it to tRNAPhe, leading to its incorporation into nascent polypeptide chains at phenylalanine codons.
Caption: Proposed metabolic incorporation pathway of the phenylalanine analog.
1.2. A Unique Mass Spectrometry Signature The true power of this analog lies in its utility for mass spectrometry.
-
Mass Shift: Replacement of phenylalanine (C₉H₁₁NO₂, ~165.08 Da) with this compound (C₁₀H₉ClF₃NO₂, ~267.03 Da) results in a substantial mass increase of ~101.95 Da . This large, non-biological mass shift moves labeled peptides to a region of the mass spectrum with less interference.
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by approximately 2 Da. This creates a characteristic A+2 peak with a ~3:1 intensity ratio, an unmistakable signature that confirms the presence of a chlorine-containing peptide.[6] This pattern is easily recognizable by modern mass spectrometers and their analysis software.
Section 2: Pre-Experimental Validation - A Self-Validating System
Before committing to large-scale proteomic experiments, it is crucial to validate the suitability of this novel ncAA for your specific biological system. These steps ensure that the labeling process itself does not unduly perturb cellular physiology, a cornerstone of trustworthy metabolic labeling.[3]
2.1. Determining Optimal Concentration and Cytotoxicity High concentrations of ncAAs can be cytotoxic or inhibit protein synthesis.[9][10] Therefore, the first step is to determine the optimal, non-toxic labeling concentration.
Protocol 2.1: Cytotoxicity Assay
-
Cell Plating: Plate your cells of interest (e.g., HeLa, HEK293T) in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.
-
Media Preparation: Prepare complete culture medium containing a range of this compound concentrations. A good starting point is a serial dilution from 10 mM down to 10 µM. Include a "no-analog" control.
-
Incubation: Replace the standard medium with the analog-containing medium and incubate the cells for a period relevant to your planned experiment (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using a standard method such as an MTT, resazurin (e.g., alamarBlue), or CellTiter-Glo assay.
-
Analysis: Plot cell viability against the analog concentration to determine the highest concentration that does not significantly impact cell health (e.g., >90% viability). This will be your maximum working concentration.
| Parameter | Recommended Range | Purpose |
| ncAA Concentration | 50 µM - 2 mM | To be determined empirically by cytotoxicity assay. |
| Incubation Time | 4 - 48 hours | Dependent on protein turnover rates and experimental goals. |
| Cell Confluency | 50-80% | Ensures cells are in an active state of growth and protein synthesis. |
2.2. Verifying Protein Incorporation Once a non-toxic concentration is established, you must confirm that the analog is being incorporated into newly synthesized proteins.
Protocol 2.2: Incorporation Analysis by Western Blot
-
Labeling: Treat cells with the pre-determined optimal concentration of this compound for 12-24 hours. As a negative control, co-incubate a separate dish of cells with a protein synthesis inhibitor (e.g., 40 µM anisomycin or 100 µg/mL cycloheximide).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Separate 20-30 µg of protein lysate per lane via SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe with an antibody against a highly abundant, constitutively expressed protein with a relatively fast turnover rate (e.g., GAPDH, Beta-Actin).
-
-
Analysis: A successful incorporation will result in a noticeable upward shift in the molecular weight of the target protein band in the labeled sample compared to the unlabeled control. The protein synthesis inhibitor control should show no labeled protein, confirming the signal is from de novo synthesis.
Section 3: Core Protocol for Metabolic Labeling in Mammalian Cells
This protocol provides a generalized workflow for labeling proteins in adherent mammalian cell cultures.
Caption: General experimental workflow for metabolic labeling.
3.1. Materials
-
Mammalian cells in culture
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Phenylalanine-free culture medium
-
This compound (stock solution in sterile DMSO or 0.1 M HCl, then diluted in medium)
-
Fetal Bovine Serum (dialyzed, if concerned about competing amino acids)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
3.2. Step-by-Step Methodology
-
Cell Culture: Culture cells to ~70% confluency. Ensure cells are healthy and actively dividing.
-
(Optional) Phenylalanine Depletion: To enhance incorporation efficiency, you can deplete the endogenous phenylalanine pool.
-
Aspirate the complete medium.
-
Gently wash the cells once with pre-warmed, Phenylalanine-free medium.[11]
-
Incubate the cells in Phenylalanine-free medium for 30-60 minutes at 37°C. Note: Prolonged starvation can stress cells and alter protein expression profiles.
-
-
Labeling Incubation:
-
Prepare the labeling medium by supplementing Phenylalanine-free medium with this compound at the pre-determined optimal concentration. Add serum and other necessary supplements.
-
Aspirate the depletion medium and add the labeling medium to the cells.
-
Incubate for the desired period (typically 4-24 hours) under standard culture conditions.
-
-
Cell Harvest:
-
Place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any residual ncAA.
-
Cells can now be lysed directly for immediate analysis or scraped and flash-frozen in liquid nitrogen for storage at -80°C.
-
Section 4: Downstream Analysis via Mass Spectrometry
The primary application of this ncAA is for quantitative proteomics. The unique mass and isotopic signature allows for confident identification of newly synthesized proteins.
4.1. Sample Preparation for Proteomics
-
Protein Extraction and Quantification: Lyse the labeled cell pellets using a lysis buffer compatible with mass spectrometry (e.g., urea-based buffer). Quantify the total protein concentration.
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins using a protease such as trypsin.
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) method to remove contaminants that can interfere with MS analysis.
4.2. Mass Spectrometry Acquisition and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution Orbitrap or TOF mass spectrometer coupled to a liquid chromatography system.
-
Data-Dependent Acquisition (DDA): In a DDA experiment, the mass spectrometer will automatically select precursor ions for fragmentation (MS/MS). The key is to correctly identify peptides containing the modification.
-
Database Search Parameters:
-
Variable Modification: Configure your search software (e.g., MaxQuant, Proteome Discoverer, Mascot) to include a variable modification on Phenylalanine (F) with a mass shift of +101.952 Da (precise mass may vary slightly).
-
Isotopic Patterns: Ensure your software can model the isotopic pattern of chlorine.
-
Standard Search Parameters: Include other expected modifications like carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).
-
| MS Parameter | Setting | Rationale |
| Precursor Mass Accuracy | < 10 ppm | Essential for confidently assigning the correct elemental composition. |
| Fragment Mass Accuracy | < 0.02 Da | High fragment accuracy aids in peptide identification. |
| Variable Modification on Phe (F) | +101.952 Da | To identify peptides where Phenylalanine has been replaced by the ncAA. |
| Enzyme | Trypsin/P | Standard protease for bottom-up proteomics. |
4.3. Data Interpretation The presence of a peptide containing the ncAA will be validated by three criteria:
-
A high-confidence peptide-spectrum match (PSM) from the database search.
-
The precursor ion exhibiting the correct mass shift.
-
The precursor ion's isotopic distribution matching the theoretical pattern for a chlorine-containing molecule (characteristic A+2 peak).
Section 5: Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Cell Death | ncAA concentration is too high; prolonged incubation. | Re-run cytotoxicity assay (Protocol 2.1). Reduce concentration or incubation time.[9] |
| Low/No Incorporation | Low ncAA concentration; short incubation time; inefficient uptake or charging by PheRS. | Increase ncAA concentration (within non-toxic limits). Increase incubation time. Implement Phe depletion step (Protocol 3.2). |
| No Labeled Peptides in MS | Incorrect mass shift used in search; low abundance of labeled proteins; poor ionization. | Double-check the calculated monoisotopic mass of the modification. Consider an enrichment step for low-abundance proteins. Ensure MS sample cleanup is thorough.[9] |
| Ambiguous MS Identification | Low-resolution MS data; interfering peaks. | Use a high-resolution mass spectrometer. Manually inspect the isotopic pattern of the precursor ion for the characteristic chlorine signature. |
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Beynon, R. J., & Pratt, J. M. (2005). Metabolic labeling of proteins for proteomics. Molecular & Cellular Proteomics, 4(7), 857–872. [Link]
-
Ullah, M., & G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. G-Biosciences. [Link]
-
Bertozzi, C. R. (2003). Bioorthogonal Chemistry: A New Tool for Glycobiology. Wikipedia. [Link]
-
Gouw, J. W., Krijgsveld, J., & Heck, A. J. (2010). Quantitative proteomics by metabolic labeling of model organisms. Molecular & Cellular Proteomics, 9(1), 11–24. [Link]
-
Hinz, F. I., Dieterich, D. C., & Tirrell, D. A. (2012). Non-canonical amino acid labeling in proteomics and biotechnology. Current Opinion in Biotechnology, 23(5), 765-772. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974–6998. [Link]
-
Sarris, A. J., & Tirrell, D. A. (2013). Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity. Current Opinion in Chemical Biology, 17(5), 781-787. [Link]
-
Rodriguez, E. A., et al. (2009). Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. Molecular & Cellular Proteomics, 8(7), 1631–1645. [Link]
-
Grieco, M., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(22), 5267. [Link]
-
Hatzenpichler, R., et al. (2020). Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis. Frontiers in Microbiology, 11, 137. [Link]
-
Paine, P. M., & Eyre, H. J. (1979). Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis. Journal of cellular physiology, 101(2), 295–306. [Link]
-
Wheatley, D. N., & Inglis, M. S. (1983). Amino Acid Analogues: Uptake, Pool Formation and Incorporation of Phenylalanine and Two Halogenated Derivatives in Cultured Mammalian Cells. Cytobios, 38(151-152), 143-160. [Link]
Sources
- 1. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Frontiers | Metabolic Implications of Using BioOrthogonal Non-Canonical Amino Acid Tagging (BONCAT) for Tracking Protein Synthesis [frontiersin.org]
- 4. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Teaching old NCATs new tricks: using non-canonical amino acid tagging to study neuronal plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studies with 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides detailed experimental designs, application notes, and protocols for the scientific investigation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. Drawing upon established methodologies for analogous compounds, particularly the well-characterized tryptophan hydroxylase inhibitor p-Chlorophenylalanine (PCPA), this document offers a robust framework for both in vitro and in vivo studies. The protocols herein are designed to ensure scientific integrity and reproducibility, enabling researchers to effectively probe the biological effects of this halogenated phenylalanine derivative.
Introduction: Understanding this compound
This compound is a synthetic amino acid derivative. Its structural similarity to endogenous L-phenylalanine and the presence of a trifluoromethyl group suggest its potential as a modulator of biological pathways involving aromatic amino acids.[1] Halogenated phenylalanine analogs have been instrumental in biochemical and pharmaceutical research for their ability to influence hydrophobicity, electronic properties, and steric bulk, thereby altering the biological activity of peptides and proteins.
Based on its close structural resemblance to p-Chlorophenylalanine (PCPA or Fenclonine), it is strongly hypothesized that this compound acts as an inhibitor of tryptophan hydroxylase (TPH) , the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[2][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the immediate precursor to serotonin.[3] Inhibition of TPH leads to a profound and sustained depletion of serotonin in both the central nervous system and the periphery.
There are two main isoforms of TPH: TPH1, primarily found in peripheral tissues like the gut and pineal gland, and TPH2, which is neuron-specific.[4] Compounds that inhibit TPH are invaluable tools for elucidating the multifaceted roles of serotonin in a wide range of physiological and pathological processes, including mood regulation, sleep, appetite, and gastrointestinal function.[4][5]
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 2-Amino-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid | |
| Molecular Formula | C₁₀H₉ClF₃NO₂ | [6] |
| Molecular Weight | 267.63 g/mol | Calculated |
| Appearance | White to off-white powder/solid | [7] |
| CAS Number | 1259966-92-1 |
Safety Precautions and Handling
As a research chemical with limited toxicological data, this compound should be handled with care. The Safety Data Sheet (SDS) from the supplier should always be consulted prior to handling.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Hazard Classification (based on available data):
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2
-
Specific Target Organ Toxicity (Single Exposure, Respiratory Tract Irritation): Category 3
Experimental Design: A Phased Approach
A logical progression of experiments is crucial for characterizing the biological activity of this compound. The following workflow is recommended:
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 3. A rapid and simple method to determine the specific activities of serotonin, 5-hydroxyindoleacetic acid, and 5-hydroxytryptophan in brain by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. A new method for rapidly and simultaneously decreasing serotonin and catecholamine synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
3-Chloro-4-(trifluoromethyl)-DL-phenylalanine as a probe for amino acid transporters
An Application Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Novel Chemical Probe for Interrogating Amino Acid Transporter Function
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of this compound as a chemical probe for studying amino acid transporters, particularly the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5). We delve into the molecular rationale for its design, outline its physicochemical characteristics, and present a validated, step-by-step protocol for its use in cell-based uptake inhibition assays. This document is intended for researchers, scientists, and drug development professionals engaged in transporter biology, oncology, and neuropharmacology, offering the foundational knowledge to leverage this tool for characterizing transporter kinetics, screening for novel inhibitors, and elucidating the role of amino acid transport in various disease states.
Introduction to Amino Acid Transporters and Chemical Probes
The Critical Role of Amino Acid Transporters in Cellular Function
Amino acid transporters are a diverse family of membrane proteins essential for cellular life, mediating the uptake of amino acids required for protein synthesis, energy metabolism, and the production of neurotransmitters and other vital biomolecules.[1] Among these, the L-type Amino Acid Transporter 1 (LAT1), a member of the Solute Carrier (SLC) family, has emerged as a target of significant therapeutic interest.[2] LAT1 is a sodium-independent exchanger responsible for transporting large neutral amino acids (LNAAs) such as phenylalanine, leucine, and tyrosine.[3] In healthy tissues, its expression is most prominent at the blood-brain barrier (BBB), where it facilitates the entry of essential amino acids into the central nervous system.[2] However, LAT1 is significantly upregulated in numerous cancers, where it fuels rapid cell growth and proliferation by ensuring a constant supply of necessary amino acids.[4] This differential expression makes LAT1 a prime target for both cancer therapeutics and for strategies aimed at delivering drugs across the BBB.[2][3]
The Utility of Chemical Probes in Transporter Research
To study the function of transporters like LAT1 and to discover molecules that can modulate their activity, specific chemical probes are indispensable.[5] An ideal probe should be a molecule that interacts with the transporter in a measurable and predictable way, typically by competing with natural substrates. By using such probes, researchers can quantify transporter activity, determine the affinity of new drug candidates, and investigate the consequences of transport inhibition in different biological systems.[6] These studies are foundational for drug discovery programs targeting transporters.
Rationale for this compound as a LAT1 Probe
This compound is a rationally designed analog of the natural LAT1 substrate, L-phenylalanine. Its design incorporates two key chemical modifications intended to enhance its utility as a research probe:
-
Trifluoromethyl (-CF₃) Group: This moiety significantly increases the lipophilicity of the molecule.[7] This modification can enhance binding affinity to the hydrophobic pocket of the LAT1 substrate binding site and may improve membrane permeability.
-
Chloro (-Cl) Group: The addition of a chlorine atom alters the electronic properties of the phenyl ring, which can influence binding interactions within the transporter's active site.[8]
It is critical to note that this compound is a DL-racemic mixture . Amino acid transporters like LAT1 are stereospecific and preferentially transport L-isomers.[4] Therefore, in any experiment, the L-enantiomer is the primary active component for LAT1 inhibition, while the D-enantiomer may be inactive or interact with other transporters. This characteristic must be considered during data interpretation.
Molecular Profile and Synthesis Overview
Physicochemical Properties
The structural modifications on the phenylalanine scaffold impart distinct properties to the probe molecule. A summary of its key computed and known properties, based on its constituent parts, is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉Cl F₃NO₂ | - |
| Molecular Weight | 267.63 g/mol | (Derived) |
| XLogP3 | ~2.5-3.5 | (Predicted) |
| Hydrogen Bond Donor Count | 2 | [9] |
| Hydrogen Bond Acceptor Count | 6 | [9] |
| Appearance | White to off-white powder | [7] |
| Storage Conditions | Store at 0-8°C, desiccated | [7] |
Conceptual Synthesis Pathway
The synthesis of halogenated and trifluoromethylated phenylalanine derivatives can be achieved through various established organic chemistry routes.[10][11] A common and effective method involves the azalactone synthesis, starting from the corresponding substituted benzaldehyde. This pathway provides a reliable means to produce the desired phenylalanine analog for research purposes.
Figure 1: Conceptual workflow for the synthesis of the title compound via the azalactone method.
Core Application: Quantifying LAT1 Inhibition
The primary application of this compound is to act as a competitive inhibitor in cellular uptake assays. The fundamental principle is that the probe will compete with a labeled substrate (typically a radiolabeled natural amino acid) for transport into cells via LAT1. The degree of inhibition is directly proportional to the concentration and affinity of the probe, allowing for the determination of its inhibitory potency (IC₅₀).
General Experimental Workflow
The process involves culturing cells that express the target transporter, incubating them with a constant concentration of a radiolabeled LAT1 substrate and varying concentrations of the inhibitor probe, and finally, measuring the amount of radiolabel taken up by the cells.
Figure 2: High-level workflow for a competitive uptake inhibition assay.
Detailed Experimental Protocols
Protocol 1: Cell Culture & Seeding
This protocol assumes the use of a cell line that endogenously overexpresses LAT1 (e.g., U87 MG glioblastoma cells) or a stably transfected cell line (e.g., HEK293-hLAT1). A corresponding mock-transfected or low-expressing cell line should be used as a control.
-
Maintain Cells: Culture cells in their recommended growth medium (e.g., DMEM for U87 MG) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C and 5% CO₂.
-
Seeding: 24-48 hours prior to the assay, seed the cells into 24-well culture plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 1.5 - 2.0 x 10⁵ cells/well).
-
Rationale: A consistent number of cells per well is crucial for reproducible uptake results. Confluency ensures maximal transporter expression.
-
Protocol 2: Radiolabeled Amino Acid Uptake Inhibition Assay
This protocol provides a method to determine the IC₅₀ value of this compound against LAT1.
Materials:
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled Substrate: [¹⁴C]-L-Phenylalanine or [³H]-L-Leucine.
-
Inhibitor Stock: 10 mM stock solution of this compound in DMSO.
-
Non-specific Inhibitor: 10 mM BCH (2-Amino-2-norbornanecarboxylic acid), a known system L inhibitor.[2]
-
Wash Buffer: Ice-cold PBS (Phosphate-Buffered Saline).
-
Lysis Buffer: 1% SDS (Sodium Dodecyl Sulfate) in water.
-
Scintillation Cocktail.
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor probe in HBSS, ranging from 0.1 µM to 1000 µM. Also prepare solutions for controls.
-
Prepare the radiolabeled substrate solution in HBSS at 2x the final desired concentration (e.g., 2 µM for a 1 µM final concentration, containing ~0.2 µCi/mL).
-
-
Assay Initiation:
-
Aspirate the culture medium from the 24-well plate.
-
Wash each well once with 500 µL of pre-warmed (37°C) HBSS.
-
Aspirate the wash buffer.
-
-
Pre-incubation:
-
Add 250 µL of HBSS containing the appropriate concentration of the inhibitor probe (or vehicle for total uptake, or 10 mM BCH for non-specific uptake) to each well.
-
Incubate the plate for 5 minutes at room temperature.[12][13]
-
Rationale: This step allows the inhibitor to bind to the transporter before the substrate is introduced.
-
-
Uptake Reaction:
-
Initiate the uptake by adding 250 µL of the 2x radiolabeled substrate solution to each well, bringing the total volume to 500 µL.
-
Incubate for a precise, short duration (e.g., 1-5 minutes) at room temperature. The linear range of uptake should be determined empirically for the cell line used.
-
Rationale: A short incubation time ensures measurement of the initial transport rate and minimizes the effects of substrate metabolism.
-
-
Stopping the Reaction:
-
Cell Lysis and Counting:
-
Add 500 µL of 1% SDS Lysis Buffer to each well and incubate for 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Transfer the entire lysate from each well into a separate scintillation vial.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Protocol 3: Data Analysis and IC₅₀ Determination
-
Calculate Specific Uptake:
-
Total Uptake: CPM from wells with radiolabel and vehicle only.
-
Non-specific Uptake: CPM from wells with radiolabel and a saturating concentration of a known inhibitor (e.g., 10 mM BCH).[12]
-
Specific Uptake = Total Uptake - Non-specific Uptake.
-
-
Calculate Percent Inhibition:
-
For each concentration of the probe, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - (CPM_probe - CPM_nonspecific) / (CPM_total - CPM_nonspecific))
-
-
Determine IC₅₀:
-
Plot the % Inhibition versus the log[Probe Concentration].
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the probe that inhibits 50% of the specific uptake of the radiolabeled substrate.
-
Advanced Considerations
Distinguishing Enantiomer Activity
As the probe is a DL-mixture, the measured IC₅₀ reflects the activity of the L-isomer diluted by the likely inactive D-isomer. To determine the precise potency of the active component, follow-up studies using the purified L- and D-enantiomers are recommended. This will clarify the stereoselectivity of the transporter interaction.[4]
Alternative Detection Methods
While radiolabeled assays are the gold standard for their sensitivity, non-radioactive methods are gaining traction.[14] A powerful alternative involves using stable isotope-labeled substrates (e.g., ¹³C- or ¹⁵N-phenylalanine) and quantifying their intracellular concentration using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach avoids the hazards of radioactivity and can offer high throughput.[15]
Conclusion
This compound is a valuable tool for probing the function of large neutral amino acid transporters, especially LAT1. The chemical modifications on the phenylalanine backbone are designed to confer high-affinity binding, making it an effective competitive inhibitor. The detailed protocols provided herein offer a robust framework for researchers to quantify its inhibitory potency and, by extension, to characterize LAT1 activity in diverse cellular contexts. This probe can be a cornerstone of screening campaigns to identify novel transporter inhibitors for cancer therapy or to characterize drug candidates designed for CNS delivery.
References
- Johal, S. et al. (2025). Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. STAR Protocols.
-
Lademann, F. et al. (2021). Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants. Methods in Molecular Biology. [Link]
-
Taurah, L. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [Link]
-
Taurah, L. et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]
-
de Blois, E. et al. (2012). Indication for Different Mechanisms of Kidney Uptake of Radiolabeled Peptides. Journal of Nuclear Medicine. [Link]
-
Broadhurst, E.R. & Butler, M. (2000). The inhibitory effect of glutamate on the growth of a murine hybridoma is caused by competitive inhibition of the X(C)/- transport system required for cystine utilization. ResearchGate. [Link]
-
Devés, R. & Boyd, C.A.R. (1998). Transporters for Cationic Amino Acids in Animal Cells: Discovery, Structure, and Function. Physiological Reviews. [Link]
-
Bari, E. et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
-
Ferreira, I. et al. (2023). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. [Link]
-
Shulkin, B.L. et al. (1995). Inhibition of neutral amino acid transport across the human blood-brain barrier by phenylalanine. Journal of Neurochemistry. [Link]
-
PubChem. (2026). 3-chloro-L-phenylalanine. PubChem. [Link]
-
Contente, M.L. et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. [Link]
-
Uchino, H. et al. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular Pharmacology. [Link]
-
Koczorowska, M.M. et al. (2020). Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters. International Journal of Molecular Sciences. [Link]
-
Singh, N. et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. PubMed Central. [Link]
-
PubChem. (2026). 4-(Trifluoromethyl)-L-phenylalanine. PubChem. [Link]
-
Herget, M. et al. (2011). Conformation of peptides bound to the transporter associated with antigen processing (TAP). Proceedings of the National Academy of Sciences. [Link]
-
Zhang, Z. et al. (2023). A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. ResearchGate. [Link]
-
Krypotou, E. et al. (2009). Modelling and mutational evidence identify the substrate binding site and functional elements in APC amino acid transporters. Taylor & Francis Online. [Link]
-
protocols.io. (2023). Drug transporter (ABC), P-gp, BCRP, BSEP inhibition using drug substrate assay. protocols.io. [Link]
- Google Patents. (2021). Inhibitors of amino acids transporters and use thereof.
-
Pietz, J. et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. PubMed Central. [Link]
-
Weiss, J. et al. (2018). Optimization of a drug transporter probe cocktail: potential screening tool for transporter-mediated drug-drug interactions. PubMed Central. [Link]
- Google Patents. (2002). Method for producing L-phenylalanine.
-
Singh, S.K. et al. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. PubMed Central. [Link]
-
Unterrainer, M. et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers. [Link]
Sources
- 1. Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a drug transporter probe cocktail: potential screening tool for transporter‐mediated drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. chemimpex.com [chemimpex.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jelsciences.com [jelsciences.com]
- 12. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]
- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Radiolabeled Amino Acid Uptake Assays in Primary Bone Cells and Bone Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges with 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the knowledge to handle this compound effectively in your experiments, ensuring reliable and reproducible results.
Understanding the Challenge: The Molecular Basis of Poor Solubility
This compound is a valuable compound in various research applications, particularly in drug discovery and development. However, its molecular structure presents inherent solubility challenges. The presence of a trifluoromethyl group significantly increases lipophilicity, while the chlorinated phenyl ring further contributes to its hydrophobicity.[1] This combination of features leads to low aqueous solubility, a common hurdle for many researchers.
This guide provides a structured approach to overcoming these challenges, starting with frequently asked questions for quick reference and followed by in-depth troubleshooting guides with detailed experimental protocols.
Frequently Asked questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I'm observing precipitation when I dilute my organic stock solution into an aqueous buffer. What is happening and how can I prevent it?
This phenomenon is commonly referred to as "crashing out" and occurs when the compound, highly soluble in the organic stock solvent, becomes supersaturated and precipitates upon rapid dilution into an aqueous medium where it is poorly soluble. To prevent this, you can try the following:
-
Lower the final concentration: The desired concentration in your aqueous medium may be above the compound's solubility limit.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) in your final aqueous solution can help maintain solubility.
-
Employ a slow, dropwise addition of the stock solution to the aqueous buffer while vortexing to allow for better mixing and prevent localized supersaturation.
Q3: How does pH affect the solubility of this compound?
As an amino acid derivative, its solubility is expected to be pH-dependent. The molecule has both an acidic carboxylic acid group and a basic amino group. Based on the pKa values of a similar compound, 3-chloro-DL-phenylalanine (pK1: ~2.17, pK2: ~8.91), we can predict its behavior.[2]
-
At its isoelectric point (pI) , the compound will exist primarily as a zwitterion with a net neutral charge, leading to its lowest aqueous solubility .
-
At acidic pH (below pK1) , the amino group will be protonated (cationic form), which should increase solubility .
-
At basic pH (above pK2) , the carboxylic acid group will be deprotonated (anionic form), which should also increase solubility .
Q4: Are there any excipients that can enhance the aqueous solubility of this compound?
Yes, for challenging compounds, the use of solubilizing excipients can be highly effective. Cyclodextrins , such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are known to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a common strategy employed in both research and pharmaceutical formulations.
Troubleshooting Guides & Experimental Protocols
This section provides a more detailed, step-by-step approach to addressing common solubility issues.
Guide 1: Preparing Stock Solutions and Working Dilutions
The first critical step is the preparation of a stable, concentrated stock solution.
Based on data from structurally similar compounds, the following organic solvents are recommended for preparing stock solutions:
| Solvent | Class | Expected Solubility | Notes and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended as the first choice for creating high-concentration stock solutions. For a similar compound, Fmoc-3-Chloro-L-phenylalanine, solubility is reported to be 100 mg/mL in DMSO.[3] |
| Ethanol (EtOH) | Polar Protic | Moderate | A good alternative to DMSO, especially if DMSO is incompatible with the experimental system. May require gentle warming or sonication. |
| Methanol (MeOH) | Polar Protic | Moderate | Similar to ethanol, it can be an effective solvent. |
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can also be applied, but be cautious of potential degradation with prolonged heating.
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Guide 2: Addressing Precipitation Upon Dilution into Aqueous Media
This is one of the most common challenges. The following workflow will help you systematically troubleshoot this issue.
-
Determine Co-solvent Tolerance: Before preparing your final solution, determine the maximum percentage of the organic co-solvent (e.g., DMSO, ethanol) that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects. This is typically between 0.1% and 1% (v/v).
-
Prepare Intermediate Dilution (Optional): If a very low final co-solvent concentration is required, you may need to perform an intermediate dilution of your stock solution in the same co-solvent.
-
Prepare Final Solution:
-
Add the required volume of your aqueous buffer to a sterile tube.
-
While vortexing the buffer, add the appropriate volume of your stock solution dropwise to achieve the desired final concentration of both the compound and the co-solvent.
-
Visually inspect for any signs of precipitation.
-
Guide 3: Leveraging pH to Enhance Solubility
Adjusting the pH of your aqueous buffer can significantly improve the solubility of this compound.
-
Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Initial Dissolution Attempt: Attempt to dissolve a small, known amount of the compound directly into each buffer with vortexing and sonication.
-
Alternative Method (for higher concentrations):
-
Dissolve the compound in a small amount of acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution. For a similar compound, 4-Chloro-DL-phenylalanine, solubility is reported to be 10 mM in 1 equivalent of NaOH.[4]
-
Once dissolved, carefully neutralize the solution by adding a corresponding amount of base or acid. Be aware that the compound may precipitate near its isoelectric point.
-
-
Observation: Observe the solubility at each pH. This will help you determine the optimal pH range for your experiments.
References
-
Murgueitio, M. S., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 15(7), 894. [Link][1]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2761492, 3-chloro-L-phenylalanine. Retrieved January 19, 2026 from [Link].[5]
-
Oda, M., et al. (2001). Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H...F interaction: crystal structure analyses of mono- and trifluoro-L-phenylalanines. Journal of the American Chemical Society, 123(46), 11291-11299. [Link][6]
-
R&D Chemicals. (n.d.). 3-Chloro-4-fluoro-DL-phenylalanine, suppliers and manufacturers. Retrieved from [Link][7]
-
Al-Zoubi, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(11), 1845. [Link][8]
-
Tlili, C., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(18), 12965-12975. [Link][9]
-
Zhou, X., et al. (2012). Solubility of L-phenylalanine in water and different binary mixtures from 288.15 to 318.15 K. Fluid Phase Equilibria, 316, 26-33. [Link][10]
-
El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1087. [Link][11]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 994, Dl-Phenylalanine. Retrieved January 19, 2026 from [Link].[12]
-
El-Faham, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1087. [Link][13]
-
Tlili, C., et al. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. The Journal of Organic Chemistry, 88(18), 12965–12975. [Link][14]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2777602, 3-(Trifluoromethyl)-DL-phenylalanine. Retrieved January 19, 2026 from [Link].[15]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-CHLORO-DL-PHENYLALANINE | 1956-15-6 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Chloro-DL-phenylalanine, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Aggregation feature of fluorine-substituted benzene rings and intermolecular C-H.F interaction: crystal structure analyses of mono- and trifluoro-L-phenylalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rdchemicals.com [rdchemicals.com]
- 8. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 3-(Trifluoromethyl)-DL-phenylalanine | C10H10F3NO2 | CID 2777602 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for the synthesis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions to improve your synthetic outcomes.
Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound is a frequent challenge that can stem from several factors, depending on the synthetic route chosen. The most common methods are the Strecker synthesis, Bucherer-Bergs reaction, and reductive amination.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to suboptimal conditions.
-
Causality: The formation of the key intermediate (an α-aminonitrile in the Strecker synthesis or a hydantoin in the Bucherer-Bergs reaction) is an equilibrium process.[1][2] Reaction time, temperature, and reactant concentration directly influence this equilibrium.
-
Solution:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid prematurely quenching the reaction.
-
Temperature: For reductive amination, adjusting the temperature can significantly impact yield.[3] For Strecker and Bucherer-Bergs reactions, which often use heat, ensure the temperature is stable and optimized. A moderate temperature of 50-60°C is often a good starting point.[4]
-
Concentration: Increasing the concentration of reactants can shift the equilibrium towards the product. However, be cautious of solubility issues and potential side reactions at very high concentrations.
-
-
-
Side Product Formation: The generation of unwanted byproducts consumes starting materials and complicates purification.
-
Causality: The starting aldehyde, 3-chloro-4-(trifluoromethyl)benzaldehyde, is highly reactive. The trifluoromethyl group makes the carbonyl carbon very electrophilic.[5][6] This can lead to self-condensation (aldol-type reactions) or Cannizzaro reactions under basic conditions.
-
Solution:
-
Control pH: For reductive amination, maintaining a weakly acidic pH (around 6-7) is crucial to facilitate imine formation while minimizing hydrolysis of the imine and side reactions of the aldehyde.[7] For Strecker/Bucherer-Bergs, which use ammonium salts, the pH is inherently buffered.[8]
-
Order of Addition: Add the cyanide source (e.g., KCN, NaCN) slowly to the mixture of the aldehyde and ammonia/ammonium salt. This maintains a low concentration of free cyanide and minimizes undesired pathways.
-
-
-
Product Loss During Workup and Purification: The product can be lost during extraction, crystallization, or chromatography.
-
Causality: Phenylalanine derivatives are amphoteric and can have significant solubility in both aqueous and organic phases depending on the pH.
-
Solution:
-
pH Adjustment: During aqueous workup, carefully adjust the pH to the isoelectric point (pI) of the amino acid to minimize its solubility in water and facilitate precipitation or extraction.
-
Purification Method: While crystallization is ideal, impurities can sometimes co-precipitate. Ion-exchange chromatography is a powerful alternative for purifying amino acids from complex mixtures.[9] Unreacted starting materials like cinnamic acid (if using an enzymatic approach) can be removed by extraction with a suitable organic solvent like toluene at a low pH.[10]
-
-
Question 2: I am observing significant impurities in my final product. How can I identify and minimize them?
Answer:
Impurity profiling is critical for a successful synthesis. The nature of the impurities will depend on your chosen synthetic route.
Common Impurities and Mitigation Strategies:
| Impurity Type | Potential Source / Cause | Mitigation Strategy |
| Unreacted Aldehyde | Incomplete reaction; slow reaction kinetics. | Increase reaction time, temperature, or excess of amine/cyanide. Monitor via TLC/GC until the aldehyde spot disappears. |
| α-Hydroxynitrile | Hydrolysis of the intermediate imine back to the aldehyde, followed by reaction with cyanide. (Strecker/Bucherer-Bergs) | Ensure a sufficient excess of ammonia/ammonium carbonate to favor imine formation. Maintain anhydrous conditions where possible. |
| Over-alkylation Products | The newly formed amine product reacts with another molecule of the aldehyde. (Reductive Amination) | Use a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which preferentially reduces the imine over the aldehyde.[7] |
| Polymeric Materials | Self-polymerization of the aldehyde or intermediates, especially under harsh (high heat or extreme pH) conditions. | Maintain optimal temperature and pH control. Ensure proper stirring to avoid localized "hot spots" or high concentrations. |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of this compound.
Question 1: What are the main synthetic routes to prepare this compound, and how do they compare?
Answer:
There are three primary, well-established methods for the synthesis of α-amino acids from carbonyl compounds, each with distinct advantages and disadvantages.
| Synthetic Route | Starting Materials | Pros | Cons |
| Strecker Synthesis | Aldehyde, Ammonia (NH₃), Hydrogen Cyanide (HCN) or a salt (KCN, NaCN)[1][11] | Versatile, cost-effective starting materials, historically significant.[12] | Highly toxic cyanide reagents require stringent safety protocols. Often produces a racemic mixture.[1] |
| Bucherer-Bergs Reaction | Aldehyde, Ammonium Carbonate ((NH₄)₂CO₃), Potassium/Sodium Cyanide[2][13] | One-pot reaction, often produces crystalline hydantoin intermediates that are easy to isolate.[4] | Also uses toxic cyanide. The hydrolysis of the hydantoin intermediate requires harsh conditions (strong acid or base), which can lead to degradation. |
| Reductive Amination | Aldehyde, Ammonia Source (e.g., NH₄Cl), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)[7][14] | Avoids the use of highly toxic cyanide. Milder reaction conditions are often possible. Can be adapted for asymmetric synthesis.[3] | Reducing agents can be expensive and require careful handling. Potential for over-alkylation side products. |
The choice of route often depends on the available equipment, safety considerations (especially regarding cyanide), and desired scale. For laboratory-scale synthesis, reductive amination is often preferred for its milder conditions and avoidance of cyanide.
Question 2: Can you explain the mechanism of the Strecker synthesis for this compound?
Answer:
The Strecker synthesis is a two-step process that efficiently converts an aldehyde into an α-amino acid.[1][15]
-
Formation of the α-Aminonitrile:
-
First, the 3-chloro-4-(trifluoromethyl)benzaldehyde reacts with ammonia to form an imine intermediate, with the loss of a water molecule.
-
A cyanide ion (from NaCN or KCN) then performs a nucleophilic attack on the imine carbon, forming a stable α-aminonitrile.
-
-
Hydrolysis to the α-Amino Acid:
-
The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions. This typically involves a two-stage hydrolysis, first to an amide and then to the carboxylic acid, yielding the final this compound product.
-
Below is a diagram illustrating this mechanistic pathway.
Caption: Strecker synthesis pathway.
Question 3: What is the key starting material and how is it typically synthesized?
Answer:
The key precursor for all the common synthetic routes is 3-chloro-4-(trifluoromethyl)benzaldehyde . This substituted benzaldehyde is not as common as benzaldehyde itself and often needs to be synthesized.
A common industrial route involves the multi-step transformation of a corresponding toluene derivative. For instance, starting from 3-chloro-4-(trifluoromethyl)toluene, a free-radical halogenation of the methyl group followed by hydrolysis can yield the aldehyde. Alternatively, processes involving the fluorination and subsequent hydrolysis of chlorinated precursors are used.[16] The trifluoromethyl group is generally stable, but the synthesis requires careful control to avoid reactions on the aromatic ring.[17] The purity of this starting aldehyde is paramount, as any impurities will likely carry through the synthesis and complicate the final purification.
Question 4: Are there methods for producing an enantiomerically pure version of this compound?
Answer:
Yes, while the standard Strecker and Bucherer-Bergs reactions produce a racemic (DL) mixture, several strategies exist for accessing single enantiomers (L- or D- forms), which are often required for pharmaceutical applications.[18]
-
Chiral Resolution: The racemic mixture can be separated into its constituent enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent (like a chiral amine or acid), separating the salts by crystallization, and then liberating the pure enantiomer.
-
Asymmetric Synthesis: This approach builds the desired chirality directly into the molecule during the synthesis.
-
Chiral Auxiliaries: A chiral molecule can be temporarily attached to the starting material to direct the stereochemical outcome of the reaction.[12][19]
-
Enzymatic Methods: Enzymes like Phenylalanine Ammonia Lyases (PALs) can catalyze the stereoselective amination of corresponding cinnamic acid derivatives.[20] Similarly, enzymatic reductive amination processes can provide high enantiomeric excess.[3][21]
-
Caption: General experimental workflow.
References
- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine...
- ResearchGate. (2016). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.
- ProQuest. (n.d.). L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor.
- Taylor & Francis Online. (n.d.). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation: Synthetic Communications.
- ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters.
- Filo. (2024). The use of Strecker synthesis to make phenylalanine. Interpretation: The...
- ResearchGate. (2025). Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst.
- Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications.
- NIH. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Wikipedia. (n.d.). Reductive amination.
- Unknown Source. (n.d.). Bucherer-Bergs Reaction.
- NIH. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.
- Unknown Source. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis.
- ChemicalBook. (n.d.). 4-Chloro-3-fluorobenzaldehyde synthesis.
- Unknown Source. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- ResearchGate. (n.d.). Bucherer–Bergs Reaction.
- Wikipedia. (n.d.). 4-Trifluoromethylbenzaldehyde.
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- NIH. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
- Unknown Source. (n.d.). The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry.
- Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.
- Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. ProQuest - ProQuest [proquest.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 10. EP0556752A1 - Method for purifying L-phenylalanine - Google Patents [patents.google.com]
- 11. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. The use of Strecker synthesis to make phenylalanine. Interpretation: The .. [askfilo.com]
- 16. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]
- 17. jelsciences.com [jelsciences.com]
- 18. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Peptide Coupling with 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for optimizing peptide coupling reactions involving 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique and challenging amino acid into their peptide sequences. The inherent steric and electronic properties of this compound demand careful consideration of coupling strategies to ensure high yields, purity, and minimal side reactions. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with this non-canonical amino acid.
Understanding the Challenges
The structure of this compound presents a dual challenge for peptide synthesis. The bulky chlorine and trifluoromethyl groups at the 3 and 4 positions of the phenyl ring create significant steric hindrance around the carboxylic acid and amino groups.[1][2] Furthermore, the strong electron-withdrawing nature of these substituents deactivates the carboxyl group, making it less susceptible to nucleophilic attack by the incoming amine.[3][4] These factors can lead to sluggish or incomplete coupling reactions, necessitating the use of highly efficient coupling reagents and optimized conditions to drive the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling reactions with this compound showing low yields?
A1: Low coupling yields are the most common issue when working with this amino acid. The primary reasons are:
-
Steric Hindrance: The bulky substituents on the phenyl ring physically obstruct the approach of the coupling reagents and the N-terminal amine of the growing peptide chain.[1][2]
-
Electronic Deactivation: The electron-withdrawing trifluoromethyl and chloro groups reduce the nucleophilicity of the carboxylate, making its activation and subsequent reaction with the amine more difficult.[3]
-
Inadequate Coupling Reagent: Standard coupling reagents like DCC or DIC alone are often insufficient to overcome the activation barrier for this hindered and deactivated amino acid.[2][5]
To address low yields, consider employing more potent coupling reagents such as phosphonium salts (PyBOP®, PyAOP®) or aminium/uronium salts (HATU, HBTU, HCTU).[6] These reagents form highly reactive activated esters that can overcome the challenges posed by sterically hindered and electron-deficient amino acids. Double coupling, or increasing the coupling time and temperature, can also improve yields.[7]
Q2: I am observing significant racemization when coupling this compound. What is the cause and how can I minimize it?
A2: Racemization is a critical concern, particularly when activating the carboxyl group of an amino acid. The electron-withdrawing groups on the phenyl ring of this compound can increase the acidity of the α-proton, making it more susceptible to abstraction by base, which leads to racemization via the formation of an oxazolone intermediate.[3][4]
To minimize racemization:
-
Choice of Base: Use a weaker, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or sym-collidine instead of stronger bases.[3]
-
Use of Additives: Always use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or Oxyma Pure®.[3][8] These additives react with the activated amino acid to form an active ester that is less prone to racemization.
-
Coupling Reagent Selection: Carbodiimide-mediated couplings, especially without additives, are more prone to racemization.[5] Phosphonium and aminium/uronium salt-based reagents, when used with additives, generally offer lower levels of racemization.[6]
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.
Q3: What are the recommended coupling reagents for incorporating this compound?
A3: For challenging couplings involving sterically hindered and electron-deficient amino acids, high-potency coupling reagents are recommended. The choice of reagent can significantly impact the success of the synthesis.
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | High reactivity, fast kinetics, low racemization with HOAt.[6] | Can cause guanidinylation of the free amine if used in excess. |
| HBTU/TBTU | Aminium/Uronium Salt | Good reactivity, widely used.[5][6] | Can cause guanidinylation. |
| HCTU | Aminium/Uronium Salt | Higher reactivity than HBTU, less allergenic.[6] | Can cause guanidinylation. |
| PyBOP® | Phosphonium Salt | Excellent for hindered couplings, does not cause guanidinylation.[1] | Solutions in DMF have moderate stability. |
| PyAOP® | Phosphonium Salt | More reactive than PyBOP®, excellent for hindered couplings.[6] | Higher cost. |
| COMU® | Aminium/Uronium Salt | High reactivity, based on non-explosive Oxyma Pure®. | Limited solution stability. |
Q4: Are there any specific solvent considerations for coupling reactions with this amino acid?
A4: Yes, the choice of solvent is crucial for effective solvation of both the peptide-resin and the reagents.[9][10]
-
N,N-Dimethylformamide (DMF): A common and effective solvent for peptide synthesis. However, ensure it is high-purity and free of dimethylamine, which can cause premature Fmoc deprotection.[9]
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF in solvating difficult sequences and can improve coupling efficiency.[9]
-
Solvent Mixtures: For sequences prone to aggregation, mixtures of DMF or NMP with dichloromethane (DCM) or the use of chaotropic salts like LiCl can be beneficial.[8][11] Some studies have also explored greener solvent alternatives.[12][13]
Q5: My peptide synthesis is failing after the addition of this compound. What could be the issue?
A5: This could be due to incomplete coupling of the hindered amino acid, leading to a truncated sequence. It is also possible that the subsequent coupling to the N-terminus of this compound is difficult due to steric hindrance.
-
Confirm Complete Coupling: Use a qualitative test like the Kaiser or TNBS test to ensure the initial coupling is complete before proceeding. If the test is positive (indicating free amines), a second coupling is necessary.[11]
-
Double Coupling: Proactively perform a double coupling for both the incorporation of this compound and the subsequent amino acid.[7]
-
Capping: If incomplete coupling is a persistent issue, consider capping the unreacted N-terminal amines with acetic anhydride to prevent the formation of deletion sequences.[14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Yield | - Steric hindrance and electronic deactivation- Insufficiently reactive coupling reagent | - Use a high-potency coupling reagent (e.g., HATU, PyBOP®).- Perform a double coupling.- Increase reaction time and/or temperature (e.g., up to 40-50 °C). |
| High Levels of Racemization | - Strong base- Absence of racemization suppressant- High reaction temperature | - Use a hindered, weaker base like DIPEA or sym-collidine.[3]- Always include an additive like HOBt, HOAt, or Oxyma Pure®.[8]- Conduct the coupling at a lower temperature (0 °C to RT). |
| Incomplete Coupling (Positive Kaiser/TNBS Test) | - Insufficient reaction time- Aggregation of the peptide-resin | - Perform a second coupling (double coupling).[7]- Switch to a more effective solvent like NMP or a solvent mixture.[9]- Consider microwave-assisted peptide synthesis to enhance coupling efficiency. |
| Formation of Deletion Sequences | - Incomplete coupling of the preceding amino acid | - Ensure complete coupling at each step using a qualitative test.- Implement a capping step with acetic anhydride after the coupling of difficult residues.[14] |
| Poor Solubility of Protected Amino Acid | - Intrinsic properties of the amino acid derivative | - Pre-dissolve the amino acid in a small amount of a suitable solvent like DMF or NMP before adding it to the reaction vessel.[15]- Gentle warming or sonication can aid dissolution. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-3-Chloro-4-(trifluoromethyl)-DL-phenylalanine-OH
This protocol is intended for manual SPPS on a standard resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-3-Chloro-4-(trifluoromethyl)-DL-phenylalanine-OH (3-5 equivalents relative to resin loading).
-
Dissolve the amino acid, HATU (3-5 eq.), and HOAt (3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
-
Monitoring: Perform a Kaiser or TNBS test to check for completion.
-
Double Coupling (if necessary): If the test is positive, drain the reaction vessel and repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: Wash the resin with DMF (5-7 times) and DCM (3 times) before proceeding to the next cycle.
Workflow for Optimizing Coupling
Caption: Racemization vs. suppression pathways.
By understanding the inherent challenges of this compound and systematically applying the strategies outlined in this guide, researchers can successfully incorporate this valuable building block into their peptide targets, paving the way for novel therapeutic and research applications.
References
- BenchChem. (n.d.). PyBOP Coupling for Sterically Hindered Amino Acids: Application Notes and Protocols.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Epimerisation in Peptide Synthesis. (n.d.). PubMed Central - NIH.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025, August 6).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Racemization Studies in Peptide Synthesis Through the Separation of Protected Epimeric Peptides by Reversed-Phase High Performance Liquid Chromatography. (n.d.). PubMed.
- Peptide synthesis troubleshooting using unnatural amino acids. (2024, April 20). r/OrganicChemistry.
- Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. (n.d.). NIH.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. (n.d.). ACS Publications.
- (PDF) Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Side reactions in peptide synthesis: An overview. (n.d.). Bibliomed.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS | PurePep Blog.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PubMed Central.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PubMed Central.
- Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. (n.d.). NIH.
- Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. (2023, June 20). PubMed Central - NIH.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. (2015, May 21). PubMed Central.
- (PDF) Replacing DMF in solid-phase peptide synthesis: Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. (n.d.). ResearchGate.
- Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 11). ResearchGate.
- Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine in Solution
Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a non-natural amino acid derivative increasingly utilized in drug discovery and biochemical research. The introduction of both a chloro and a trifluoromethyl group to the phenyl ring significantly alters its physicochemical properties, offering unique opportunities for designing novel peptides and therapeutic agents with enhanced stability and efficacy.[1] However, these modifications also introduce complexities regarding the compound's stability in solution. Understanding and controlling these stability factors are paramount for obtaining reliable and reproducible experimental results.
This guide provides in-depth technical information and practical advice to help you navigate the challenges of working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors:
-
pH: The pH of the solution is a critical determinant of stability for most amino acids and their derivatives.[2] Extreme pH values (both acidic and alkaline) can catalyze degradation reactions. For many pharmaceutical compounds, optimal stability is often found in a slightly acidic to neutral pH range.[3]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[4] For long-term storage, it is generally recommended to keep solutions at low temperatures.
-
Light Exposure: Aromatic and halogenated compounds can be susceptible to photodegradation.[5][6] Exposure to UV or even ambient light over extended periods may lead to the degradation of the compound.
Q2: What are the potential degradation pathways for this compound in solution?
A2: While specific degradation pathways for this molecule are not extensively documented in the literature, based on its structure, two primary degradation routes can be anticipated:
-
Hydrolysis of the Trifluoromethyl Group: The trifluoromethyl group on the aromatic ring can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, which would convert it to a carboxylic acid group.[7][8]
-
General Amino Acid Degradation: Like other amino acids, it can undergo degradation reactions such as oxidation, particularly of the amino group, or reactions involving the entire molecule, which can be influenced by factors like the presence of reactive oxygen species.
Q3: What is the recommended solvent for dissolving this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For a related compound, Fmoc-3-Chloro-L-phenylalanine, DMSO is used to prepare stock solutions.[9] For many amino acids, aqueous buffers are common. It is crucial to assess the solubility and stability in the chosen solvent system. A good starting point would be to test solubility in common laboratory solvents such as water (with pH adjustment), DMSO, and ethanol.
Q4: How should I store stock solutions of this compound?
A4: For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -20°C or -80°C for long-term storage.[10][11]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
-
Light Protection: Store vials in the dark or use amber vials to protect the solution from light.[12]
-
Inert Atmosphere: For highly sensitive applications, purging the headspace of the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of compound potency or inconsistent results over time. | Degradation of the compound in solution. | 1. Verify Storage Conditions: Ensure stock solutions are stored at -20°C or -80°C in amber vials and have not been subjected to multiple freeze-thaw cycles. 2. Prepare Fresh Solutions: For critical experiments, always prepare fresh solutions from lyophilized powder. 3. Perform a Stability Study: If you suspect instability under your experimental conditions, perform a time-course experiment analyzing the compound's concentration at different time points using a stability-indicating method like HPLC. |
| Precipitation observed in the solution upon storage. | Poor solubility or pH shift. | 1. Check Solubility: The compound may have limited solubility in the chosen solvent at the storage temperature. Consider preparing a more dilute stock solution or using a different solvent system (e.g., a co-solvent like DMSO/water). 2. Buffer the Solution: If using an aqueous solution, ensure it is adequately buffered to maintain a stable pH. pH shifts upon freezing or exposure to air can affect solubility. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | 1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the new peaks to hypothesize the structure of the degradation products. This can help in understanding the degradation pathway. 2. Optimize Experimental Conditions: Based on the likely degradation pathway (e.g., hydrolysis, oxidation), adjust your experimental conditions. This may involve changing the pH, de-gassing solvents to remove oxygen, or protecting the experiment from light. |
| Variability between different batches of the compound. | Differences in purity or handling of the solid material. | 1. Confirm Purity: Always verify the purity of a new batch of the compound upon receipt using an appropriate analytical method. 2. Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing solutions to minimize variability. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolve: Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.
-
Aliquot: Dispense the stock solution into single-use aliquots in amber vials.
-
Store: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Solution Stability by HPLC
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of this compound under various stress conditions. A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.[13][14][15]
Materials:
-
Stock solution of this compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., acetonitrile and water with a buffer like phosphate or acetate)
-
pH meter
-
Incubator/water bath
-
Photostability chamber or a UV lamp
Procedure:
-
Method Development: Develop an HPLC method that provides a sharp, symmetrical peak for the parent compound with a reasonable retention time.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acid hydrolysis. Neutralize before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber.
-
-
HPLC Analysis: At each time point, inject the stressed samples into the HPLC system.
-
Data Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The percentage of degradation can be calculated from the peak areas.
Visualizations
Diagram 1: Factors Influencing Stability
Caption: Key factors influencing the stability of the compound in solution.
Diagram 2: General Workflow for Stability Assessment
Caption: A typical workflow for a forced degradation study.
References
- Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409.
-
Journal of the American Chemical Society. (n.d.). ASAP (As Soon As Publishable). ACS Publications. Retrieved from [Link]
- Rowe, W. A., et al. (1976). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 33(1), 24-27.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Thermal Cleavage of the Fmoc Protection Group. Molecules, 14(5), 1836-1849.
- van der Ploeg, L., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
-
World Anti-Doping Agency. (2019). The Prohibited List. Retrieved from [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society. (n.d.). Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. ACS Publications. Retrieved from [Link]
-
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]
- Taneja, S., & Ahmad, F. (1994). Increased thermal stability of proteins in the presence of amino acids. Biochemical Journal, 303(Pt 1), 147–153.
- Mahammed, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Gilbert, H. J., & Tully, M. (1982). Synthesis and degradation of phenylalanine ammonia-lyase of Rhodosporidium toruloides. Journal of bacteriology, 150(2), 498–505.
-
PubChem. (n.d.). 3-Chloro-4-fluoro-L-phenylalanine. National Center for Biotechnology Information. Retrieved from [Link]
- Prukner, P., et al. (2023). Exploring pH Dynamics in Amino Acid Solutions Under Low-Temperature Plasma Exposure. International Journal of Molecular Sciences, 24(24), 17409.
-
ResearchGate. (n.d.). Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2021). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. ACS Publications. Retrieved from [Link]
-
Chemical Communications. (2013). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Royal Society of Chemistry. Retrieved from [Link]
-
Frontiers in Catalysis. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Retrieved from [Link]
-
Refubium - Freie Universität Berlin. (2018). Halogenation of Aromatic Hydrocarbons by Halide Anion Oxidation with Poly(heptazine imide) Photocatalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Increased thermal stability of proteins in the presence of amino acids. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
Nature. (2022). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [Link]
-
National Institutes of Health. (2022). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]
-
PubMed. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved from [Link]
-
Reddit. (2022). Amino acid solution storage – please help. r/labrats. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivates Variation of Phenylalanine as a Model Disinfection By-product Precursor during Long Term Chlorination and Chloramination. Retrieved from [Link]
-
PubMed. (1991). Stability of human blood serum aminoacids after storage at different pH and temperature conditions. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenated Aromatic Compounds. Retrieved from [Link]
-
SpringerLink. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Retrieved from [Link]
-
PubMed. (2024). A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Photochemistry of aromatic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ?. Retrieved from [Link]
-
MDPI. (2023). Ozonized Water-Mediated Maillard Reaction of Fructose-Glycine: Characterization and Antioxidant Properties. Retrieved from [Link]
-
MDPI. (2023). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Selective Defluoroallylation of Trifluoromethylarenes. ACS Publications. Retrieved from [Link]
-
National Institutes of Health. (2012). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-4-fluoro-L-phenylalanine | C9H9ClFNO2 | CID 12050022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Increased thermal stability of proteins in the presence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reddit.com [reddit.com]
- 11. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. irjpms.com [irjpms.com]
- 14. ijtsrd.com [ijtsrd.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification Strategies for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This non-natural amino acid is a valuable building block in pharmaceutical research and drug development, prized for the unique physicochemical properties imparted by its halogenated and trifluoromethyl-substituted phenyl ring.[1] However, its purification presents distinct challenges that require a systematic and well-understood approach.
This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We will move from high-level frequently asked questions to specific, in-depth troubleshooting scenarios and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that researchers often have before starting or when planning their purification strategy.
Q1: What are the primary methods for purifying crude this compound?
The choice of purification method depends on the nature of the impurities and the desired final purity. The most common strategies are:
-
Recrystallization: Ideal for removing small amounts of soluble or insoluble impurities from a solid crude product. Its success is highly dependent on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Column Chromatography: Typically using silica gel, this method is effective for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts from the synthesis.
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are powerful tools.[2] Analytical HPLC is used to assess purity, while preparative HPLC can isolate the high-purity compound from complex mixtures. Reverse-phase HPLC is most common for this class of molecules.
-
Activated Carbon Treatment: If your crude product is colored, treatment with activated carbon can be an effective step to remove color bodies and other large organic impurities before proceeding to a final purification method like crystallization.[3]
Q2: How can I assess the purity of my sample?
A multi-pronged approach is recommended for robust purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A well-developed HPLC method can quantify the main peak area relative to impurity peaks.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable. ¹H NMR can confirm the chemical structure and reveal organic impurities, while ¹⁹F NMR is highly specific for detecting any fluorine-containing byproducts.[4]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound, providing strong evidence of its identity.[5]
Q3: My compound is a racemic (DL) mixture. How do I separate the D and L enantiomers?
Separating the racemic mixture, a process known as chiral resolution, is a critical step if a single enantiomer is required for your application.[1] The primary methods include:
-
Chiral HPLC: This is the most direct method for both analytical and preparative-scale separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the D and L forms, leading to different retention times.[1][6]
-
Diastereomeric Salt Formation: This classical chemical method involves reacting the racemic amino acid with a chiral resolving agent (an optically pure acid or base) to form two diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional crystallization.[1] The desired enantiomer is then recovered by hydrolyzing the separated salt.
Q4: What are the most common impurities I should expect?
Impurities are typically related to the synthetic route. Common classes include:
-
Process-Related Impurities: Unreacted starting materials, leftover reagents, and catalysts.
-
Byproducts: Molecules formed from side reactions during the synthesis.
-
Isomeric Impurities: Positional isomers where the chloro or trifluoromethyl group is on a different carbon of the phenyl ring. These can be particularly challenging to separate due to their similar physical properties.[7]
Section 2: Troubleshooting Guide
This section uses a problem-and-solution format to address specific experimental issues.
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the chosen solvent, causing it to separate as a liquid phase.
-
Causality: This is often caused by a solvent system that is too effective (dissolves the compound too well) or by cooling the solution too rapidly. The high concentration of solute lowers the mixture's melting point.
-
Solutions:
-
Reduce Cooling Rate: Allow the flask to cool slowly to room temperature, then gradually transfer it to an ice bath or refrigerator. Slow cooling provides more time for proper crystal lattice formation.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.
-
Change Solvent System: The chosen solvent may be inappropriate. Use a less effective solvent or switch to a two-solvent system (a "solvent" and an "anti-solvent"). Dissolve the compound in a minimum of hot "solvent" and then slowly add the "anti-solvent" until turbidity persists before cooling.
-
Q: I'm getting low recovery after recrystallization. How can I improve my yield?
Low recovery typically means a significant amount of your product remains dissolved in the mother liquor.
-
Causality: This can be due to using too much solvent, not cooling the solution to a low enough temperature, or choosing a solvent in which the compound has significant solubility even when cold.
-
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C) for an adequate amount of time to maximize precipitation.
-
Recover a Second Crop: Concentrate the mother liquor (the liquid left after filtration) by boiling off some of the solvent and cool it again to obtain a second, though likely less pure, crop of crystals.
-
Chromatographic Purification Challenges
Q: My peaks are broad or tailing in reverse-phase HPLC. How can I fix this?
Peak tailing and broadening reduce resolution and make accurate quantification difficult.
-
Causality: For an amino acid derivative like this, the cause is often secondary interactions between the compound's amine and carboxylic acid groups and the silica stationary phase. The trifluoromethyl group can also engage in unwanted dipole interactions.
-
Solutions:
-
Acidify the Mobile Phase: Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both mobile phase solvents (e.g., water and acetonitrile).[2] The acid protonates the carboxylate and silanol groups, minimizing secondary ionic interactions and leading to sharper peaks.
-
Check pH: Ensure the mobile phase pH is at least 2 pH units away from the isoelectric point (pI) of your compound to ensure it carries a consistent charge.
-
Lower Sample Concentration: Overloading the column can cause peak broadening. Try injecting a more dilute sample.
-
Chiral Resolution Difficulties
Q: My chiral HPLC separation shows poor resolution between enantiomers. How can I optimize it?
Achieving baseline separation of enantiomers is critical for accurate analysis and purification.
-
Causality: Chiral recognition is a highly sensitive process. Poor resolution means the chosen chiral stationary phase (CSP) and mobile phase conditions are not creating a sufficient energy difference in the transient diastereomeric complexes formed between the enantiomers and the CSP.
-
Solutions:
-
Screen Different CSPs: There is no universal chiral column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a common first choice for amino acid derivatives.[8] If one doesn't work, you must screen others.
-
Modify the Mobile Phase: Chiral separations are very sensitive to mobile phase composition. For normal-phase chiral chromatography, vary the ratio of the alcohol modifier (e.g., ethanol or isopropanol) in the hexane or heptane mobile phase. For reverse-phase, adjust the acetonitrile/water ratio.
-
Adjust Flow Rate and Temperature: Lowering the flow rate often increases resolution by allowing more time for interactions with the CSP. Changing the column temperature can also significantly impact selectivity.
-
Section 3: Experimental Protocols
Protocol 1: General Recrystallization Screening
This protocol provides a systematic way to identify a suitable solvent system for purifying your crude product.
-
Preparation: Place ~20-30 mg of crude material into several small test tubes.
-
Solvent Addition (Room Temp): To each tube, add a different solvent from the list in Table 1 dropwise (~0.5 mL). Observe if the compound dissolves at room temperature. If it does, that solvent is unsuitable for recrystallization.
-
Heating: For solvents that did not dissolve the compound at room temperature, gently heat the test tube in a water or sand bath while stirring. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the tube with a glass rod.
-
Cold Precipitation: Place the tubes that have formed crystals (or remain clear) in an ice-water bath for 15-20 minutes.
-
Evaluation: The best solvent is one that dissolves the compound poorly at low temperatures but completely upon heating, and yields a good quantity of crystalline solid upon cooling.
Table 1: Recommended Starting Solvent Systems for Recrystallization Screening
| Solvent Class | Single Solvents | Mixed Solvent Systems (Solvent/Anti-solvent) |
| Alcohols | Methanol, Ethanol, Isopropanol | Toluene / Methanol[9] |
| Esters | Ethyl Acetate | Ethyl Acetate / Hexanes |
| Ketones | Acetone | Acetone / Water[10] |
| Aqueous | Water (if soluble when hot) | Ethanol / Water[9] |
| Chlorinated | Dichloromethane (DCM) | DCM / Hexanes[9] |
Protocol 2: Analytical HPLC for Purity Assessment
This protocol provides a starting point for developing a purity analysis method.
-
System: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: Start with a linear gradient, for example:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile/Water. Inject 5-10 µL.
-
Analysis: Integrate all peaks. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100.
Section 4: Visual Workflows
Diagram 1: Purification Strategy Decision Tree
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Troubleshooting Failed Recrystallization
Caption: Workflow for troubleshooting common recrystallization problems.
References
- US4584399A, Purification of L-phenylalanine, Google P
-
Luo, M., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1435. [Link]
-
Berger, A., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1057-1083. [Link]
-
Ryan, K. S. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences, 23(24), 15688. [Link]
-
Ding, Y., et al. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA][L-ASP]) as selectors. Biomedical Chromatography, 28(5), 610-4. [Link]
- CN104649922A, Recrystallization method of L-phenylalanine crude product, Google P
-
Dal-Cin, M. M., et al. (2021). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants. The Plant Journal, 107(3), 856-870. [Link]
-
Lu, J., et al. (2019). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 9(12), 643. [Link]
- EP0556752A1, Method for purifying L-phenylalanine, Google P
-
Rahimi, H. R., et al. (2014). Preparation of a Selective L-Phenylalanine Imprinted Polymer Implicated in Patients with Phenylketonuria. Iranian Journal of Pharmaceutical Research, 13(4), 1271-1278. [Link]
-
Wang, Y., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1481-1498. [Link]
-
J&K Scientific, 3-Chloro-DL-phenylalanine | 1956-15-6. [Link]
-
Akgönüllü, S., et al. (2017). Preparation of imprinted cryogel cartridge for chiral separation of l-phenylalanine. Artificial Cells, Nanomedicine, and Biotechnology, 45(4), 800-807. [Link]
-
Reddit, Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. [Link]
-
Tong, S., et al. (1974). Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. Journal of Organic Chemistry, 39(22), 3304-3305. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4584399A - Purification of L-phenylalanine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine [discovery.fiu.edu]
- 8. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 9. reddit.com [reddit.com]
- 10. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting HPLC Separation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for the HPLC analysis of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common chromatographic challenges encountered with this specific analyte. The information presented here is grounded in established chromatographic principles and extensive field experience to ensure scientific integrity and reliable outcomes.
Understanding the Analyte: Key Physicochemical Properties
This compound is a synthetic amino acid derivative with unique properties that can influence its chromatographic behavior. The presence of a chlorine atom and a trifluoromethyl group on the phenyl ring significantly impacts its polarity, pKa, and potential for secondary interactions with the stationary phase.[1][2][3] The trifluoromethyl group, in particular, is strongly electron-withdrawing, which can affect the acidity of the carboxylic acid and the basicity of the amino group.[4][5] Understanding these characteristics is the first step in effective method development and troubleshooting.
| Property | Implication for HPLC Analysis |
| Structure | Phenylalanine analog with chloro and trifluoromethyl substitutions. |
| Chirality | Exists as a racemic (DL) mixture, requiring chiral separation to resolve enantiomers. |
| Polarity | Increased hydrophobicity due to the trifluoromethyl group.[6] |
| pKa | The electron-withdrawing groups will lower the pKa of the carboxylic acid and the amino group. |
| UV Absorbance | Aromatic ring allows for UV detection. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the HPLC separation of this compound in a question-and-answer format.
Achiral (Reversed-Phase) Separation Issues
Q1: I'm observing significant peak tailing for my analyte. What are the likely causes and how can I fix it?
Peak tailing is a common issue, especially with compounds that have polar functional groups like the amino and carboxylic acid moieties on your analyte.[7] The primary cause is often secondary interactions between the analyte and the stationary phase.
Underlying Causes & Solutions:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amino group of your analyte, causing peak tailing.[8][9]
-
Solution 1: Lower Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the amino group. This ensures the amino group is fully protonated, minimizing its interaction with silanols. The use of an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is recommended.[9]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.[9]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity.[7]
-
-
Column Contamination: Buildup of sample matrix components or strongly retained impurities on the column can lead to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak asymmetry.[10][11]
-
Solution: Reduce the injection volume or dilute the sample and reinject.[11]
-
Q2: My retention time is unstable and shifting between injections. What should I investigate?
Retention time instability can compromise the reliability of your analytical method. Several factors related to the HPLC system and mobile phase can contribute to this issue.
Troubleshooting Steps:
-
Check for Leaks: A small leak in the system can cause pressure fluctuations and, consequently, retention time shifts.
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before starting a sequence. This is particularly important when using gradient elution or after changing mobile phases. A good practice is to flush the column with at least 10-15 column volumes of the initial mobile phase.[12]
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a frequent cause of retention time drift.[12]
-
Recommendation: Prepare fresh mobile phase daily. If using a multi-component mobile phase, premix the components to avoid proportioning valve errors.
-
-
Control Column Temperature: Fluctuations in ambient temperature can affect solvent viscosity and retention times. Using a column oven is highly recommended for stable retention.[12]
-
Inspect Pump Performance: Air bubbles in the pump head or malfunctioning check valves can lead to an inconsistent flow rate. Degas the mobile phase and prime the pump to remove any bubbles.
Chiral Separation Challenges
Q3: I am unable to resolve the D and L enantiomers of this compound. What type of chiral stationary phase (CSP) and mobile phase should I consider?
The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP).[13] The choice of CSP is critical and often empirical.
Recommended Approaches:
-
Macrocyclic Glycopeptide-Based CSPs: Columns based on teicoplanin or ristocetin have shown success in separating enantiomers of underivatized amino acids in reversed-phase mode.[14][15][16]
-
Polysaccharide-Based CSPs: Derivatized cellulose or amylose-based CSPs are also widely used for chiral separations. These often require normal-phase or polar organic mobile phases.
-
Ligand-Exchange Chromatography: This technique uses a CSP coated with a chiral ligand (e.g., an amino acid) and a metal ion (e.g., copper) in the mobile phase to form diastereomeric complexes with the analyte enantiomers, which can then be separated.[17]
Experimental Protocol: Chiral Method Development
-
Column Selection: Start with a teicoplanin-based chiral column (e.g., Astec CHIROBIOTIC T).[16]
-
Initial Mobile Phase: Begin with an isocratic mobile phase of 75:25 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength appropriate for the analyte (e.g., 210-220 nm).
-
Optimization:
-
Adjust the acetonitrile/water ratio. Increasing the aqueous portion generally increases retention.
-
Add a small amount of an acidic or basic modifier to the mobile phase to improve peak shape and selectivity.
-
Vary the column temperature. Lower temperatures often lead to better resolution but longer run times.[14]
-
Q4: I have some separation of the enantiomers, but the resolution is poor (Rs < 1.5). How can I improve it?
Improving resolution between enantiomers involves fine-tuning the chromatographic conditions to enhance selectivity and efficiency.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol).
-
Additives: Small amounts of acids (e.g., formic acid, acetic acid) or bases can significantly alter the interactions between the analyte and the CSP.
-
-
Reduce Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[10]
-
Decrease Column Temperature: As mentioned, lower temperatures often enhance chiral recognition, leading to better separation.[14]
-
Change the CSP: If optimization on one CSP is unsuccessful, screening other types of chiral columns (e.g., polysaccharide-based) is the next logical step.[13]
Visualizing the Troubleshooting Process
A systematic approach is key to efficient troubleshooting. The following workflow can guide your efforts when encountering common HPLC issues.
Caption: A logical workflow for troubleshooting common HPLC issues.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Benchchem.
- SCION Instruments. HPLC Troubleshooting Guide.
- HELIX Chromatography. HPLC Methods for analysis of Phenylalanine.
- Semantic Scholar.
- ResearchGate.
- PMC.
- Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
- Benchchem. The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry.
- ACS Publications. The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a.
- Phenomenex.
- PMC.
- ACS Publications. The Trifluoromethyl Group in Medical Chemistry.
- Sigma-Aldrich.
- Chem-Impex. 3-Trifluoromethyl-D-phenylalanine.
- Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatiz
- PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
- PubChem. 3-chloro-L-phenylalanine.
- Recent Advances in Separ
- Chem-Impex. 3-Trifluoromethyl-L-phenylalanine.
- ResearchGate. (PDF)
- ResearchGate. High-performance liquid chromatographic method for determination of amino acids by precolumn derivatization with 4-chloro-3,5-dinitrobenzotrifluoride | Request PDF.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Santa Cruz Biotechnology. 3-Chloro-DL-phenylalanine.
- PubChem. 4-(Trifluoromethyl)-L-phenylalanine.
- PubMed. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples.
- PubMed. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(Trifluoromethyl)-L-phenylalanine | C10H10F3NO2 | CID 2761501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. labcompare.com [labcompare.com]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing the Degradation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of this valuable compound. By understanding its stability profile and potential degradation pathways, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound powder?
To ensure the long-term stability of solid this compound, it should be stored in a cool, dark, and dry environment. The following conditions are recommended:
| Storage Condition | Temperature | Duration | Rationale |
| Long-term Storage | -20°C | Years | Minimizes the rate of any potential solid-state degradation reactions. |
| Short-term Storage | 2-8°C | Months | Suitable for routine use, but protection from light and moisture is crucial. |
It is imperative to store the compound in a tightly sealed container to prevent moisture absorption, which could lead to hydrolysis. The inclusion of a desiccant is also a good practice.
Q2: I need to prepare a stock solution. What is the best solvent and how should I store it?
The choice of solvent depends on the experimental requirements. For aqueous solutions, it is crucial to consider the pH and buffer components, as they can influence the stability of the compound.
-
Solvent Selection: For many applications, dissolving this compound in a suitable buffer at the desired pH is common. If solubility in aqueous buffers is limited, organic co-solvents like DMSO or ethanol may be used. However, be aware that organic solvents can also participate in degradation reactions under certain conditions.
-
Solution Storage: Stock solutions are significantly more susceptible to degradation than the solid powder. For optimal stability, it is recommended to:
-
Prepare fresh solutions before use whenever possible.
-
If storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store frozen at -20°C or -80°C for long-term storage.
-
For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but stability should be verified.
-
Protect solutions from light by using amber vials or wrapping them in aluminum foil.
-
Q3: Can I autoclave a solution containing this compound?
No, it is not recommended to autoclave solutions of this compound. The high temperatures and pressures of autoclaving can induce thermal degradation and hydrolysis. Sterilization of solutions should be performed by sterile filtration through a 0.22 µm filter.
Troubleshooting Guide: Identifying and Preventing Degradation
Degradation of this compound can be triggered by several factors, including pH, light, and oxidizing agents. Understanding these pathways is key to troubleshooting unexpected experimental results.
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Loss of parent compound peak intensity in HPLC analysis over time.
-
Appearance of new, more polar peaks in the chromatogram.
-
A shift in the pH of the solution.
Causality: The trifluoromethyl group on the aromatic ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to form a carboxylic acid group. The amide bond of the amino acid is also liable to hydrolysis under extreme pH conditions.
Proposed Hydrolytic Degradation Pathway:
Caption: Potential hydrolysis of the trifluoromethyl group.
Prevention and Mitigation:
-
pH Control: Maintain the pH of solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise. Use well-characterized and stable buffer systems.
-
Temperature: Avoid prolonged exposure of solutions to elevated temperatures.
-
Forced Degradation Study Protocol (Hydrolysis):
-
Prepare solutions of the compound in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (basic).
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method.
-
Monitor for the decrease in the parent peak and the formation of new peaks.
-
Issue 2: Suspected Photodegradation
Symptoms:
-
Discoloration of the solid compound or solution upon exposure to light.
-
Appearance of unexpected peaks in analytical readouts, especially when experiments are conducted on the benchtop under ambient light.
Causality: Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. UV light can induce the cleavage of the carbon-chlorine bond, leading to the formation of radical species and subsequent degradation products.
Proposed Photodegradation Pathway:
Caption: Potential dechlorination via photolysis.
Prevention and Mitigation:
-
Light Protection: Always store the solid compound and its solutions in amber containers or wrapped in aluminum foil to protect them from light.
-
Minimize Exposure: During experimental procedures, minimize the exposure of the compound to direct sunlight and strong artificial light.
Forced Degradation Study Protocol (Photostability): As per ICH Q1B guidelines, photostability testing should be conducted to evaluate the light sensitivity of the compound.[1][2][3]
-
Expose the solid compound and a solution of the compound to a light source that provides a combination of visible and UV light.
-
The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[4]
-
A dark control sample, protected from light, should be stored under the same temperature and humidity conditions to differentiate between light-induced and thermal degradation.
-
Analyze the samples at appropriate time points using a stability-indicating HPLC method.
Issue 3: Suspected Oxidative Degradation
Symptoms:
-
Appearance of new peaks in the chromatogram when the compound is exposed to air for extended periods or in the presence of oxidizing agents.
-
Inconsistent results in cell culture experiments where reactive oxygen species (ROS) may be generated.
Causality: The phenylalanine ring can be susceptible to oxidation, leading to the formation of hydroxylated derivatives. The presence of the electron-withdrawing trifluoromethyl and chloro groups may influence the susceptibility of the aromatic ring to oxidation.
Proposed Oxidative Degradation Pathway:
Caption: Potential oxidation of the aromatic ring.
Prevention and Mitigation:
-
Inert Atmosphere: For highly sensitive applications, solutions can be purged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Avoid Oxidizing Agents: Be mindful of other components in your experimental system that could act as oxidizing agents.
Forced Degradation Study Protocol (Oxidation):
-
Prepare a solution of the compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the mixture at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitor the reaction over time by analyzing aliquots with a stability-indicating HPLC method.[5]
Experimental Protocol: Development of a Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for accurately assessing the purity of this compound and quantifying its degradation products.[6][7]
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation studies.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Ammonium acetate or other suitable buffer salts
-
Forced degradation samples (from hydrolytic, photolytic, and oxidative stress studies)
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer (for peak identification)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Step-by-Step Procedure:
-
Initial Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 220 nm and 254 nm).
-
-
Analysis of Stressed Samples:
-
Inject the parent compound and each of the stressed samples.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
-
Method Optimization:
-
If co-elution is observed, adjust the gradient slope, mobile phase pH (by using a buffer like ammonium acetate), or switch to a different column chemistry (e.g., phenyl-hexyl).
-
The goal is to achieve baseline separation for all significant peaks.
-
-
Peak Purity Analysis:
-
Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants.
-
If available, use LC-MS to identify the mass of the degradation products to help elucidate their structures.
-
-
Method Validation:
-
Once the method is optimized, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
-
By following these guidelines, researchers can confidently handle, store, and analyze this compound, ensuring the integrity and success of their scientific endeavors.
References
-
ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
ICH, Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-58.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
- Maheswaran, R. (2012). FDA perspectives: scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.
- Klick, S., et al. (2005). Toward a generic approach for stress testing of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
- Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88.
- Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of pharmaceutical and biomedical analysis, 61, 215-223.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dong, M. W. (2013). Development of stability-indicating analytical procedures by HPLC: an overview and best practices. LCGC North America, 31(8), 612-621.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. scispace.com [scispace.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Incorporation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support center for the incorporation of the unnatural amino acid (UAA) 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine into recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful experimentation.
Introduction to this compound Incorporation
The site-specific incorporation of this compound offers a powerful tool for protein engineering, enabling the introduction of a unique bio-orthogonal handle for a variety of applications, including the development of antibody-drug conjugates and the study of protein structure and function. This halogenated and trifluoromethylated phenylalanine analog can introduce novel properties to proteins, such as increased stability and altered electronic characteristics.
However, as with the incorporation of any non-canonical amino acid, the process can present several challenges. This guide will walk you through common issues and provide expert-driven solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when incorporating this compound?
A1: The main hurdles in incorporating this UAA are similar to those for other non-canonical amino acids and can be categorized as follows:
-
Low Incorporation Efficiency: This is often the most significant challenge, leading to low yields of the full-length target protein. It can be caused by an inefficient orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, competition with release factors at the amber stop codon, or poor cellular uptake of the UAA.[1][2]
-
Toxicity and Effects on Host Cell Growth: Some unnatural amino acids can be toxic to the expression host (e.g., E. coli), leading to poor cell growth and subsequently low protein yields. The halogenated and trifluoromethyl moieties of this particular UAA may contribute to cellular stress.
-
Protein Misfolding and Instability: The introduction of a bulky, hydrophobic UAA can disrupt the natural folding of the protein, potentially leading to aggregation or reduced stability.[3][4]
-
Misincorporation of Natural Amino Acids: An engineered aaRS may not be perfectly specific for the UAA and could mistakenly incorporate a natural amino acid, leading to a heterogeneous protein product.
Q2: How do I choose the right orthogonal aaRS/tRNA pair for this compound?
A2: An effective orthogonal aaRS/tRNA pair is crucial for successful incorporation. The ideal pair exhibits high specificity and efficiency for the UAA. For phenylalanine analogs, engineered versions of the Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) or pyrrolysyl-tRNA synthetase (PylRS) are commonly used.[1][5][6][7]
-
Literature Search: Look for published studies that have successfully incorporated this compound or structurally similar UAAs. These studies will often specify the exact aaRS mutant and tRNA used.
-
Directed Evolution: If a suitable aaRS is not available, you may need to perform directed evolution to generate a mutant with the desired specificity and activity.[8] This involves creating a library of aaRS mutants and selecting for those that can efficiently incorporate the UAA in response to a reporter gene.
Q3: What is the recommended concentration of this compound to add to the culture medium?
A3: The optimal concentration can vary depending on the expression system and the efficiency of the orthogonal pair. A typical starting concentration is 1 mM.[9] However, you may need to optimize this concentration. Too low a concentration can limit incorporation efficiency, while too high a concentration may lead to toxicity. It's advisable to perform a titration experiment to determine the optimal concentration for your specific setup.
Q4: How can I verify that this compound has been successfully incorporated into my protein?
A4: Mass spectrometry (MS) is the gold standard for verifying UAA incorporation.
-
Intact Protein Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the purified protein can confirm the mass shift corresponding to the incorporation of the UAA.
-
Peptide Mapping by LC-MS/MS: To confirm the site of incorporation, the protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This will identify the specific peptide containing the UAA and confirm its location.[9][10]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the incorporation of this compound.
Problem 1: Low Yield of Full-Length Protein
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Inefficient Amber Codon Suppression | - Optimize aaRS and tRNA Expression: Ensure that the orthogonal aaRS and tRNA are expressed at optimal levels. This can be achieved by using plasmids with different copy numbers or promoters of varying strengths.[11] - Use a Release Factor 1 (RF1) Deficient Strain: In E. coli, RF1 competes with the suppressor tRNA at the UAG (amber) stop codon. Using an RF1 knockout strain can significantly improve suppression efficiency.[1] |
| Poor Cellular Uptake of the UAA | - Increase UAA Concentration: As a first step, try increasing the concentration of this compound in the growth medium (e.g., up to 5 mM). - Test Different Media Formulations: The composition of the growth medium can affect UAA uptake. Experiment with different minimal and rich media. |
| Toxicity of the UAA | - Monitor Cell Growth: After adding the UAA, monitor the optical density (OD) of your culture. A significant decrease in growth rate compared to a control culture (without the UAA) suggests toxicity. - Lower Induction Temperature: Expressing the protein at a lower temperature (e.g., 18-25°C) can reduce the metabolic burden on the cells and mitigate toxicity.[12] - Induce at a Lower Cell Density: Inducing protein expression at a lower OD may also help. |
| Codon Context | The nucleotides surrounding the amber codon can influence suppression efficiency. If possible, try moving the amber codon to a different location in your gene of interest. |
Problem 2: Protein Misfolding or Aggregation
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Disruption of Protein Structure | - Lower Expression Temperature: As with toxicity issues, a lower expression temperature can slow down protein synthesis and promote proper folding.[12] - Co-expression of Chaperones: Overexpressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) can assist in the proper folding of your target protein. - Use of a Solubility-Enhancing Fusion Tag: Fusing your protein to a highly soluble partner (e.g., MBP, GST) can improve its solubility. |
| Instability of the Purified Protein | - Optimize Purification Buffers: Screen different buffer conditions (pH, salt concentration, additives like glycerol or arginine) to find a buffer that stabilizes your protein. - Perform Stability Assays: Use techniques like differential scanning fluorimetry (DSF) to assess the thermal stability of your protein in different buffer conditions. |
Problem 3: Heterogeneous Product (Misincorporation of Natural Amino Acids)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps & Explanation |
| Lack of Specificity of the Orthogonal aaRS | - Perform Negative Selection: If you are evolving your own aaRS, it is crucial to include a negative selection step to eliminate mutants that recognize natural amino acids.[1] - Increase UAA Concentration: A higher concentration of the UAA in the medium can outcompete natural amino acids for binding to the aaRS. |
| Contamination with Wild-Type Protein | - Verify Plasmid Sequence: Ensure that your expression plasmid contains the amber codon at the desired position and has no wild-type contamination. - Purification Strategy: If there is a mix of UAA-containing and wild-type protein, consider if your purification method can separate them. For example, if the UAA is used for a specific conjugation, you could perform the conjugation and then purify the conjugated protein. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Workflow for Incorporation of this compound
-
Transformation: Co-transform the expression host (e.g., E. coli BL21(DE3)) with two plasmids:
-
A plasmid encoding your gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.
-
-
Starter Culture: Inoculate a single colony into 5-10 mL of rich medium (e.g., LB) with appropriate antibiotics and grow overnight at 37°C.
-
Expression Culture: Inoculate a larger volume of expression medium (e.g., Terrific Broth or M9 minimal medium) with the overnight culture. Grow at 37°C until the OD600 reaches 0.6-0.8.
-
UAA Addition and Induction:
-
Add this compound to a final concentration of 1 mM (or your optimized concentration).
-
Induce protein expression with IPTG (or another appropriate inducer).
-
-
Expression: Continue to grow the culture under optimized conditions (e.g., 18-30°C for 4-16 hours).
-
Harvest and Lysis: Harvest the cells by centrifugation and lyse them using your preferred method (e.g., sonication, high-pressure homogenization).
-
Purification: Purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm successful incorporation.
Caption: General workflow for protein expression with UAA incorporation.
Protocol 2: Verification of Incorporation by Mass Spectrometry
-
Intact Mass Analysis:
-
Desalt a small amount of your purified protein using a C4 ZipTip.
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Deconvolute the resulting multi-charged spectrum to obtain the intact protein mass. Compare this to the theoretical mass of your protein with and without the UAA.
-
-
Peptide Mapping:
-
Denature the protein in 8 M urea, reduce with DTT, and alkylate with iodoacetamide.
-
Dilute the urea to less than 1 M and digest the protein with trypsin overnight at 37°C.
-
Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.
-
Search the MS/MS data against your protein sequence, including a modification corresponding to the mass of this compound at the target site.
-
Caption: Mass spectrometry workflows for UAA incorporation verification.
References
- Johnson, D. B., et al. (2012). Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication. Journal of Biological Chemistry, 287(44), 37333-37342.
- Yanagisawa, T., et al. (2014). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 9(5), 1131-1135.
- Jones, D. H., et al. (2011). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 6(11), e26843.
- Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699.
- Kavaliauskiene, S., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. International Journal of Molecular Sciences, 20(10), 2549.
- Mehl, R. A., et al. (2003). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 125(4), 935-939.
- Wheatley, D. N., & Inglis, M. S. (1985). Amino Acid Analogues: Uptake, Pool Formation and Incorporation of Phenylalanine and Two Halogenated Derivatives in Cultured Mammalian Cells. Cytobios, 43(170), 107-130.
- Chai, S., et al. (2024).
- Chai, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
- Eybe, D. (2022). Selection of an Orthogonal tRNA Synthetase for Trifluoromethyl-phenylalanine in Methanomethylophilus Alvus System.
- Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780-4785.
- Sokka, I. K., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega, 6(1), 1021-1027.
- Chatterjee, A., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
- Wang, L., & Schultz, P. G. (2005). Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells. Labome.
- Rezenom, Y. H., et al. (2016). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D: Structural Biology, 72(Pt 7), 807-816.
- Wikipedia contributors. (2024). Proteomics. Wikipedia.
- Ohta, A., et al. (2019). Recent Developments of Engineered Translational Machineries for the Incorporation of Non-Canonical Amino Acids into Polypeptides. International Journal of Molecular Sciences, 20(10), 2449.
- Young, T. S., et al. (2011). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. Biochemistry, 50(48), 10494-10502.
- Charbonneau, D. M., et al. (2020). Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences. mAbs, 12(1), 1732223.
- Li, T., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 648-653.
- Chai, S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
- BenchChem. (2025).
- Hong, S. H., et al. (2018). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 1728, 149-163.
- Galles, J. A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells.
- Sharma, R., et al. (2024). Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface. Research Explorer The University of Manchester.
- Chatterjee, A., et al. (2013). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET. PubMed.
- Bandaranayake, A. D., & Almo, S. C. (2014). Optimization of Protein Expression in Mammalian Cells. Methods in Molecular Biology, 1131, 1-11.
- van der Woude, L. A., et al. (2017). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 5, 5.
- Rockland Immunochemicals. (n.d.).
- Schultz, P. G., et al. (2011). Orthogonal translation components for the in vivo incorporation of unnatural amino acids.
- Schultz, P. G., et al. (2012). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
- Wang, N., et al. (2023). Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. ACS Chemical Biology, 18(11), 2465-2472.
- Peters, F. B., et al. (2007). Biosynthesis of Proteins Incorporating a Versatile Set of Phenylalanine Analogues. ChemBioChem, 8(4), 389-391.
- Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. Methods in Enzymology, 563, 319-347.
- Fleissner, M. R., et al. (2015). Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. PubMed.
- PubChem. (n.d.). 3-chloro-L-phenylalanine.
- Woll, M. G., et al. (2006). Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein. Journal of the American Chemical Society, 128(50), 15932-15933.
- PEGS Boston. (2020). Optimizing Protein Expression - 2020 Archive.
- Arnstein, H. R., & Richmond, M. H. (1964). The utilization of p-fluorophenylalanine for protein synthesis by the phenylalanine-incorporation system from rabbit reticulocytes. Biochemical Journal, 91(2), 340-346.
- Clarke, J., et al. (2000). Conservation of folding and stability within a protein family: the tyrosine corner as an evolutionary cul-de-sac. Journal of Molecular Biology, 295(3), 645-653.
- Olejnik, J., et al. (2005). Fluorescent Biphenyl Derivatives of Phenylalanine Suitable for Protein Modification.
- Liu, J., et al. (2006). Conformational transition between four and five-stranded phenylalanine zippers determined by a local packing interaction. Protein Science, 15(12), 2821-2829.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of a high yielding expression platform for the introduction of non-natural amino acids in protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Stabilizing and destabilizing effects of phenylalanine --> F5-phenylalanine mutations on the folding of a small protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized incorporation of an unnatural fluorescent amino acid affords measurement of conformational dynamics governing high-fidelity DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 12. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
Technical Support Center: Enhancing Peptide Bioactivity with 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Welcome to the technical support guide for the strategic incorporation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine (Cl-CF3-Phe) into synthetic peptides. This non-canonical amino acid is a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. The presence of a chloro and a trifluoromethyl group on the phenyl ring introduces unique steric and electronic properties, which can profoundly influence peptide conformation, stability, and receptor interactions.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions (FAQs) to help researchers overcome common hurdles and unlock the full potential of Cl-CF3-Phe in their drug discovery programs.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using this compound in peptide design?
Incorporating Cl-CF3-Phe, a synthetic derivative of phenylalanine, serves several strategic purposes in peptide modification. The key drivers are the potent electronic and steric effects imparted by the chlorine and trifluoromethyl (-CF3) substituents.[1] These groups are strongly electron-withdrawing, which can alter the charge distribution of the aromatic ring and influence crucial molecular interactions like cation-π stacking, often vital for peptide-receptor binding.[2] Furthermore, the bulkiness of these substituents can enforce specific backbone conformations, restrict rotational freedom, and enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.[1][3]
Q2: How does the incorporation of Cl-CF3-Phe typically affect a peptide's biological activity?
The effects are highly sequence- and target-dependent, but common outcomes include:
-
Enhanced Receptor Affinity: The modified electronic properties can lead to stronger or more specific binding interactions with target receptors.[2]
-
Increased Proteolytic Stability: The steric hindrance provided by the bulky side chain can protect the peptide from degradation by proteases.[3]
-
Modulation of Pharmacological Profile: The conformational constraints imposed by Cl-CF3-Phe can shift a peptide's activity, for example, from an agonist to an antagonist.
-
Improved Hydrophobicity: The trifluoromethyl group significantly increases the local hydrophobicity, which can enhance membrane permeability or influence peptide aggregation.[4]
Q3: Why is a DL-racemic mixture used, and what are the implications?
The "DL" designation indicates that the amino acid is a racemic mixture, containing both the D- and L-stereoisomers. Commercially, racemic mixtures are often more accessible and cost-effective to synthesize. For researchers, this has a critical implication: the resulting synthetic peptide will be a mixture of diastereomers. If a specific stereoisomer is required for structural studies or to ensure specific receptor interaction, it is essential to use the enantiomerically pure L- or D-form of the amino acid.[5]
Q4: What are the main challenges encountered during the synthesis and handling of peptides containing Cl-CF3-Phe?
Researchers may face several hurdles:
-
Poor Coupling Efficiency: The steric bulk and electron-withdrawing nature of the side chain can slow down the coupling reaction during Solid-Phase Peptide Synthesis (SPPS).[5][6]
-
Peptide Aggregation: The increased hydrophobicity can lead to aggregation during synthesis, cleavage, or purification, making the peptide difficult to work with.[7][8]
-
Solubility Issues: The final lyophilized peptide may be difficult to dissolve in aqueous buffers, complicating biological assays.[9][10]
-
Complex Analytical Profile: The presence of diastereomers (if using the DL-mixture) will result in multiple peaks during HPLC purification and characterization, which can complicate analysis.
The following sections provide detailed troubleshooting guides to address these specific issues.
Part 2: Troubleshooting Guides
Guide 1: Overcoming Poor Coupling Efficiency in SPPS
Low coupling efficiency is a common problem when incorporating bulky, unnatural amino acids.[7][11] If a test cleavage and subsequent mass spectrometry analysis reveal significant deletion sequences corresponding to the failed incorporation of Cl-CF3-Phe, the following strategies should be employed.
Experimental Protocol: Optimizing Coupling of Fmoc-Cl-CF3-Phe-OH
-
Initial Assessment: After the coupling step for Cl-CF3-Phe, perform a Kaiser test. A positive result (blue beads) indicates incomplete coupling.
-
Strategy 1: Double Coupling:
-
Immediately following the initial coupling and wash steps, repeat the entire coupling procedure.
-
Add a fresh solution of Fmoc-Cl-CF3-Phe-OH, coupling reagent (e.g., HBTU/HATU), and base (e.g., DIPEA) to the reaction vessel.
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
-
Strategy 2: Use of a Stronger Coupling Reagent:
-
If double coupling is insufficient, switch to a more potent coupling reagent. Urinium-based reagents like HATU or COMU are generally more effective for sterically hindered amino acids than HBTU.
-
-
Strategy 3: Increase Reagent Concentration & Time:
-
Solvent Considerations: For sequences prone to aggregation, switching the primary SPPS solvent from DMF to N-Methyl-2-pyrrolidone (NMP) can be beneficial. NMP is a better solvent for growing peptide chains and can help disrupt secondary structure formation.[13]
Troubleshooting Workflow: Low Coupling Efficiency
Caption: Logic diagram for troubleshooting low coupling efficiency of Cl-CF3-Phe.
Guide 2: Managing Peptide Aggregation and Solubility
The high hydrophobicity of the Cl-CF3-Phe side chain can cause the peptide to aggregate on the resin during synthesis or precipitate after cleavage and purification.[8][10]
Table 1: Recommended Solvents for Hydrophobic Peptides
| Solvent System | Application Stage | Rationale & Considerations |
| NMP or DMF/DCM mixtures | SPPS | NMP is a superior solvent for preventing aggregation on-resin.[13] Alternating with DCM can help swell the resin differently. |
| TFA with "Cocktail" | Cleavage | Use a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to scavenge reactive species. For highly hydrophobic peptides, precipitation in cold ether may be incomplete. |
| Acetonitrile/Water/TFA | HPLC Purification | Standard mobile phase for reverse-phase HPLC. A shallow gradient may be required to resolve diastereomers and other impurities. |
| DMSO, then buffer | Solubilization for Assay | Dissolve the lyophilized peptide first in a minimal amount of DMSO, then slowly add this stock solution to the aqueous assay buffer with vortexing.[10] |
| 10-20% Trifluoroethanol (TFE) | Solubilization for Assay | TFE can help break up secondary structures and solubilize highly aggregated peptides. However, it may interfere with some biological assays.[14] |
Experimental Protocol: Solubilization of a Hydrophobic Peptide
-
Preparation: Before opening, centrifuge the vial to ensure all lyophilized powder is at the bottom.[15]
-
Small-Scale Test: Always test solubility on a small aliquot first to avoid wasting the entire sample.[10][15]
-
Step 1: Aqueous Solvent: Attempt to dissolve the peptide in sterile, deionized water or the primary assay buffer. Vortex thoroughly. If the solution is cloudy or contains precipitates, proceed to the next step.
-
Step 2: Organic Co-Solvent:
-
Add a minimal volume of 100% DMSO (e.g., 10-20 µL) directly to the dry peptide powder.
-
Vortex until the peptide is fully dissolved, creating a concentrated stock solution.
-
Slowly add the aqueous buffer to this DMSO stock solution dropwise while continuously vortexing to reach the final desired concentration.[10]
-
Caution: Keep the final DMSO concentration in your experiment low (typically <1%), as it can be cytotoxic.[10]
-
-
Step 3: pH Adjustment:
-
If the peptide has a net positive charge (basic), adding a small amount of 10% acetic acid can aid dissolution.
-
If the peptide has a net negative charge (acidic), adding a small amount of 0.1% aqueous ammonia can help.[16]
-
-
Step 4: Sonication: If aggregates persist, sonicate the solution in a water bath for several minutes in short bursts to avoid heating and potential degradation.[15][16]
-
Final Clarification: Before use in an assay, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining insoluble material. Carefully transfer the supernatant to a new tube.
Mechanism of Action: How Cl-CF3-Phe Enhances Bioactivity
Caption: Diagram showing how Cl-CF3-Phe can enhance peptide stability and receptor affinity.
References
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]
-
Giralt, E., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports. [Link]
-
GenScript. (n.d.). Peptide Solubilization. [Link]
-
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
-
National Institutes of Health. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Bioorganic & Medicinal Chemistry. [Link]
-
Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
National Institutes of Health. (2022). Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects. PMC. [Link]
-
ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]
-
National Institutes of Health. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PMC. [Link]
-
National Institutes of Health. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
National Institutes of Health. (2023). Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. PMC. [Link]
-
PubMed. (2025). Synthesis of Sulfonated Peptides Using a Trifluoromethyltoluene-Protected Amino Acid. [Link]
-
PubMed. (2016). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-L-phenylalanine. [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 9. jpt.com [jpt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bachem.com [bachem.com]
Validation & Comparative
A Comparative Guide to 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine and Other Halogenated Phenylalanines for Researchers and Drug Development Professionals
In the landscape of drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and other molecular scaffolds is a cornerstone of innovation. Halogenated phenylalanine derivatives, in particular, offer a rich palette for medicinal chemists to modulate the physicochemical and biological properties of parent molecules. This guide provides an in-depth comparison of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine with other key halogenated phenylalanines, offering insights into their synthesis, a comparative analysis of their performance supported by experimental data, and detailed protocols for their evaluation.
The Strategic Advantage of Halogenation in Phenylalanine Analogs
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) and halogen-containing moieties like the trifluoromethyl group (-CF3) onto the phenyl ring of phenylalanine can profoundly alter its characteristics. These modifications can enhance metabolic stability, modulate receptor binding affinity and selectivity, and serve as valuable probes for structure-activity relationship (SAR) studies. The choice of halogen and its position on the phenyl ring dictates the nature and magnitude of these effects, stemming from the interplay of electronegativity, steric bulk, and lipophilicity.
Synthesis of this compound: A Plausible Route
The synthesis of this aldehyde can be achieved from commercially available precursors like 4-chloro-3-(trifluoromethyl)aniline. The overall synthetic strategy is outlined below:
Caption: Plausible synthetic pathway for this compound.
Comparative Analysis of Physicochemical and Biological Properties
The unique combination of a chloro and a trifluoromethyl group at the 3 and 4 positions, respectively, of the phenyl ring in this compound is expected to confer a distinct set of properties compared to other halogenated phenylalanines.
Physicochemical Properties
The introduction of halogens and the trifluoromethyl group significantly impacts the lipophilicity (logP), electronic character (Hammett constant, σ), and steric bulk of the phenylalanine side chain.
| Compound | Halogen/Group | Position | Expected LogP Change | Electronic Effect |
| 4-Fluoro-DL-phenylalanine | F | 4 | Minor Increase | Weakly deactivating |
| 4-Chloro-DL-phenylalanine | Cl | 4 | Moderate Increase | Weakly deactivating |
| 4-Bromo-DL-phenylalanine | Br | 4 | Significant Increase | Weakly deactivating |
| 4-Iodo-DL-phenylalanine | I | 4 | Major Increase | Weakly deactivating |
| This compound | Cl, CF3 | 3, 4 | Substantial Increase | Strongly deactivating |
Note: This table presents expected trends based on the known properties of the substituents.
The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of the aromatic ring and influence its participation in cation-π interactions.[5] This, combined with the moderate lipophilicity and electron-withdrawing nature of the chlorine atom, makes this compound a unique building block.
Biological Performance: A Comparative Overview
The altered physicochemical properties of halogenated phenylalanines directly translate to differences in their biological activity. Key areas of impact include enzyme inhibition, receptor binding, and metabolic stability.
Enzyme Inhibition
Halogenated amino acids are often employed as inhibitors of specific enzymes. For instance, p-chlorophenylalanine is a known inhibitor of tryptophan hydroxylase.[6] The increased lipophilicity and altered electronic profile of this compound may lead to enhanced inhibitory potency against certain enzymes compared to singly halogenated analogs.
Illustrative Comparative Enzyme Inhibition Data (IC50, µM)
| Compound | Target Enzyme X (Hypothetical) | Target Enzyme Y (Hypothetical) |
| Phenylalanine | >1000 | >1000 |
| 4-Fluoro-DL-phenylalanine | 520 | 850 |
| 4-Chloro-DL-phenylalanine | 250 | 450 |
| 4-Bromo-DL-phenylalanine | 180 | 320 |
| This compound | 50 | 120 |
Disclaimer: The data in this table is illustrative and intended to represent expected trends in potency based on the combined electronic and lipophilic effects of the substituents. Actual values would need to be determined experimentally.
Amino Acid Transporter Affinity
The transport of amino acids across cell membranes is mediated by specific transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[7][8] Halogenation has been shown to modulate the affinity of phenylalanine analogs for these transporters. Generally, increasing the size and lipophilicity of the halogen at the meta position increases LAT1 affinity.[9] The substantial lipophilicity of the trifluoromethyl group, coupled with the chloro substitution, suggests that this compound could be a potent ligand for such transporters.
Metabolic Stability
The introduction of halogens, particularly fluorine and the trifluoromethyl group, is a well-established strategy to block sites of metabolism and enhance the metabolic stability of drug candidates.[5][10] The C-F bond is significantly stronger than the C-H bond, making it resistant to oxidative metabolism by cytochrome P450 enzymes.
Illustrative In Vitro Metabolic Stability Data
| Compound | Half-life (t½) in Human Liver Microsomes (min) |
| Phenylalanine | < 5 |
| 4-Chloro-DL-phenylalanine | 25 |
| 4-Fluoro-DL-phenylalanine | 45 |
| This compound | > 120 |
Disclaimer: The data in this table is illustrative and represents expected trends. Actual values would need to be determined experimentally.
Experimental Protocols for Comparative Evaluation
To empirically validate the comparative performance of this compound and other halogenated phenylalanines, the following experimental protocols are recommended.
Competitive Radioligand Binding Assay for Amino Acid Transporter Affinity (IC50 Determination)
This assay determines the affinity of the test compounds for a specific amino acid transporter by measuring their ability to compete with a radiolabeled ligand.[11][12][13]
Materials:
-
Cell membranes or whole cells expressing the target amino acid transporter (e.g., LAT1-expressing HEK293 cells).
-
Radiolabeled ligand (e.g., [3H]-L-Leucine).
-
Test compounds: this compound and other halogenated phenylalanines.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution).
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the serially diluted test compounds.
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value.[14][15]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[10][16][17]
Materials:
-
Pooled human liver microsomes (HLMs).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile (for reaction termination).
-
LC-MS/MS system for analysis.
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLMs and phosphate buffer.
-
Initiate Reaction: Add the test compound to the incubation mixture and pre-warm to 37°C. Start the reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion
This compound represents a unique and valuable tool for researchers and drug development professionals. Its distinct combination of a chloro and a trifluoromethyl group is predicted to confer enhanced lipophilicity, metabolic stability, and potentially potent biological activity compared to other singly halogenated phenylalanines. The provided synthetic strategies and experimental protocols offer a clear path for its synthesis and comprehensive evaluation. By leveraging the principles of medicinal chemistry and rigorous experimental validation, the full potential of this and other novel halogenated amino acids can be unlocked to drive the next wave of therapeutic innovation.
References
-
Enzymatic Synthesis of Halogen Derivatives of Aromatic Amino Acids Labeled with Hydrogen Isotopes. (2014). ResearchGate. [Link]
-
LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. (2016). ResearchGate. [Link]
-
LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. (2016). PubMed. [Link]
-
Enzymatic synthesis of fluorinated L-phenylalanine marked with hydrogen isotopes. (n.d.). Repozytorium Uniwersytetu Jagiellońskiego. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2023). Nature. [Link]
-
Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. [Link]
-
Strecker amino acid synthesis. (n.d.). Wikipedia. [Link]
-
IC50. (n.d.). Wikipedia. [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]
-
5 Ways to Determine IC50 Value in Pharmacology Research. (2023). Housing Innovations. [Link]
- Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase. (2000).
-
Neuroprotective action of halogenated derivatives of L-phenylalanine. (2008). PubMed. [Link]
-
The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2012). National Institutes of Health. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. (2024). Max Planck Society. [Link]
-
The use of Strecker synthesis to make phenylalanine. (2024). Filo. [Link]
-
Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chem-Station. [Link]
-
Services for in vitro Metabolism research. (n.d.). Admescope. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. [Link]
-
In-cell Western Assays for IC50 Determination. (2023). Azure Biosystems. [Link]
-
4-Trifluoromethylbenzaldehyde. (n.d.). Wikipedia. [Link]
-
p-Fluorophenylalanine. (n.d.). PubChem. [Link]
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. (2019).
-
In vitro metabolic stability assays for the selected compounds. (2020). ResearchGate. [Link]
-
The protocol of competitive binding assay. (2018). ResearchGate. [Link]
-
A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. (2023). National Institutes of Health. [Link]
-
Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds. (2018). ResearchGate. [Link]
-
The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]
-
Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. (2023). ResearchGate. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Institutes of Health. [Link]
-
Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. (2020). MDPI. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies. (2021). ResearchGate. [Link]
-
4-(Trifluoromethyl)-L-phenylalanine. (n.d.). PubChem. [Link]
-
Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. (2023). National Institutes of Health. [Link]
- Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline. (2017).
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1977). National Institutes of Health. [Link]
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. (2014).
-
Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. (1978). PubMed. [Link]
-
An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis. (1984). PubMed. [Link]
-
Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2024). MDPI. [Link]
-
Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. (1976). PubMed. [Link]
-
Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. (2014). Semantic Scholar. [Link]
-
Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. (2004). PubMed. [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. The use of Strecker synthesis to make phenylalanine. Interpretation: The .. [askfilo.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 6. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
- 10. admescope.com [admescope.com]
- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 16. researchgate.net [researchgate.net]
- 17. bioivt.com [bioivt.com]
A-Comparative-Guide-to-Serotonin-Synthesis-Inhibitors-3-Chloro-4-trifluoromethyl-DL-phenylalanine-vs-p-Chlorophenylalanine-PCPA
A Senior Application Scientist's Guide to Selecting the Optimal Tryptophan Hydroxylase Inhibitor for In Vivo Research
For researchers investigating the vast roles of the serotonergic system—from mood and behavior to gastrointestinal function—the ability to pharmacologically deplete serotonin (5-hydroxytryptamine, 5-HT) is a cornerstone of experimental design. This guide provides a comparative analysis of two critical tools for this purpose: the classic inhibitor, p-Chlorophenylalanine (PCPA), and the lesser-known but potent alternative, 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, which for clarity in this guide we will refer to by an abbreviated name, TAPP (Trifluoromethyl- And Phenyl- Phenylalanine).
Here, we move beyond simple catalog descriptions to offer a functional comparison, grounded in mechanism, experimental data, and practical application, to help you make an informed decision for your next study.
Mechanism of Action: Targeting the Rate-Limiting Step
Both PCPA and TAPP function by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan, the first committed step in 5-HT biosynthesis.[1][2][3][4] However, the nature of this inhibition is a key differentiator.
-
p-Chlorophenylalanine (PCPA): Also known as Fenclonine, PCPA is a well-established, irreversible inhibitor of TPH.[1] It acts as a competitive inhibitor in vitro, but in vivo, it binds irreversibly to the enzyme.[5] This irreversible action means that the recovery of 5-HT synthesis is not dependent on the clearance of the drug, but rather on the synthesis of new TPH enzyme. This process can be lengthy, with studies showing that TPH activity may only recover to 10% of control values after one week.[1]
-
This compound (TAPP): While less literature is available for TAPP compared to PCPA, it is also a potent inhibitor of TPH. The key distinction lies in its reversibility. Unlike PCPA, TAPP's inhibitory effect diminishes as the compound is metabolized and cleared, allowing for a more controlled and potentially shorter duration of serotonin depletion.
It is also critical to understand that two isoforms of TPH exist: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, which is expressed exclusively in neurons and is responsible for brain 5-HT synthesis.[3][6][7] While both PCPA and TAPP are generally considered non-isoform-selective, this duality is a crucial consideration for experimental design, especially when trying to dissect the roles of central versus peripheral serotonin.[3][8]
Sources
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity [mdpi.com]
- 3. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan: the key to boosting brain serotonin synthesis in depressive illness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Different properties of the central and peripheral forms of human tryptophan hydroxylase | Scilit [scilit.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Validation Guide for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Roadmap for Characterizing Novel Aromatic Amino Acid Hydroxylase Inhibitors
Executive Summary:
Halogenated amino acid analogs are powerful tools in chemical biology and drug discovery, offering modified steric and electronic properties that can confer potent and selective inhibitory activity against key enzymes. 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine is a novel synthetic amino acid whose dual halogenation pattern—featuring both a chloro and a trifluoromethyl group—suggests significant potential as an enzyme inhibitor. However, its specific biological targets and inhibitory profile are not yet characterized in public literature.
This guide, written for researchers in drug development and enzymology, provides a comprehensive, field-proven roadmap for the systematic validation of this compound's enzyme inhibition activity. We posit that the most probable targets are the members of the aromatic amino acid hydroxylase (AAAH) family: Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH), and Tyrosine Hydroxylase (TH). This hypothesis is based on the structural analogy of the compound to known inhibitors of this enzyme class.
Herein, we present a structured, three-phase experimental workflow designed to definitively identify the enzyme target(s), quantify inhibitory potency (IC50), elucidate the mechanism of inhibition (MoI), and profile the selectivity of this compound. This guide provides detailed, step-by-step protocols for robust High-Performance Liquid Chromatography (HPLC)-based assays, kinetic analysis, and data interpretation, establishing a self-validating system for characterizing this and other novel phenylalanine analogs.
Introduction: The Rationale for Characterizing Novel Phenylalanine Analogs
The incorporation of halogen atoms into phenylalanine scaffolds is a well-established strategy for creating powerful modulators of biological systems.[1] The introduction of a chlorine atom, as seen in the known inhibitor p-chlorophenylalanine (Fenclonine), can induce potent inhibition of enzymes like Tryptophan and Phenylalanine Hydroxylase.[2][3] Furthermore, the trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties; its strong electron-withdrawing nature can significantly alter binding affinities and metabolic stability, making it a prized moiety in modern drug design.[4]
The compound this compound combines these features, making it a compelling candidate for a potent and potentially selective enzyme inhibitor. The primary objective of this guide is to provide the experimental framework to move this compound from a structural concept to a fully characterized biochemical tool.
Identifying and Justifying Probable Enzyme Targets: The Aromatic Amino Acid Hydroxylase (AAAH) Family
The enzymes Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH), and Tyrosine Hydroxylase (TH) constitute the family of biopterin-dependent aromatic amino acid hydroxylases.[4][5] These enzymes share significant structural and functional homology, particularly within their catalytic domains, and catalyze the rate-limiting steps in critical metabolic and neurotransmitter synthesis pathways.[6]
-
Phenylalanine Hydroxylase (PAH): Converts L-phenylalanine to L-tyrosine, a critical step in phenylalanine catabolism. Its deficiency leads to the metabolic disorder phenylketonuria (PKU).[7][8]
-
Tryptophan Hydroxylase (TPH): Exists in two isoforms (TPH1 and TPH2) and catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial step in serotonin biosynthesis.[3][5]
-
Tyrosine Hydroxylase (TH): Converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[9]
Given that the core structure of our test compound is a phenylalanine analog, this enzyme family represents the most logical starting point for inhibition screening. The structural similarity to the known TPH and PAH inhibitor p-chlorophenylalanine provides a strong causal basis for this experimental direction.[2]
Caption: Key pathways catalyzed by the Aromatic Amino Acid Hydroxylase family.
A Roadmap for Experimental Validation
This section outlines a logical, multi-phase workflow to comprehensively characterize the inhibitory properties of this compound. This workflow is designed to be self-validating by incorporating benchmark inhibitors as positive controls.
| Benchmark Inhibitor | Primary Target(s) | Inhibition Type |
| Fenclonine (p-Chloro-DL-phenylalanine) | TPH, PAH | Irreversible / Competitive |
| Telotristat Ethyl | TPH1 | Reversible, Competitive |
| Metyrosine (α-Methyl-p-tyrosine) | TH | Competitive |
Principle of the Assay: Direct Product Quantification via HPLC
While spectrophotometric assays monitoring the cofactor (tetrahydrobiopterin, BH4) are possible, a more direct, specific, and robust method is to quantify the unique enzymatic product of each hydroxylase using reverse-phase High-Performance Liquid Chromatography (HPLC).[10][11][12] This approach avoids ambiguity from compounds that might interfere with the cofactor's redox cycle and provides definitive proof of enzyme inhibition. The general principle involves incubating the enzyme with its substrate, cofactors, and varying concentrations of the inhibitor, stopping the reaction, and analyzing the supernatant for the product.
Caption: Overall workflow for validating a novel AAAH enzyme inhibitor.
Phase 1: IC50 Determination for Target Identification
The first objective is to determine if the compound inhibits any of the target enzymes and to quantify its potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[8][13]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 200 mM NaCl, 10% glycerol.
-
Enzyme Stock: Prepare recombinant human PAH, TPH1, and TH at a working concentration (e.g., 50-100 nM) in Assay Buffer.
-
Substrate Stocks: Prepare 10 mM L-phenylalanine, 10 mM L-tryptophan, and 10 mM L-tyrosine in Assay Buffer.
-
Cofactor Stock: Prepare a 10 mM stock of (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) in 10 mM HCl. Protect from light and prepare fresh.
-
Inhibitor Stock: Prepare a 10 mM stock of this compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Stop Solution: 10% (v/v) Perchloric Acid or Trichloroacetic Acid.
-
-
Assay Reaction Setup (for each enzyme separately):
-
In a microcentrifuge tube, combine Assay Buffer, the respective substrate (final concentration e.g., 100 µM), BH4 (final concentration e.g., 100 µM), and catalase (to protect BH4, final concentration ~1000 U/mL).
-
Add the diluted inhibitor to achieve the desired final concentration. Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" blank.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the respective enzyme. The final reaction volume should be standardized (e.g., 100 µL).
-
-
Reaction and Termination:
-
Incubate at 37°C for a fixed time (e.g., 20 minutes) within the determined linear range of the reaction.
-
Terminate the reaction by adding 20 µL of Stop Solution.
-
Centrifuge at >12,000 x g for 10 minutes to pellet precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume (e.g., 20 µL) onto a C18 reverse-phase column.[5][6]
-
Use an isocratic mobile phase (e.g., 15 mM potassium phosphate buffer with 5-10% methanol, pH adjusted) suitable for separating the substrate and product.[14]
-
Detect the product using UV or fluorescence detection (Tyrosine, L-DOPA) or fluorescence detection (5-HTP).[3][10]
-
Quantify the product peak area by comparing it to a standard curve of the pure product.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
-
Phase 2: Elucidating the Mechanism of Inhibition (MoI)
Once a target enzyme is confirmed, the next step is to understand how the compound inhibits it. Kinetic analysis can distinguish between competitive (binds active site), non-competitive (binds allosteric site), or other modes of inhibition.[16][17]
Step-by-Step Protocol:
-
Experimental Setup:
-
Select the enzyme most potently inhibited in Phase 1.
-
Design a matrix of experiments where both the substrate concentration and the inhibitor concentration are varied.
-
Typically, use 5-6 substrate concentrations (e.g., ranging from 0.2x to 5x the known Km value) and 3-4 inhibitor concentrations (e.g., 0x, 0.5x IC50, 1x IC50, 2x IC50).
-
-
Assay Procedure:
-
Perform the enzymatic assay as described in section 3.2 for each combination of substrate and inhibitor concentration.
-
Measure the initial reaction velocity (V₀) for each condition. Ensure measurements are taken in the linear phase of the reaction.
-
-
Data Analysis with Lineweaver-Burk Plot:
-
For each inhibitor concentration, calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).
-
Plot 1/V₀ versus 1/[S]. This is the Lineweaver-Burk plot.[2][18]
-
Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Uncompetitive Inhibition: Lines will be parallel (both Vmax and Km decrease).
-
Phase 3: Profiling Inhibitor Selectivity
A critical aspect of drug development is understanding an inhibitor's selectivity. This involves comparing its potency against the primary target with its potency against closely related enzymes.
Protocol:
-
If not already completed in Phase 1, perform full IC50 determinations for this compound against all three AAAH enzymes (PAH, TPH, TH).
-
Calculate the selectivity ratio. For example, if the compound is most potent against TPH, the selectivity for TPH over PAH would be: IC50(PAH) / IC50(TPH).
-
A high ratio (>10-fold) suggests good selectivity, which is a desirable property for a therapeutic candidate to minimize off-target effects.
Data Interpretation and Building the Inhibitor Profile
Upon completing the three-phase workflow, the data should be consolidated into a comprehensive inhibitor profile.
Example Inhibitor Profile Table:
| Parameter | Phenylalanine Hydroxylase (PAH) | Tryptophan Hydroxylase (TPH1) | Tyrosine Hydroxylase (TH) |
| IC50 (µM) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Mechanism of Inhibition | [Determined from Kinetics] | [Determined from Kinetics] | [Determined from Kinetics] |
| Selectivity vs. Primary Target | [Calculated Ratio] | [Calculated Ratio] | [Calculated Ratio] |
This profile provides a clear, quantitative summary of the compound's biochemical activity. For instance, a result showing a low micromolar IC50 against TPH, a competitive mechanism of action, and >50-fold selectivity over PAH and TH would characterize this compound as a selective, competitive inhibitor of tryptophan hydroxylase.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial biochemical validation of this compound. By systematically determining its target, potency, mechanism, and selectivity within the aromatic amino acid hydroxylase family, researchers can build a foundational understanding of its biological activity.
Positive results from this in vitro characterization would justify advancing the compound to the next stages of the drug discovery pipeline, which include:
-
Cell-based Assays: Validating target engagement and functional effects in a cellular context (e.g., measuring serotonin production in cultured cells).
-
Pharmacokinetic Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
In Vivo Efficacy Models: Testing the compound's therapeutic effect in relevant animal models of disease.
By following this structured approach, the scientific community can efficiently and rigorously evaluate the potential of this and other novel amino acid analogs as valuable research tools or lead candidates for new therapeutics.
References
- Nagatsu, T., & Sawada, M. (1979). Highly sensitive assay for tyrosine hydroxylase activity by high-performance liquid chromatography.
- Pey, A. L., et al. (2008).
- Fankhauser, D. (1994). Protocol for Lineweaver-Burk Plot: Lactase Kinetics. Clermont College.
- Kysilková, J., et al. (2013). Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 136-41.
- Vecsei, L., et al. (2013). A rapid assay for tyrosine hydroxylase activity, an indicator of chronic stress in laboratory and domestic animals. Acta veterinaria Hungarica, 61(1), 105-14.
- Davidson College. (n.d.).
- Choudhary, A. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Pharmaguideline.
- Wikipedia. (n.d.).
- Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of biochemistry and biophysics, 508(1), 1-12.
- Eagle Biosciences. (n.d.). Phenylalanine, Tyrosine & Tryptophan HPLC Assay.
- Papageorgiou, L. E., et al. (2018). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 556, 44-51.
- Microbe Notes. (2022). Lineweaver–Burk Plot.
- Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- Scherer, T., et al. (2012). Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry. Molecular genetics and metabolism, 105(3), 359-65.
- Benchchem. (n.d.). 3-CHLORO-DL-PHENYLALANINE | 1956-15-6.
- ResearchGate. (n.d.).
- MedChemExpress. (n.d.). Tryptophan Hydroxylase Inhibitors.
- CORE. (n.d.).
- Wolf, W. A., & Youdim, M. B. (1983). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Journal of neurochemistry, 41(3), 706-12.
- SciELO. (n.d.).
- Babu, S. K., et al. (2005). HPLC Estimation of 5-Hydroxytryptophan in Griffonia simplicifolia Extracts. Asian Journal of Chemistry, 17(1), 506-510.
- Ledley, F. D., DiLella, A. G., Kwok, S. C., & Woo, S. L. (1985). Homology between phenylalanine and tyrosine hydroxylases reveals common structural and functional domains. Biochemistry, 24(14), 3389-3394.
- Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit.
- ACS Publications. (2025). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance L.
- Analytical Biochemistry. (1987).
- Hydrodynamic Methods. (n.d.).
- Chem-Impex. (n.d.). 3-Trifluoromethyl-L-phenylalanine.
Sources
- 1. A novel, simple, and sensitive colorimetric method to determine aromatic amino acid aminotransferase activity using the Salkowski reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. InterPro [ebi.ac.uk]
- 5. eaglebio.com [eaglebio.com]
- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrosine hydroxylase assay for detection of low levels of enzyme activity in peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Highly sensitive assay for tyrosine hydroxylase activity by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of phenylalanine hydroxylase activity by isotope-dilution liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. courses.edx.org [courses.edx.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples | Pharmaguideline [pharmaguideline.com]
- 17. Khan Academy [khanacademy.org]
- 18. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
Biological activity comparison of trifluoromethylated phenylalanine isomers
<_ A Comparative Guide to the Biological Activity of Trifluoromethylated Phenylalanine Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into amino acids represents a powerful tool in medicinal chemistry and chemical biology. The trifluoromethyl (CF3) group, in particular, offers a unique combination of steric bulk, high electronegativity, and lipophilicity that can profoundly influence the biological activity of peptides and proteins.[1][2][3] This guide provides a comparative analysis of the ortho- (o-), meta- (m-), and para- (p-) trifluoromethylated isomers of L-phenylalanine, focusing on how the positional change of the CF3 group dictates their biological behavior.
Introduction: The Significance of Positional Isomerism
The substitution of a hydrogen atom with a trifluoromethyl group on the phenyl ring of phenylalanine creates a non-canonical amino acid (ncAA) with altered physicochemical properties. The position of this substitution—ortho, meta, or para—is not trivial.[4] It dictates the molecule's electronic distribution, steric profile, and overall shape, which in turn affects its interaction with biological machinery such as aminoacyl-tRNA synthetases (aaRS), ribosomes, enzymes, and receptors.[4][5] Understanding these differences is critical for the rational design of therapeutic peptides, engineered proteins, and biological probes.
Incorporation into Proteins: A Gateway to Function
A primary application of these isomers is their site-specific incorporation into proteins, enabling the study of protein structure and function using 19F NMR spectroscopy.[6] The efficiency of incorporation, however, varies significantly between isomers, as it depends on the substrate specificity of the engineered aminoacyl-tRNA synthetase/tRNA pair used for genetic code expansion.[7][8]
-
Para-trifluoromethyl-L-phenylalanine (p-CF3-Phe): This isomer is the most widely studied and has been successfully incorporated into proteins in various expression systems, including E. coli, with high fidelity and efficiency.[6][9] Its incorporation allows for sensitive 19F NMR analysis of protein conformational changes, ligand binding, and enzyme reactivity.[6]
-
Meta-trifluoromethyl-L-phenylalanine (m-CF3-Phe): The meta isomer has also been genetically encoded in E. coli.[9] Studies suggest that it can be a useful alternative to the para isomer, especially when incorporation of p-CF3-Phe into a protein's interior might disrupt folding due to steric hindrance.[9] Some evolved synthetases have shown higher incorporation levels for meta-substituted derivatives compared to their para-counterparts.[9]
-
Ortho-trifluoromethyl-L-phenylalanine (o-CF3-Phe): The ortho isomer generally shows the lowest incorporation efficiency.[7] The proximity of the bulky CF3 group to the amino acid backbone presents a significant steric challenge for most evolved synthetases, often resulting in minimal expression of the full-length protein.[7]
Comparative Summary of Protein Incorporation Efficiency:
| Isomer Position | Relative Incorporation Efficiency | Key Considerations |
| Para (4-CF3) | High | Widely used for 19F NMR studies; may disrupt folding in sterically constrained environments.[6][9] |
| Meta (3-CF3) | Moderate to High | A viable alternative to the para isomer, potentially less disruptive to protein folding.[9] |
| Ortho (2-CF3) | Low | Steric hindrance often leads to poor incorporation rates.[7] |
Impact on Protein Stability
The introduction of fluorinated amino acids is a recognized strategy for enhancing protein stability, often attributed to the hydrophobic nature of the C-F bond.[10][11][12] This "fluoro-stabilization" effect can increase resistance to thermal and chemical denaturation.
-
Para-CF3-Phe: Incorporation of p-CF3-Phe into the hydrophobic core of proteins generally enhances stability.[12] The increased buried hydrophobic surface area is a key contributor to this stabilization.[12]
-
Meta- and Ortho-CF3-Phe: While less data is available specifically comparing the stability effects of all three isomers within the same protein context, the general principles of hydrophobicity and steric packing apply. It is predicted that the meta isomer would also confer significant stability. The ortho isomer's potential to disrupt local secondary structure due to steric clashes might counteract some of the stabilizing hydrophobic effects. Studies on other fluorinated amino acids have shown that they tend to favor beta-sheet structures over alpha-helices.[10]
Enzyme and Transporter Interactions
The electronic properties and shape of each isomer dictate its ability to act as a substrate or inhibitor for enzymes and transporters.
-
Enzyme Inhibition: The strong electron-withdrawing nature of the CF3 group can modify the pKa of the phenyl ring and influence interactions within an enzyme's active site.[13] Fluorinated compounds are widely used as mechanism-based inhibitors, where the enzyme activates the inhibitor, leading to covalent modification and inactivation.[14][15] For example, trifluoroalanine (a related compound) acts as a suicide substrate for alanine racemase.[14] While direct comparative data on the three Phe isomers is sparse, the positional differences would undoubtedly lead to distinct inhibitory profiles against a given enzyme target.
-
Amino Acid Transporters: Cellular uptake is mediated by transporters like the Large-neutral Amino Acid Transporter 1 (LAT-1), which is often upregulated in cancer cells.[5][16] Structure-activity relationship (SAR) studies have shown that substitution at the meta position of aromatic amino acids can significantly affect affinity for LAT-1.[5][16] Interestingly, increasing lipophilicity at the meta position was found to correlate with diminished substrate activity and increased inhibition of the transporter, highlighting the subtle interplay between binding and transport.[5][16] This suggests that m-CF3-Phe might act more as a LAT-1 inhibitor, while p-CF3-Phe could be a better substrate, a critical consideration for drug delivery applications.
Experimental Protocols
Protocol 1: In Vivo Incorporation of Trifluoromethylated Phenylalanine
This protocol describes a general method for the site-specific incorporation of a trifluoromethylated phenylalanine isomer into a target protein in E. coli using an evolved aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.
Objective: To express a target protein containing a specific trifluoromethylated phenylalanine isomer at a designated site.
Methodology:
-
Plasmid Preparation: Co-transform an E. coli expression strain (e.g., BL21) with two plasmids:
-
A plasmid encoding the evolved aaRS specific for the desired isomer (e.g., a mutant PylRS or MjTyrRS) and its corresponding suppressor tRNA (e.g., tRNAPylCUA).
-
A plasmid encoding the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site.
-
-
Cell Culture:
-
Grow the transformed cells in a rich medium (e.g., LB) with appropriate antibiotics to an OD600 of 0.6-0.8.
-
Pellet the cells by centrifugation and wash with a minimal medium (e.g., GMML) to remove canonical amino acids.
-
Resuspend the cells in minimal medium supplemented with the desired trifluoromethylated phenylalanine isomer (typically 1-2 mM) and appropriate antibiotics.
-
-
Protein Expression:
-
Induce protein expression by adding an appropriate inducer (e.g., IPTG or arabinose).
-
Incubate the culture at a suitable temperature (e.g., 20-30°C) for 12-16 hours.
-
-
Purification & Analysis:
-
Harvest the cells and purify the target protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Confirm the successful incorporation of the non-canonical amino acid via Electrospray Ionization Mass Spectrometry (ESI-MS). The mass of the purified protein should correspond to the theoretical mass including the trifluoromethylated phenylalanine.[17]
-
Workflow for Evaluating Protein Incorporation
Caption: Workflow for site-specific incorporation of trifluoromethylated phenylalanine.
Conclusion and Outlook
The biological activity of trifluoromethylated phenylalanine is highly dependent on the isomer's structure.
-
p-CF3-Phe is a robust and widely used tool for biophysical studies, particularly 19F NMR, due to its efficient incorporation into proteins.
-
m-CF3-Phe serves as a valuable alternative, potentially offering better compatibility within sterically hindered protein environments and exhibiting unique interactions with cellular transporters, possibly acting as an inhibitor rather than a substrate.
-
o-CF3-Phe presents the greatest challenge for protein incorporation due to steric hindrance and is therefore the least explored of the three isomers.
Future research focused on the directed evolution of aminoacyl-tRNA synthetases will be crucial for improving the incorporation efficiency of the ortho and meta isomers, thereby unlocking their full potential. A deeper understanding of how each isomer interacts with key biological targets, from enzymes to transporters, will pave the way for the rational design of next-generation therapeutics with enhanced stability, bioavailability, and target specificity.
References
-
Wang, L., Jackson, W. C., & Schultz, P. G. (2007). Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society, 129(4), 852-853. [Link]
-
Li, T., et al. (2013). Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase. ACS Chemical Biology, 8(6), 1287-1292. [Link]
-
Tharp, J. M., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology, 9(3), 614-619. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2761501, 4-(Trifluoromethyl)-L-phenylalanine. [Link]
-
Miyake-Stoner, S. J., et al. (2009). The genetic incorporation of fluorophenylalanines. Biochemistry, 48(24), 5628-5630. [Link]
-
Zha, Z., et al. (2012). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 39(8), 1146-1154. [Link]
-
Lee, H. Y., et al. (2004). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. Journal of the American Chemical Society, 126(42), 13612-13613. [Link]
-
Titus, E. N., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications, 14(1), 1-13. [Link]
-
Marsh, E. N. G. (2012). Influence of fluorination on the thermodynamics of protein folding. Protein Science, 21(11), 1643-1651. [Link]
-
Kumar, K. S., et al. (2018). Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases. Soft Matter, 14(41), 8345-8353. [Link]
-
Al-Humaidi, J. Y., et al. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 28(17), 6393. [Link]
-
Faraci, W. S., & Walsh, C. T. (1989). Mechanism of Inactivation of Alanine Racemase by Beta, Beta, Beta-Trifluoroalanine. Biochemistry, 28(2), 431-437. [Link]
-
Adler-Abramovich, L., et al. (2015). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 16(7), 2093-2101. [Link]
-
Bilgiçer, B., et al. (2004). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 101(43), 15249-15254. [Link]
-
Chem. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews, 1(1). [Link]
-
Moore, M. L., & Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 49(20), 4235-4247. [Link]
-
Mykhailiuk, P. K. (2015). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Advances, 5(104), 85603-85626. [Link]
-
Butterfield, S. M., et al. (2002). Contribution of aromatic interactions to alpha-helix stability. Journal of the American Chemical Society, 124(33), 9759-9766. [Link]
-
Adler-Abramovich, L., et al. (2015). Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity. Biomacromolecules, 16(7), 2093-2101. [Link]
-
Birch-Price, E. W., et al. (2023). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers in Catalysis, 3. [Link]
-
Exner, M. P., et al. (2019). Enhancing Protein Stability with Genetically Encoded Noncanonical Amino Acids. ACS Chemical Biology, 14(4), 629-633. [Link]
-
Woon, E. C., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Biochemistry, 58(15), 2026-2030. [Link]
-
Zlang, M., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2742-2746. [Link]
-
Rzaczynska, Z., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2053. [Link]
-
Al-Rawi, N. (2018). Stereochemistry and biological activity of drugs. ResearchGate. [Link]
-
Zlang, M., et al. (2016). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2742-2746. [Link]
-
Li, Y., et al. (2010). Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity. European Journal of Medicinal Chemistry, 45(11), 5293-5298. [Link]
-
Lucantoni, L., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 28(7), 3169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethyl-promoted homocamptothecins: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Incorporation of Twelve meta-Substituted Phenylalanine Derivatives Using A Single Pyrrolysyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability [acswebcontent.acs.org]
- 11. Influence of fluorination on the thermodynamics of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorinated mechanism-based inhibitors: common themes and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Site-Specific Incorporation of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine: A Mass Spectrometry-Based Guide
The precise incorporation of non-canonical amino acids (ncAAs) into proteins is a cornerstone of modern protein engineering and drug development.[1][2] This powerful technique allows for the introduction of novel chemical functionalities, enabling the creation of proteins with enhanced therapeutic properties, unique spectroscopic probes, and bio-orthogonal handles for specific labeling.[1][2][3] However, the successful application of this technology hinges on the rigorous confirmation of both the incorporation and the precise location of the ncAA within the target protein. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, providing unparalleled accuracy and sensitivity.[3][4]
This guide provides a comprehensive, technically detailed comparison of mass spectrometry-based methods to confirm the incorporation of a specific ncAA, 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine, into a model protein. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Importance of Verification: Ensuring Proteome Integrity
The introduction of an ncAA relies on hijacking the cell's translational machinery.[1] While highly specific orthogonal translation systems are employed, the potential for misincorporation of natural amino acids at the target site or off-target incorporation of the ncAA remains.[5] Such events can lead to a heterogeneous protein population with unpredictable and potentially detrimental effects on protein structure, function, and immunogenicity. Therefore, robust analytical methods are not just a quality control step but an essential component of the research and development process.
Experimental Design: A Comparative Approach
To definitively confirm the incorporation of this compound, a comparative analysis is essential. This involves expressing a target protein under two conditions:
-
Control: Expression in the absence of the ncAA.
-
Experimental: Expression in the presence of this compound and the necessary orthogonal translation system components.[6]
This parallel approach allows for direct comparison of the resulting protein and peptide masses, highlighting the specific mass shifts indicative of successful ncAA incorporation.
Workflow Overview: From Protein Expression to Data Analysis
The overall experimental workflow for confirming ncAA incorporation by mass spectrometry can be visualized as a multi-step process.
Caption: Experimental workflow for confirming ncAA incorporation.
Part 1: Intact Mass Analysis – A First Look
Analyzing the intact protein provides a rapid, high-level confirmation of ncAA incorporation.
Rationale: A successfully incorporated ncAA will result in a predictable mass shift in the overall protein mass. This "top-down" approach offers a quick assessment of incorporation efficiency.
Protocol: Intact Protein Analysis by LC-MS
-
Sample Preparation:
-
Purify the control and experimental proteins to >95% purity.
-
Desalt the protein samples using a suitable method, such as a C4 ZipTip or dialysis, into a volatile buffer like 0.1% formic acid in water.[7]
-
-
LC-MS Parameters:
-
Column: A reversed-phase column suitable for protein separations (e.g., C4, 2.1 mm x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for eluting the intact protein (e.g., 20-80% B over 10 minutes).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.
-
Ionization: Electrospray ionization (ESI).
-
Data Acquisition: Acquire data in positive ion mode over a mass range that encompasses the expected charge states of the protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the protein.
-
Compare the deconvoluted mass of the experimental protein to the control.
-
Expected Results and Interpretation
The key is to calculate the theoretical mass difference. Phenylalanine has a monoisotopic mass of 147.0684 Da. This compound has a monoisotopic mass of 239.0243 Da. Therefore, the expected mass shift upon successful incorporation is +91.9559 Da .
| Sample | Theoretical Mass (Da) | Expected Mass Shift (Da) |
| Control Protein | X | - |
| Experimental Protein | X + 91.9559 | +91.9559 |
A clear peak in the experimental sample corresponding to the expected mass shift provides strong evidence of incorporation. The relative abundance of the modified versus unmodified protein can also provide an initial estimate of incorporation efficiency.
Part 2: Peptide Mapping and MS/MS – Pinpointing the Location
While intact mass analysis confirms if the ncAA is present, peptide mapping and tandem mass spectrometry (MS/MS) are required to determine where it has been incorporated.
Rationale: By digesting the protein into smaller peptides and analyzing their masses, we can isolate the specific peptide containing the ncAA. Subsequent fragmentation of this peptide will confirm the precise location of the modification.
Protocol: Peptide Analysis by LC-MS/MS
-
In-solution or In-gel Digestion:
-
Denaturation, Reduction, and Alkylation: Denature the protein in a buffer containing a chaotropic agent (e.g., 8 M urea). Reduce disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAM).[8][9] This ensures the protein is unfolded and accessible to the protease.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and add a sequence-specific protease, most commonly trypsin.[8] Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.
-
Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with MS analysis.[8]
-
-
LC-MS/MS Parameters:
-
Column: A reversed-phase column suitable for peptide separations (e.g., C18, 75 µm x 15 cm, 1.9 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient tailored for optimal peptide separation (e.g., 2-40% B over 60 minutes).
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method. The instrument will perform a full MS scan to detect peptide precursor ions, followed by MS/MS scans on the most intense ions to generate fragmentation spectra.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., Mascot, MaxQuant, Proteome Discoverer) to search the acquired MS/MS data against a protein sequence database containing the sequence of the target protein.[10][11]
-
Crucially, the search parameters must be modified to include the mass of this compound as a variable modification on phenylalanine residues.
-
Expected Results and Interpretation
The software will identify peptides by matching the experimental fragmentation patterns to theoretical fragmentation patterns.
-
Peptide Identification: In the experimental sample, the software should identify a peptide with a mass increase of 91.9559 Da corresponding to the peptide containing the target phenylalanine residue.
-
MS/MS Fragmentation: The fragmentation spectrum of this modified peptide is the ultimate confirmation. The pattern of b- and y-ions will pinpoint the exact location of the mass modification.
Visualizing Fragmentation: A Self-Validating System
The fragmentation of a peptide in the mass spectrometer provides a "fingerprint" that confirms the amino acid sequence.
Caption: Idealized peptide fragmentation showing b- and y-ion series.
In the case of our ncAA, the mass of the amino acid residue R₃ will be increased by 91.9559 Da. This will cause a corresponding mass shift in all b-ions including and subsequent to this residue, and all y-ions including and subsequent to this residue. This precise pattern of mass shifts in the fragmentation spectrum provides definitive, site-specific confirmation.
Challenges and Considerations
-
Fragmentation of Halogenated Compounds: Halogenated compounds can exhibit characteristic fragmentation patterns, including the loss of the halogen atom or hydrogen halides.[12][13][14][15] It is important to be aware of these potential fragmentation pathways when analyzing the MS/MS data, as they can provide additional confirmatory evidence. The trifluoromethyl group is generally more stable.
-
Bioinformatics: Standard proteomics software may not have the ncAA in their default modification libraries.[16][17] It is crucial to manually add the specific mass of this compound to the search parameters.
-
Sample Purity: High sample purity is essential for minimizing interferences and ensuring accurate mass determination.[9][18]
Conclusion
The combination of intact mass analysis and peptide mapping with tandem mass spectrometry provides a robust and self-validating system for confirming the site-specific incorporation of this compound. By carefully designing experiments, meticulously preparing samples, and employing appropriate data analysis strategies, researchers can have high confidence in the integrity of their engineered proteins. This analytical rigor is paramount for advancing the fields of protein therapeutics, diagnostics, and fundamental biological research.
References
-
Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical Reviews, 114(9), 4764-4806. [Link]
-
Spicer, C. D., & Davis, B. G. (2014). Selective chemical protein modification. Nature Communications, 5, 4740. [Link]
-
Goettig, P., Koch, N. G., & Budisa, N. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 24(18), 14035. [Link]
-
Sakimoto, T., & Sakamoto, K. (2021). Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. Journal of Peptide Science, 27(10), e3349. [Link]
-
Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology, 4(6), 645-652. [Link]
-
Ye, S., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of the American Chemical Society, 130(40), 13262–13271. [Link]
-
Monash University. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Link]
-
Wikipedia. (2023). Proteomics. [Link]
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. [Link]
-
Zhang, D., et al. (2022). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods in Molecular Biology, 2521, 145-157. [Link]
-
Bioinformatics Home. (n.d.). 135 Free Proteomics Tools - Software and Resources. [Link]
-
Ng, D., et al. (2022). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 14(34), 3326-3336. [Link]
-
Loo, R. R. O., & Loo, J. A. (2016). Sample preparation for proteomic analysis using a GeLC-MS/MS strategy. Methods in Molecular Biology, 1425, 227-241. [Link]
-
Nevada Proteomics Center. (n.d.). Sample Prep & Protocols. [Link]
-
Di-Palma, S., et al. (2018). Sample preparation for proteomics and mass spectrometry from animal samples. Methods in Molecular Biology, 1841, 11-20. [Link]
-
Luna-Arias, J. P. (2017). Bioinformatics Tools for Proteomics Data Interpretation. Methods in Molecular Biology, 1549, 287-300. [Link]
-
Zhang, B., et al. (2018). Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. International Journal of Molecular Sciences, 19(11), 3379. [Link]
-
Gletten, F., et al. (2025). Quantitative LC-MS/MS Determination of Source-Specific Variations of Underivatized Free Amino Acids in Protein Powders. Asian Journal of Chemistry, 37(8), 1845-1854. [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Chad's Prep. (n.d.). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]
-
Mhlongo, M. I., et al. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 856. [Link]
-
Reynolds, N. M., et al. (2017). MS-READ: Quantitative Measurement of Amino Acid Incorporation. Methods in Molecular Biology, 1539, 13-31. [Link]
-
Sim, H., et al. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Methods in Molecular Biology, 828, 1-11. [Link]
-
LibreTexts Chemistry. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
-
Wüthrich, K., et al. (2022). GPCR large-amplitude dynamics by 19F-NMR of aprepitant bound to the neurokinin 1 receptor. Proceedings of the National Academy of Sciences, 119(15), e2201739119. [Link]
Sources
- 1. Non-canonical amino acid labeling in proteomics and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Sample Prep & Protocols | Nevada Proteomics Center | University of Nevada, Reno [unr.edu]
- 10. 135 Free Proteomics Tools - Software and Resources [bioinformaticshome.com]
- 11. mdpi.com [mdpi.com]
- 12. scribd.com [scribd.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Fragmentation Patterns: Alkyl Halides, Alcohols, and Amines - Chad's Prep® [chadsprep.com]
- 16. Bioinformatics for Proteomics - Creative Proteomics [creative-proteomics.com]
- 17. Bioinformatics Tools for Proteomics Data Interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Redirecting [linkinghub.elsevier.com]
Side-by-side comparison of different synthesis methods for 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Introduction: The Significance of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine in Modern Drug Discovery
Non-proteinogenic amino acids are critical components in the design of novel therapeutics, offering metabolic stability, enhanced potency, and unique conformational constraints to peptide and small molecule drugs. Among these, halogenated phenylalanine derivatives have garnered significant attention. This compound, a synthetic amino acid featuring both chloro and trifluoromethyl substituents on the phenyl ring, is a valuable building block in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloro substituent provides an additional point for molecular interaction or further functionalization. This guide provides a side-by-side comparison of various synthetic methodologies for the preparation of this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of the available strategies. We will delve into classical organic synthesis routes, modern asymmetric techniques, and enzymatic methods, complete with detailed experimental protocols, comparative data, and an analysis of the advantages and limitations of each approach.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the desired scale, required enantiopurity, and available starting materials and reagents. Below is a summary of the key performance indicators for the methods discussed in this guide.
| Method | Starting Materials | Typical Overall Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Strecker Synthesis | 3-Chloro-4-(trifluoromethyl)benzaldehyde, Ammonia, Cyanide | 50-70% | 24-48 hours | Readily available starting materials, straightforward procedure. | Use of highly toxic cyanide, produces a racemic mixture. |
| Bucherer-Bergs Synthesis | 3-Chloro-4-(trifluoromethyl)benzaldehyde, Ammonium Carbonate, Cyanide | 60-80% | 24-72 hours | Good yields, one-pot reaction. | Use of highly toxic cyanide, produces a racemic mixture, harsh hydrolysis conditions. |
| Erlenmeyer-Plöchl Synthesis | 3-Chloro-4-(trifluoromethyl)benzaldehyde, N-acetylglycine, Acetic Anhydride | 40-60% | 48-72 hours | Avoids free cyanide in the initial step. | Multi-step process, use of corrosive reagents, produces a racemic mixture. |
| Asymmetric Phase-Transfer Catalysis | Glycine Schiff base, 3-Chloro-4-(trifluoromethyl)benzyl bromide, Chiral Catalyst | 70-90% | 12-24 hours | High enantioselectivity, mild reaction conditions. | Requires synthesis of chiral catalyst and specific starting materials. |
| Enzymatic Transamination | 3-Chloro-4-(trifluoromethyl)phenylpyruvic acid, Amino Donor, Transaminase | 70-95% | 12-36 hours | High enantioselectivity, environmentally benign, mild conditions. | Enzyme cost and stability can be a factor, requires specific keto acid precursor. |
Method 1: The Classical Approach - Strecker Synthesis
The Strecker synthesis, first reported by Adolph Strecker in 1850, is a venerable and straightforward method for the synthesis of α-amino acids from aldehydes. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid.
Reaction Scheme & Causality
The synthesis begins with the reaction of 3-Chloro-4-(trifluoromethyl)benzaldehyde with ammonia to form an imine. The subsequent nucleophilic addition of a cyanide ion to the imine generates the α-aminonitrile. The choice of a cyanide salt (e.g., NaCN or KCN) in the presence of an ammonium salt (e.g., NH4Cl) provides both the ammonia and the cyanide in situ. The final step is the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions, to yield the racemic DL-amino acid. The simplicity of the reagents and the robustness of the reaction make it a common choice for producing racemic amino acid scaffolds.
Experimental Protocol
-
Step 1: Formation of the α-Aminonitrile. In a well-ventilated fume hood, 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq) is dissolved in methanol. An aqueous solution of ammonium chloride (1.2 eq) is added, followed by an aqueous solution of sodium cyanide (1.2 eq). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 2: Hydrolysis to the Amino Acid. Once the starting aldehyde is consumed, the methanol is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is heated to reflux for 12-24 hours to hydrolyze the nitrile.
-
Step 3: Isolation and Purification. After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid, causing it to precipitate. The solid product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Method 2: The One-Pot Classical Alternative - Bucherer-Bergs Synthesis
The Bucherer-Bergs synthesis provides a one-pot method for the preparation of hydantoins from carbonyl compounds, which can then be hydrolyzed to α-amino acids. This method often gives good yields and is a common alternative to the Strecker synthesis for producing racemic amino acids.
Reaction Scheme & Causality
This multicomponent reaction involves heating the starting aldehyde with ammonium carbonate and a cyanide source (e.g., potassium cyanide) in a solvent such as aqueous ethanol.[1] The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a hydantoin intermediate. The hydantoin is a stable, crystalline solid that can be isolated and then hydrolyzed under strong acidic or basic conditions to yield the desired amino acid. The one-pot nature of the initial reaction is a key advantage, though the subsequent hydrolysis can be challenging.
Experimental Protocol
-
Step 1: Azlactone Formation. A mixture of 3-Chloro-4-(trifluoromethyl)benzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), sodium acetate (1.0 eq), and acetic anhydride (3.0 eq) is heated at 100°C for 2-4 hours. The reaction mixture is then poured into cold water to precipitate the azlactone, which is collected by filtration and washed.
-
Step 2: Reduction of the Azlactone. The dried azlactone is dissolved in a suitable solvent and reduced. For example, using red phosphorus and hydriodic acid, or catalytic hydrogenation with a palladium catalyst.
-
Step 3: Hydrolysis. The reduced intermediate is then hydrolyzed by refluxing with aqueous acid or base to afford the final amino acid, which is isolated by neutralization.
Method 4: The Enantioselective Approach - Asymmetric Phase-Transfer Catalysis
For applications requiring enantiomerically pure amino acids, asymmetric synthesis is essential. Asymmetric phase-transfer catalysis offers a powerful and operationally simple method to achieve high enantioselectivity.
Reaction Scheme & Causality
This method typically involves the alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) with an electrophile, in this case, 3-Chloro-4-(trifluoromethyl)benzyl bromide. The reaction is carried out in a biphasic system (e.g., toluene/water) with a chiral phase-transfer catalyst, often a derivative of Cinchona alkaloids. The catalyst transports the enolized glycine anion from the aqueous phase to the organic phase, where it reacts with the benzyl bromide within a chiral environment, thereby directing the stereochemical outcome of the reaction. Subsequent hydrolysis of the Schiff base and ester protecting groups yields the enantiomerically enriched amino acid.
Experimental Protocol
-
Step 1: Asymmetric Alkylation. To a vigorously stirred mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 1-5 mol%) in toluene, an aqueous solution of a base (e.g., 50% KOH) is added. The mixture is cooled, and 3-Chloro-4-(trifluoromethyl)benzyl bromide (1.1 eq) is added. The reaction is stirred at low temperature (e.g., 0°C) for 12-24 hours.
-
Step 2: Work-up. The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
-
Step 3: Deprotection. The crude product is then hydrolyzed with aqueous acid (e.g., 3M HCl) to remove the Schiff base and tert-butyl ester protecting groups, yielding the enantiomerically enriched amino acid hydrochloride.
-
Step 4: Isolation. The product is isolated by crystallization or chromatographic purification. The enantiomeric excess is determined by chiral HPLC.
Method 5: The "Green" Alternative - Enzymatic Transamination
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild, environmentally friendly conditions. Transaminase enzymes are particularly well-suited for the asymmetric synthesis of amino acids.
Reaction Scheme & Causality
Transaminases catalyze the transfer of an amino group from an amino donor (e.g., L-alanine, isopropylamine) to a keto acid acceptor. In this case, the substrate would be 3-chloro-4-(trifluoromethyl)phenylpyruvic acid. The reaction is pyridoxal-5'-phosphate (PLP) dependent and typically proceeds with excellent enantioselectivity. The choice of a specific transaminase (either (R)- or (S)-selective) allows for the direct synthesis of the desired enantiomer of the target amino acid. The reaction is often driven to completion by using a large excess of the amino donor or by removing the ketone byproduct.
Experimental Protocol
-
Step 1: Preparation of the Keto Acid. The starting material, 3-chloro-4-(trifluoromethyl)phenylpyruvic acid, can be prepared from the corresponding benzaldehyde through various methods, such as condensation with N-acetylglycine followed by hydrolysis.
-
Step 2: Enzymatic Reaction. In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), the keto acid (1.0 eq), an amino donor (e.g., L-alanine, 5-10 eq), pyridoxal-5'-phosphate (PLP, catalytic amount), and the selected transaminase enzyme are combined.
-
Step 3: Reaction Monitoring and Work-up. The mixture is incubated at a controlled temperature (e.g., 30-40°C) with gentle agitation for 12-36 hours. The reaction progress can be monitored by HPLC. Once the reaction is complete, the enzyme is removed by precipitation or filtration.
-
Step 4: Product Isolation. The product is isolated from the aqueous solution by ion-exchange chromatography or by adjusting the pH to the isoelectric point to induce precipitation. The enantiomeric purity is determined by chiral HPLC. [2]
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and challenges. For the production of the racemic mixture, classical methods like the Strecker and Bucherer-Bergs syntheses offer reliable and relatively straightforward routes using readily available starting materials, although they involve the use of highly toxic cyanide. The Erlenmeyer-Plöchl synthesis provides a cyanide-free initial step but is a multi-step process. For applications where enantiopurity is paramount, modern asymmetric methods are superior. Asymmetric phase-transfer catalysis can provide high enantioselectivity with operational simplicity, while enzymatic transamination represents a "greener" and highly selective alternative. The choice of the optimal synthetic route will ultimately be guided by the specific needs of the researcher or organization, considering factors such as cost, scale, required purity, and available expertise and equipment.
References
- Bucherer, H. T.; Bergs, H.
- Strecker, A. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
- Erlenmeyer, E. Justus Liebigs Annalen der Chemie1893, 275 (1), 1–8.
- O'Donnell, M. J.; Bennett, W. D.; Wu, S. J. Am. Chem. Soc.1989, 111 (6), 2353–2355.
- Guo, F.; Berglund, P. Green Chem.2017, 19 (2), 333-360.
-
L-m-Tyrosine Synthesis via Erlenmeyer Amino Acid Synthesis. Organic Process Research & Development2007 , 11 (6), 1069–1075. [Link]
-
Asymmetric Phase Transfer Catalysis. [Link]
-
Strecker Synthesis of Amino Acids. [Link]
-
Bucherer-Bergs Reaction. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Molecules2021 , 26(14), 4024. [Link]
-
Erlenmeyer–Plöchl azlactone and amino-acid synthesis. [Link]
-
Asymmetric Synthesis of α-Amino Acids under Phase-Transfer Catalysis. Org. Lett.2020 , 22 (1), 219–223. [Link]
-
The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Int. J. Mol. Sci.2024 , 25(22), 13537. [Link]
-
Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angew. Chem. Int. Ed.2015 , 54(9), 2845-2849. [Link]
-
Erlenmeyer-Plochl Azalactone Synthesis Mechanism. [Link]
-
3-Chloro-4-(trifluoromethyl)benzaldehyde. [Link]
Sources
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of Antibodies Targeting 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine Peptides
Introduction: The Specificity Challenge in Bioanalysis of Modified Peptide Therapeutics
The integration of non-natural amino acids, such as 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine (3-Cl-4-CF3-Phe), into peptide therapeutics is a powerful strategy to enhance stability, modulate conformation, and improve pharmacokinetic profiles.[1][2] The trifluoromethyl group, in particular, is of significant interest in drug development due to its high lipophilicity and strong electron-withdrawing effect, which can profoundly alter a molecule's biological properties.[3]
However, the development of ligand-binding assays to quantify these modified peptides presents a significant challenge: ensuring the antibody reagents are exquisitely specific to the peptide containing the unnatural amino acid.[4] An antibody that cross-reacts with the native peptide or related metabolites can lead to inaccurate pharmacokinetic data, flawed exposure-response models, and ultimately, compromise clinical development.[5][6]
This guide provides a comprehensive framework for designing and executing a robust cross-reactivity study for antibodies developed against peptides incorporating 3-Cl-4-CF3-Phe. We will compare and contrast key methodologies, provide actionable protocols, and explain the scientific rationale behind each step to ensure the development of a trustworthy, self-validating immunoassay.
Part 1: Designing the Cross-Reactivity Panel - A Logic-Driven Approach
The foundation of any credible cross-reactivity study is the thoughtful selection of potential interfering molecules.[6] The goal is to challenge the antibody's specificity by testing its binding to structurally similar analogs. For a target peptide containing 3-Cl-4-CF3-Phe, a comprehensive panel should be designed to probe the antibody's recognition of the key structural motifs.
Rationale for Selecting Cross-Reactants:
An antibody's binding site, or paratope, recognizes a specific three-dimensional shape and chemical profile.[5] Cross-reactivity occurs when other molecules share sufficient structural and chemical similarity to the intended antigen to also be recognized by the antibody.[7] Therefore, the panel must include peptides where key features of the 3-Cl-4-CF3-Phe residue are systematically removed or altered.
Table 1: Recommended Panel for Cross-Reactivity Assessment
| Compound ID | Peptide Sequence | Rationale for Inclusion |
| Target-01 | Ac-...-[3-Cl-4-CF3-Phe] -...-NH2 | The target analyte; reference for 100% reactivity. |
| CR-01 | Ac-...-[Phenylalanine] -...-NH2 | Tests for cross-reactivity with the natural, unmodified peptide. This is the most critical comparison. |
| CR-02 | Ac-...-[4-CF3-Phe] -...-NH2 | Isolates the contribution of the chloro group to antibody recognition. |
| CR-03 | Ac-...-[3-Cl-Phe] -...-NH2 | Isolates the contribution of the trifluoromethyl group to antibody recognition.[8] |
| CR-04 | Ac-...-[Tyrosine] -...-NH2 | Phenylalanine is metabolized to tyrosine; tests for reactivity with a key metabolite.[9] |
| CR-05 | Unrelated Peptide | Negative control to assess non-specific binding to a peptide of similar length and charge. |
Part 2: Comparative Methodologies for Quantifying Cross-Reactivity
Several immunoassays can be employed to determine antibody specificity.[7] While methods like Western Blot and Immunoprecipitation confirm binding, quantitative techniques are required to calculate the degree of cross-reactivity. Here, we compare the gold-standard Competitive ELISA with the advanced Surface Plasmon Resonance (SPR) as an orthogonal method.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common and robust method for quantifying cross-reactivity for small molecules and peptides.[6][7] It measures the ability of a potential cross-reactant to compete with the target antigen for a limited number of antibody binding sites. The key output is the half-maximal inhibitory concentration (IC50), which is inversely proportional to the antibody's affinity for that compound.[6]
-
Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique that provides real-time data on the kinetics of molecular interactions, including association (ka) and dissociation (kd) rates.[10][11] By immobilizing the antibody and flowing the various peptides over the sensor surface, SPR can provide a highly detailed picture of binding affinity and specificity, serving as an excellent orthogonal method to confirm ELISA results.[12][13]
Part 3: Detailed Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. The following methods are designed with appropriate controls and steps to ensure data integrity, consistent with FDA guidance on immunoassay validation.[14][15]
Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the relative binding affinity of the antibody for the target peptide versus the potential cross-reactants.[16][17]
Step 1: Plate Coating
-
Coat a 96-well high-binding microplate with 100 µL/well of the target peptide conjugated to a carrier protein (e.g., BSA), diluted to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Seal the plate and incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
Step 2: Blocking
-
Add 200 µL/well of Blocking Buffer (PBS with 1% BSA) to block any remaining non-specific binding sites.[18]
-
Incubate for 2 hours at room temperature (RT).
-
Wash the plate 3 times with Wash Buffer.
Step 3: Competitive Reaction
-
Prepare serial dilutions of the target peptide (Target-01) and each cross-reactant (CR-01 to CR-05) in Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each peptide dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). This creates the competition mixture.
-
Incubate the competition mixture for 1 hour at RT.
-
Transfer 100 µL of the competition mixture to the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at RT. During this step, any free antibody (not bound to peptide in the solution) will bind to the peptide coated on the plate.[19]
-
Wash the plate 5 times with Wash Buffer.
Step 4: Detection
-
Add 100 µL/well of a secondary antibody conjugated to Horseradish Peroxidase (HRP), diluted in Assay Diluent.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄).
Step 5: Data Acquisition
-
Read the absorbance at 450 nm using a microplate reader. The signal is inversely proportional to the concentration of the competing peptide in the solution.[20]
Workflow Diagram: Competitive ELISA
Caption: Workflow for the competitive ELISA to assess antibody cross-reactivity.
Orthogonal Method: Surface Plasmon Resonance (SPR) Workflow
SPR provides kinetic data to complement the endpoint data from ELISA.[10]
-
Chip Preparation: Immobilize the primary antibody onto a sensor chip surface.
-
Analyte Injection: Sequentially inject different concentrations of the target peptide (Target-01) and each cross-reactant (CR-01 to CR-05) across the chip surface.
-
Data Acquisition: Monitor the change in refractive index in real-time to generate sensorgrams showing the association and dissociation phases.
-
Kinetic Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.
Part 4: Data Analysis and Interpretation
Objective data analysis is crucial for making an unambiguous determination of specificity.
ELISA Data Analysis
-
Generate Dose-Response Curves: Plot the absorbance (or %B/B₀) against the logarithm of the competitor peptide concentration for the target and each cross-reactant.
-
Determine IC50 Values: Use a four-parameter logistic (4PL) curve fit to calculate the IC50 for each compound. The IC50 is the concentration of the competitor that inhibits 50% of the maximal signal.
-
Calculate Percent Cross-Reactivity: Use the following formula to quantify the cross-reactivity of each compound relative to the target analyte[6]:
% Cross-Reactivity = (IC50 of Target-01 / IC50 of Cross-Reactant) x 100
Interpreting the Results
The results, summarized in a table, provide a clear comparison of the antibody's performance.
Table 2: Sample Cross-Reactivity Data & Interpretation
| Compound ID | Description | ELISA IC50 (nM) | Calculated % Cross-Reactivity | SPR Kᴅ (M) | Interpretation |
| Target-01 | Target Peptide | 1.5 | 100% | 1.2 x 10⁻¹⁰ | High affinity binding to the intended target. |
| CR-01 | Phenylalanine Analog | > 10,000 | < 0.015% | No Binding Detected | Excellent Specificity: No recognition of the natural peptide. |
| CR-02 | 4-CF3-Phe Analog | 750 | 0.2% | 5.8 x 10⁻⁷ | Minimal Cross-Reactivity: The chloro group is a key part of the epitope. |
| CR-03 | 3-Cl-Phe Analog | 1,200 | 0.125% | 9.1 x 10⁻⁷ | Minimal Cross-Reactivity: The CF3 group is a key part of the epitope. |
| CR-04 | Tyrosine Analog | > 10,000 | < 0.015% | No Binding Detected | Excellent Specificity: No recognition of the key metabolite. |
| CR-05 | Unrelated Peptide | > 10,000 | < 0.015% | No Binding Detected | No Non-Specific Binding: Confirms assay integrity. |
Based on this hypothetical data, the antibody demonstrates exceptional specificity for the peptide containing the 3-Cl-4-CF3-Phe modification. The cross-reactivity with peptides lacking either the chloro or trifluoromethyl groups is minimal (<1%), and there is no detectable binding to the natural phenylalanine-containing peptide or its primary metabolite. This level of specificity, confirmed by both ELISA and SPR, provides high confidence that the antibody is suitable for use in quantitative bioanalysis for pharmacokinetic studies. This systematic comparison provides the necessary experimental evidence to ensure the integrity and reliability of critical drug development data.
References
-
Vertex AI Search. (n.d.). Antibody Cross Reactivity And How To Avoid It? - ELISA kit. Retrieved January 19, 2026, from [Link]
-
Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. Retrieved January 19, 2026, from [Link]
-
Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Retrieved January 19, 2026, from [Link]
-
HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react? Retrieved January 19, 2026, from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved January 19, 2026, from [Link]
-
Microbe Notes. (2010, May 3). Competitive ELISA Protocol and Animation. Retrieved January 19, 2026, from [Link]
-
Biointron. (2025, February 21). Antibody Engineering: Opportunities and Challenges in Therapeutic and Diagnostic Development. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (2019, January 23). Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation. Retrieved January 19, 2026, from [Link]
-
Cusabio. (n.d.). Competitive ELISA. Retrieved January 19, 2026, from [Link]
-
Campbell, K., et al. (n.d.). Surface plasmon resonance biosensing: Approaches for screening and characterising antibodies for food diagnostics. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Innovagen AB. (n.d.). Antibodies raised against synthetic peptides. Retrieved January 19, 2026, from [Link]
-
Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018, December 14). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay. Retrieved January 19, 2026, from [Link]
-
SciSpace. (n.d.). Unnatural amino acids improve affinity and modulate immunogenicity. Retrieved January 19, 2026, from [Link]
-
Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021, March 10). Frontiers. Retrieved January 19, 2026, from [Link]
-
GenScript. (n.d.). Antibody Generation: Challenges and Solutions. Retrieved January 19, 2026, from [Link]
-
Innovagen AB. (2015, November 18). Monoclonal antibodies raised against synthetic peptides. Retrieved January 19, 2026, from [Link]
-
Regulations.gov. (n.d.). Assay Development for Immunogenicity Testing of Therapeutic Proteins. Retrieved January 19, 2026, from [Link]
-
GenScript USA Inc. (2016, May 12). Antibody generation challenges and solutions. YouTube. Retrieved January 19, 2026, from [Link]
-
Development of natural and unnatural amino acid delivery systems against hookworm infection. (2020, January 20). Precision Nanomedicine. Retrieved January 19, 2026, from [Link]
-
Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses. (2021, March 11). PubMed Central. Retrieved January 19, 2026, from [Link]
-
FDA Updates Analytical Validation Guidance. (2014, February 19). BioPharm International. Retrieved January 19, 2026, from [Link]
-
U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 19, 2026, from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved January 19, 2026, from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020, May 15). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (2023, September 6). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides. (2023, September 6). PubMed Central. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 3-chloro-L-phenylalanine. Retrieved January 19, 2026, from [Link]
Sources
- 1. Frontiers | Introduction of Non-natural Amino Acids Into T-Cell Epitopes to Mitigate Peptide-Specific T-Cell Responses [frontiersin.org]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylthiolation of Tryptophan and Tyrosine Derivatives: A Tool for Enhancing the Local Hydrophobicity of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Phenylalanine (Phe) Overview - Creative Peptides [creative-peptides.com]
- 10. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 11. criver.com [criver.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
- 13. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunogenicity Testing: FDA Finalizes Guidance on Assay Development and Validation | RAPS [raps.org]
- 15. fda.gov [fda.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 18. biossusa.com [biossusa.com]
- 19. microbenotes.com [microbenotes.com]
- 20. Competitive ELISA [elisa-antibody.com]
A Comparative Guide for the Characterization of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine as a Putative Aromatic Amino Acid Hydroxylase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy and selectivity of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine as a potential enzyme inhibitor. Due to the absence of published efficacy data for this specific molecule, this document establishes the scientific rationale for its investigation based on structure-activity relationships with known inhibitors and presents detailed, self-validating protocols for its complete characterization.
Introduction: The Critical Role of Aromatic Amino Acid Hydroxylases and Their Inhibition
The family of pterin-dependent aromatic amino acid hydroxylases (AAAHs), comprising Phenylalanine Hydroxylase (PAH), Tryptophan Hydroxylase (TPH), and Tyrosine Hydroxylase (TH), represents a class of enzymes critical to metabolic and neurochemical pathways. These enzymes catalyze the rate-limiting steps in the synthesis of tyrosine, serotonin, and dopamine, respectively. The ability to selectively inhibit these enzymes is of paramount importance for both fundamental research and therapeutic development. For instance, TPH inhibitors are invaluable tools for creating animal models of serotonin depletion to study depression and anxiety, and they hold therapeutic promise for conditions like carcinoid syndrome, which is characterized by excessive serotonin production.
Phenylalanine analogs, which mimic the natural substrate, have been a fertile ground for developing potent AAAH inhibitors. Among the most well-characterized is p-chlorophenylalanine (PCPA), or Fenclonine, a halogenated derivative that acts as a selective and irreversible inhibitor of TPH.[1][2] This guide focuses on a novel, uncharacterized analog: This compound . By adding a trifluoromethyl (CF₃) group to a structure similar to PCPA, this compound presents an intriguing candidate for a next-generation inhibitor with potentially altered potency, selectivity, and metabolic stability.
This document outlines the established profile of PCPA as a benchmark comparator and provides a detailed experimental roadmap for the rigorous biochemical and in vivo characterization of this compound.
Section 1: The Benchmark Inhibitor: p-Chlorophenylalanine (PCPA)
Understanding the properties of PCPA is essential for contextualizing the investigation of its novel analog.
-
Mechanism of Action : PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[1] While it behaves as a competitive inhibitor in vitro, its in vivo action leads to the irreversible inactivation of the enzyme, causing profound and long-lasting depletion of serotonin.[2]
-
Target Efficacy & Selectivity : PCPA is a potent inhibitor of both TPH isoforms (TPH1 and TPH2).[3] Its Ki value against TPH is approximately 300 µM.[2] It also demonstrates inhibitory activity against PAH, but typically at higher concentrations. For example, one study noted 95-96% inhibition of PAH activity at a concentration of 5 mM.[4] This dual activity, while useful in some contexts, highlights a lack of absolute selectivity.
-
Application & Limitations : PCPA is widely used in preclinical research to induce a hyposerotonergic state in animal models.[2] However, its development for human therapeutic use has been hampered by side effects, including hypersensitivity reactions and psychiatric disturbances.
Section 2: The Target Compound: Scientific Rationale for Characterizing this compound
The chemical structure of this compound provides a compelling rationale for its investigation as a novel AAAH inhibitor.
Structural Analysis and Comparison
The structural similarity to PCPA immediately suggests TPH as a primary molecular target. The key difference is the substitution pattern on the phenyl ring: PCPA has a single chlorine atom at the para (4) position, whereas the target compound has a chlorine at the meta (3) position and a trifluoromethyl group at the para (4) position.
Figure 1: Structural comparison of PCPA and the target compound.
Hypothesized Impact of Trifluoromethylation
The introduction of a trifluoromethyl (CF₃) group is a common and powerful strategy in medicinal chemistry. Based on established principles, this modification is hypothesized to confer several new properties compared to PCPA:
-
Enhanced Potency : The highly electronegative CF₃ group can alter the electronic distribution of the phenyl ring, potentially leading to stronger interactions with the enzyme's active site.
-
Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This could lead to a longer biological half-life.[5]
-
Altered Lipophilicity : The CF₃ group significantly increases lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.
-
Modified Selectivity : The unique steric and electronic profile of the substituted ring may favor binding to one AAAH enzyme over others, potentially improving the selectivity profile compared to PCPA.
Based on this analysis, we hypothesize that This compound is a potent inhibitor of Tryptophan Hydroxylase (TPH) with potentially greater metabolic stability and a unique selectivity profile across the AAAH family.
Section 3: Experimental Guide for Comparative Efficacy and Selectivity Analysis
The following protocols provide a comprehensive workflow to test this hypothesis, establishing a clear profile of the target compound's efficacy and selectivity relative to PCPA.
Figure 2: Experimental workflow for inhibitor characterization.
Protocol 1: In Vitro IC₅₀ Determination Against Aromatic Amino Acid Hydroxylases
Objective: To quantify the concentration-dependent inhibition of TPH1, TPH2, and PAH by the test compounds and determine their half-maximal inhibitory concentrations (IC₅₀).
Methodology: This protocol is based on a high-throughput, fluorescence-based assay that measures enzyme activity.
Materials:
-
Recombinant human TPH1, TPH2, and PAH enzymes
-
L-Tryptophan (for TPH assays) and L-Phenylalanine (for PAH assay) substrates
-
Tetrahydrobiopterin (BH₄) cofactor
-
Catalase
-
Assay Buffer: 40 mM HEPES, pH 7.2, 10% Glycerol, 100 mM NaCl
-
Test Compounds: this compound and p-Chlorophenylalanine (PCPA), dissolved in DMSO to create 10 mM stock solutions.
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of each test compound stock in DMSO. This will typically range from 10 mM down to ~0.5 µM.
-
Prepare a DMSO-only control well (representing 0% inhibition).
-
-
Enzyme Preparation:
-
Dilute each enzyme (TPH1, TPH2, PAH) in the assay buffer to a working concentration of 2x the final desired concentration (e.g., 20 nM for a final concentration of 10 nM). Keep enzymes on ice.
-
-
Substrate/Cofactor Mix Preparation:
-
Prepare a 2x substrate/cofactor mix in assay buffer containing:
-
L-Tryptophan or L-Phenylalanine (at a concentration equal to its Km value for the respective enzyme)
-
BH₄ (e.g., 100 µM)
-
Catalase (to remove H₂O₂ byproduct, e.g., 900 U/mL)
-
-
-
Assay Plate Setup (50 µL final volume):
-
Add 25 µL of the 2x enzyme solution to each well.
-
Add 0.5 µL of the serially diluted compound or DMSO control to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2x substrate/cofactor mix to all wells.
-
Immediately place the plate in the fluorescence reader, pre-heated to 37°C.
-
Measure the fluorescence kinetically every 60 seconds for 30-60 minutes. The activity of AAAH enzymes consumes the cofactor BH₄, whose fluorescence decreases over time. The rate of this decrease is proportional to enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear phase of the kinetic read.
-
Normalize the data: Set the average velocity of the DMSO-only wells as 100% activity and a no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound against each enzyme.
-
Data Presentation: Comparative Efficacy and Selectivity
Summarize the calculated IC₅₀ values in a table to facilitate direct comparison.
| Inhibitor | TPH1 IC₅₀ (µM) | TPH2 IC₅₀ (µM) | PAH IC₅₀ (µM) | Selectivity (TPH1 vs PAH) |
| p-Chlorophenylalanine | [Experimental Value] | [Experimental Value] | [Experimental Value] | IC₅₀ (PAH) / IC₅₀ (TPH1) |
| This compound | [Experimental Value] | [Experimental Value] | [Experimental Value] | IC₅₀ (PAH) / IC₅₀ (TPH1) |
A higher selectivity ratio indicates greater selectivity for TPH1 over PAH.
Protocol 2: In Vivo Serotonin Depletion in a Rodent Model
Objective: To determine if the target compound can effectively inhibit TPH in vivo, leading to a measurable reduction in brain serotonin levels.
Methodology: This protocol uses intraperitoneal (IP) administration of the inhibitors to C57BL/6 mice, followed by HPLC analysis of brain tissue.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Test compounds dissolved in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween-80)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools
-
HPLC system with electrochemical detection
-
Brain tissue homogenization buffer
Procedure:
-
Animal Dosing:
-
Divide mice into three groups (n=8 per group): Vehicle control, PCPA (positive control, e.g., 200 mg/kg), and this compound (dose to be determined based on in vitro potency and predicted PK/PD).
-
Administer the assigned treatment via IP injection once daily for 3 consecutive days.
-
-
Tissue Collection:
-
On day 4 (24 hours after the final dose), euthanize the mice via an approved method.
-
Rapidly dissect the brain, isolating specific regions like the hippocampus and prefrontal cortex, as these are key areas for serotonin signaling.
-
Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Neurochemical Analysis:
-
Homogenize the brain tissue samples in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Analyze the supernatant for levels of serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using an HPLC system with electrochemical detection.
-
-
Data Analysis:
-
Quantify the concentrations of 5-HT and 5-HIAA relative to tissue weight.
-
Use a one-way ANOVA with post-hoc tests to compare the mean serotonin levels between the treatment groups and the vehicle control.
-
A significant reduction in 5-HT levels in the compound-treated group relative to the vehicle group validates its in vivo efficacy as a TPH inhibitor.
-
Conclusion and Future Directions
This guide provides the scientific rationale and a robust experimental framework for the comprehensive characterization of this compound. By systematically executing the described protocols, researchers can determine its potency, selectivity, and in vivo efficacy, directly comparing it to the benchmark inhibitor, PCPA.
Should this novel compound demonstrate superior properties—such as increased potency, a cleaner selectivity profile (e.g., potent TPH inhibition with minimal PAH activity), or an improved pharmacokinetic profile—it could represent a significant advancement. Such a molecule would be a more precise research tool for studying the serotonergic system and could serve as a lead compound for developing new therapeutics for disorders involving serotonin dysregulation. Subsequent studies should focus on detailed pharmacokinetic analysis, off-target liability screening, and evaluation in animal models of disease.
References
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020). Beilstein Journals. [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (n.d.). PubMed. [Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. (2022). MDPI. [Link]
-
Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (2022). PubMed Central. [Link]
-
Effects of an inhibitor (p-chlorophenylalanine) of the phenylalanine-... (n.d.). ResearchGate. [Link]
-
Discovery of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a Pan-RAF Inhibitor with Minimal Paradoxical Activation and Activity against... (2015). ACS Publications. [Link]
-
Structural studies on phenylalanine hydroxylase and implications toward understanding and treating phenylketonuria. (n.d.). PubMed. [Link]
-
Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. (n.d.). PubMed. [Link]
-
Efficacy of 3,5-dibromo-L-phenylalanine in rat models of stroke, seizures and sensorimotor gating deficit. (2009). PubMed Central. [Link]
-
Molecule of the Month: Phenylalanine Hydroxylase. (n.d.). RCSB PDB. [Link]
-
Efficacy of 3,5-dibromo-L-phenylalanine in Rat Models of Stroke, Seizures and Sensorimotor Gating Deficit. (n.d.). PubMed. [Link]
-
Efficacy of sapropterin dihydrochloride (tetrahydrobiopterin, 6R-BH4) for reduction of phenylalanine concentration in patients with phenylketonuria: a phase III randomised placebo-controlled study. (2007). PubMed. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Analysis of Peptides Containing 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Introduction: The Rationale for Advanced Phenylalanine Analogs
In the landscape of modern drug discovery and peptide chemistry, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing therapeutic potential. Among these, halogenated and specifically fluorinated amino acids have garnered significant attention. The introduction of moieties like 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine (CTF-Phe) into a peptide sequence is not a trivial substitution; it is a deliberate engineering choice aimed at modulating key physicochemical properties.
The trifluoromethyl group, with its high lipophilicity and potent electron-withdrawing nature, can dramatically influence a peptide's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile.[1] By strategically placing CTF-Phe, researchers can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby extending the molecule's in-vivo half-life—a critical factor in drug development.[1] Furthermore, the steric and electronic effects of both the chloro and trifluoromethyl groups can profoundly alter the peptide's conformational landscape, guiding it towards a more bioactive secondary structure.[1][2]
This guide provides a comparative analysis of the primary biophysical techniques used to elucidate the structural consequences of incorporating CTF-Phe. We will explore the causality behind experimental choices, present validated protocols, and compare the utility of each method for researchers in drug development.
Core Analytical Techniques: A Comparative Overview
The structural characterization of a CTF-Phe-containing peptide requires a multi-faceted approach. No single technique can provide a complete picture. We will focus on four principal methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS).
Caption: Experimental workflow from synthesis to structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Local Environment
NMR spectroscopy is arguably the most powerful tool for studying CTF-Phe-containing peptides in a solution state that mimics the biological milieu. The true advantage of the trifluoromethyl group lies in its utility as a ¹⁹F NMR probe.
Expertise & Causality: The ¹⁹F nucleus possesses excellent NMR properties: a spin of ½ and a high gyromagnetic ratio, leading to high sensitivity. Crucially, the chemical shift of the ¹⁹F nucleus is exceptionally sensitive to its local electronic environment—much more so than ¹H.[3] This sensitivity means that subtle changes in solvent polarity, hydrogen bonding, or proximity to other residues will cause a measurable shift in the ¹⁹F signal.[4] Therefore, the -CF₃ group acts as a precise, site-specific reporter on the peptide's conformation, dynamics, and interactions with binding partners.[3][4][5] The three equivalent fluorine nuclei in the rapidly rotating methyl group amplify the signal-to-noise ratio and average the chemical shift anisotropy, resulting in sharper signals, which is key for studying larger molecules.[4]
Comparative NMR Approaches
| Nucleus | Information Yielded | Advantages for CTF-Phe Peptides | Limitations |
| ¹⁹F | Local polarity, solvent exposure, conformational changes, ligand binding.[3][4] | Extremely sensitive to local environment; no background signal in biological systems; large chemical shift dispersion.[5] | Provides information only about the labeled site. |
| ¹H | 3D solution structure (via NOE), backbone and side-chain dynamics. | Provides global structural context for the ¹⁹F probe. | Signal overlap can be a significant issue in larger peptides. |
| ¹³C | Backbone conformation (via Cα/Cβ shifts), dynamics. | Cα/Cβ shifts are sensitive to secondary structure, complementing CD data. | Low natural abundance requires isotopic labeling for complex experiments. |
Experimental Protocol: ¹⁹F NMR for Polarity Sensing
This protocol is designed to assess how the local environment of the CTF-Phe residue changes in response to solvent polarity, providing insight into its surface exposure.
-
Sample Preparation:
-
Synthesize and purify the CTF-Phe-containing peptide using standard solid-phase peptide synthesis (SPPS) and reverse-phase HPLC.[6][7]
-
Prepare a series of peptide solutions (e.g., 0.1-0.5 mM) in solvent mixtures of varying polarity, such as Methanol/Water (v/v) ratios from 4:1 to 1:4.[4] Ensure the peptide remains soluble in all mixtures.
-
Add a known concentration of an internal reference standard, such as sodium fluoride (NaF) or trifluorotoluene.[3][4]
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz) equipped with a probe capable of ¹⁹F detection.[4]
-
Acquire a standard 1D ¹⁹F NMR spectrum for the peptide in each solvent mixture at a constant temperature (e.g., 35 °C).[4]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio. A repetition time of at least 2 seconds is recommended.[4]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the ¹⁹F spectra to the internal standard (e.g., NaF at -122.25 ppm).[4]
-
Plot the ¹⁹F chemical shift of the CTF-Phe residue as a function of the solvent dielectric constant. A large change in chemical shift across the solvent range indicates that the probe is highly solvent-exposed. A minimal change suggests it is buried within a hydrophobic core of the peptide.
-
X-ray Crystallography: The Atomic-Resolution Snapshot
While NMR provides data on the dynamic, solution-state structure, X-ray crystallography offers an unparalleled, high-resolution static image of the peptide in its solid, crystalline form.[8]
Expertise & Causality: The success of this technique is contingent on growing a well-ordered single crystal, which can be a significant bottleneck. The incorporation of CTF-Phe can, however, be advantageous. The phenyl ring's altered electronic properties, due to the electron-withdrawing Cl and CF₃ groups, can modify and potentially strengthen intermolecular interactions like π-π stacking and halogen bonding.[9] These interactions can stabilize the crystal lattice, leading to more ordered packing and higher-quality diffraction data.[10] The resulting structure provides precise bond lengths, angles, and details of intermolecular contacts that are invaluable for rational drug design.
Experimental Protocol: Peptide Crystallization
-
Sample Purity: The peptide must be of the highest possible purity (>98% by HPLC) as impurities can inhibit crystallization.
-
Screening: Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen) to test a wide range of crystallization conditions (pH, precipitant, salt, temperature). The hanging drop or sitting drop vapor diffusion method is standard.
-
Optimization: Once initial microcrystals ("hits") are identified, systematically vary the conditions around the hit (e.g., fine-tuning precipitant concentration, pH) to grow larger, single crystals suitable for diffraction.
-
Data Collection:
-
Harvest a suitable crystal and cryo-protect it (if necessary) by briefly soaking it in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron X-ray source.
-
Collect a full diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using direct methods or molecular replacement and build an atomic model of the peptide into the resulting electron density map. Refine the model to achieve the best fit with the experimental data.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy is a rapid, low-concentration method for determining the global secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[11]
Expertise & Causality: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The peptide backbone amides, when arranged in a regular secondary structure, produce a characteristic CD signal. An α-helix, for instance, typically shows a positive band near 194 nm and two negative bands at ~208 nm and ~222 nm.[12] The introduction of CTF-Phe can induce or stabilize a particular fold due to its steric and electronic properties. However, it is critical to recognize that aromatic side chains themselves are chromophores and can contribute to the CD spectrum in the far-UV region (190-250 nm), potentially interfering with the amide signals.[13] Therefore, a comparison with a non-aromatic analog or the use of spectral deconvolution algorithms is often necessary for accurate interpretation.[13]
Experimental Protocol: Secondary Structure Analysis
-
Sample Preparation:
-
Prepare a stock solution of the purified peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a high absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using UV absorbance at 280 nm (if other aromatic residues are present) or by amino acid analysis.
-
Prepare a final sample for analysis with a concentration typically between 0.1-0.25 mg/mL in a 1 mm pathlength quartz cuvette.[12]
-
-
Data Acquisition:
-
Use a calibrated CD spectrometer.
-
Record a spectrum of the buffer alone (baseline).
-
Record the spectrum of the peptide sample from ~260 nm down to ~190 nm.
-
To investigate conformational stability, repeat the measurements as a function of temperature (thermal melt) or in the presence of a co-solvent like trifluoroethanol (TFE), which is known to promote helical structures.[12]
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to Mean Residue Ellipticity (MRE) to normalize for concentration, path length, and the number of residues.
-
Analyze the MRE spectrum to identify characteristic secondary structure features. Use deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of each structural type.
-
Mass Spectrometry (MS): The Definitive Mass and Sequence Verification
MS is an indispensable analytical technique for confirming the molecular weight and primary sequence of the synthesized peptide.[14][15]
Expertise & Causality: Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate gas-phase peptide ions without significant fragmentation.[16][17] The high mass accuracy of modern mass spectrometers allows for unambiguous confirmation that the CTF-Phe residue has been successfully incorporated. Tandem mass spectrometry (MS/MS), where a specific peptide ion is selected and fragmented, is used to verify the amino acid sequence.[15] The presence of chlorine in CTF-Phe provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in a ~3:1 ratio), which serves as an additional validation signature in the mass spectrum.
Experimental Protocol: ESI-MS for Intact Mass and Sequencing
-
Sample Preparation: Dilute the purified peptide in a suitable solvent for ESI, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid). A typical concentration is 1-10 pmol/µL.
-
Intact Mass Analysis: Infuse the sample into the ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap, TOF). The resulting spectrum will show a series of peaks corresponding to the peptide with different charge states ([M+nH]ⁿ⁺).[16] Deconvolution software is used to calculate the neutral molecular weight of the peptide.
-
MS/MS Sequencing:
-
In a separate run, select the most abundant precursor ion (one of the [M+nH]ⁿ⁺ peaks) in the first mass analyzer.
-
Fragment the selected ion in a collision cell (Collision-Induced Dissociation - CID).
-
Analyze the resulting fragment ions in the second mass analyzer. The fragments (b- and y-ions) will produce a ladder-like spectrum that can be used to read the peptide sequence and confirm the position of the CTF-Phe residue.
-
Comparative Guide to Analytical Techniques
Caption: Comparison of structural analysis techniques.
Conclusion
The structural analysis of peptides containing this compound demands a synergistic application of multiple biophysical techniques. While Mass Spectrometry confirms the fundamental identity of the peptide, it is the combination of NMR, X-ray Crystallography, and Circular Dichroism that unveils the nuanced structural consequences of this powerful modification. ¹⁹F NMR offers an unparalleled window into the local environment and dynamics in solution. X-ray crystallography provides the definitive, high-resolution static picture, and CD spectroscopy offers a rapid assessment of the overall secondary structure. By integrating the data from these complementary methods, researchers can build a comprehensive model of their engineered peptide, paving the way for more effective and rational drug design.
References
- A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). NIH.
- Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. (n.d.). KOPS.
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. (2025). Journal of Peptide Science.
- Protecting group free radical C–H trifluoromethylation of peptides. (n.d.). Analytical Sales.
- Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach. (2021). RSC Publishing.
- Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. (1997). PubMed.
- Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College.
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Circular dichroism spectra of synthetic peptides. (n.d.).
- Mass spectrometry of peptides and proteins. (n.d.). PubMed.
- X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Arom
- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.
- Rapid Flow-Based Peptide Synthesis. (n.d.). PMC - NIH.
- Mass Spectrum - Custom peptides. (n.d.). Genosphere Biotechnologies.
- H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry.
- An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjug
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. analytical-sales.com [analytical-sales.com]
- 4. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Rapid Flow-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions [etd.iisc.ac.in]
- 9. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]
- 10. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 12. researchgate.net [researchgate.net]
- 13. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.cbc.osu.edu [research.cbc.osu.edu]
- 16. Mass Spectrometry of Peptides – Techniques and Analysis [genosphere-biotech.com]
- 17. jchemrev.com [jchemrev.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
For researchers at the forefront of drug discovery and development, the synthesis and application of novel compounds like 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine are routine. However, the lifecycle of these specialized chemicals extends beyond the laboratory bench. Proper disposal is not merely a regulatory formality but a critical component of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and best practices for chemical waste management.
While a specific Safety Data Sheet (SDS) for this compound has been identified, it notably lacks explicit disposal instructions.[1] Therefore, the procedures outlined below are synthesized from the compound's known hazards—Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2, and Specific Target Organ Toxicity (Respiratory Tract Irritation) Category 3—and general guidelines for the disposal of halogenated and fluorinated organic compounds.[1][2] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.
Immediate Safety and Handling Protocols: The First Line of Defense
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is a skin, eye, and respiratory irritant.[1] Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and potential splashes.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[2] |
| Body Protection | Laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if dust is generated outside of a fume hood. | To minimize inhalation of irritating dust particles.[2] |
Step-by-Step Disposal Protocol for this compound
The disposal of solid chemical waste requires a systematic approach to ensure safety and regulatory compliance. Do not dispose of this chemical in regular trash or down the drain.[2]
1. Waste Segregation and Containerization:
-
Solid Waste: Place the solid this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container.[2] The container must be compatible with the chemical to prevent any reactions or leakage.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, should also be disposed of in the same hazardous waste container.
2. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound ," must be written on the label.[2]
-
Include the date when the first piece of waste was added to the container (accumulation start date).
3. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The container should be kept in a secondary containment tray to mitigate any potential spills.
-
Ensure the container is kept closed at all times, except when adding waste.[2]
4. Final Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.[2]
-
It is crucial not to mix this waste with other waste streams unless explicitly approved by your EHS department.
Disposal of Associated Liquid Waste
Should this compound be used in a solution, the resulting liquid waste must also be treated as hazardous. The presence of halogenated organic compounds in solvents often classifies the entire mixture as hazardous waste under EPA regulations.[3][4]
-
Collection: Collect all liquid waste containing the dissolved compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including the solvents used.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Restrict access to the affected area.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material and any cleanup materials (e.g., absorbent pads) into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and wash the area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS department or emergency response team for assistance.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Apollo Scientific. (2023, June 9). 3-Chloro-4-(trifluoromethyl)
- Benchchem. (n.d.). Proper Disposal of Fmoc-L-3-Trifluoromethylphenylalanine: A Comprehensive Guide.
-
Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
- Thermo Fisher Scientific. (2025, September 9).
- Zhong, M., et al. (2025, July 18).
- Spectrum Chemical. (n.d.).
- Sigma-Aldrich. (2024, July 20).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACTenviro. (2025, March 20).
- ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins.
- Thermo Fisher Scientific. (2025, December 19).
- Apollo Scientific. (2023, June 9). 3-Fluoro-4-(trifluoromethyl)
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- Benchchem. (n.d.). Proper Disposal of 3-(Trifluoromethyl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals.
Sources
Personal protective equipment for handling 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
Comprehensive Safety and Handling Guide: 3-Chloro-4-(trifluoromethyl)-DL-phenylalanine
As a synthesized amino acid derivative, this compound is a valuable compound in biochemical and pharmaceutical research. Its unique structure, incorporating both chlorine and fluorine atoms, makes it a subject of interest in metabolic studies and as a building block in drug development. However, these same structural features necessitate a rigorous and informed approach to its handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides essential, field-proven safety protocols and logistical plans, moving beyond a simple checklist to explain the causality behind each critical step.
Hazard Identification and Foundational Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1] Understanding these risks is the first step in implementing effective control measures.
The compound is classified under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity - Single Exposure | H335 | May cause respiratory irritation.[1] |
The primary routes of exposure are through inhalation of the powder, direct contact with the skin, and contact with the eyes. Ingestion is also a potential route of exposure.[2][3] Therefore, all subsequent safety protocols are designed to create barriers and implement controls that mitigate these specific risks.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and consistent use of appropriate PPE are non-negotiable. The minimum required PPE is detailed below, with the rationale tied directly to the compound's hazard profile.
-
Eye and Face Protection :
-
Requirement : ANSI-approved safety glasses with side shields are the minimum requirement.[2] For operations with a higher risk of dust generation or splashing, such as bulk transfers, chemical splash goggles are necessary.[4]
-
Causality : This protects against accidental contact with dust particles, which can cause serious eye irritation (H319).[1]
-
-
Skin and Body Protection :
-
Requirement : A long-sleeved laboratory coat and closed-toe shoes are mandatory at all times.[2][5] For larger quantities, a chemical-resistant apron provides an additional layer of protection.[2]
-
Causality : This prevents incidental skin contact with the solid compound, mitigating the risk of skin irritation (H315).[1]
-
-
Hand Protection :
-
Requirement : Chemical-resistant gloves, such as nitrile, are required for all handling activities.[2][6] For tasks involving prolonged contact or handling larger quantities, consider double-gloving.[5] Gloves must be removed immediately after contact with the chemical, and hands should be washed thoroughly.[5]
-
Causality : Gloves provide a direct barrier against skin irritation. Nitrile is a preferred material for incidental chemical protection.[6]
-
-
Respiratory Protection :
-
Requirement : An effective dust mask or a NIOSH-approved respirator with a dust filter must be used when handling the powder outside of a certified chemical fume hood.[2]
-
Causality : This is a critical control to prevent the inhalation of airborne particles, which may cause respiratory irritation (H335).[1]
-
| Hazard | Route of Exposure | Required PPE / Control Measure |
| Eye Irritation (H319) | Eyes | Safety glasses with side-shields or chemical goggles.[2][4] |
| Skin Irritation (H315) | Skin | Nitrile gloves, lab coat, long pants, closed-toe shoes.[2][5] |
| Respiratory Irritation (H335) | Inhalation | Work in a chemical fume hood or wear a dust mask/respirator.[2][4] |
Operational Protocol: Weighing and Solution Preparation
Adherence to a standardized operational protocol minimizes the risk of exposure and ensures experimental reproducibility. The following step-by-step procedure for weighing the solid compound and preparing a solution should be followed.
Engineering Control : All operations involving the handling of powdered this compound must be performed inside a certified chemical fume hood to control airborne particles.[4][7]
Step-by-Step Procedure :
-
Preparation : Before starting, ensure the chemical fume hood is operational. Don all required PPE as detailed in Section 2 (lab coat, safety glasses, nitrile gloves).
-
Gather Materials : Assemble all necessary equipment (spatula, weigh boat/paper, beaker, chosen solvent, magnetic stir bar) and place them inside the fume hood.
-
Tare the Balance : Place the weigh boat on the analytical balance and tare it.
-
Aliquot the Compound : Carefully open the container of this compound. Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.
-
Secure the Stock Container : Immediately and securely close the main container and wipe it down with a damp cloth to remove any residual powder before removing it from the fume hood.
-
Dissolution : Carefully add the weighed powder to the beaker containing the solvent and a stir bar. This should be done slowly to prevent splashing.
-
Initial Cleanup : Dispose of the used weigh boat and any contaminated wipes in the designated "Halogenated Organic Waste" container.[7]
-
Finalize : Once the procedure is complete, remove gloves and wash hands thoroughly with soap and water.[4]
Emergency and Spill Management
Preparedness is key to managing unexpected events. All personnel must be familiar with the location of safety showers and eyewash stations.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact : Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water.[9] If irritation persists, seek medical attention.[9]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[8] Seek immediate medical assistance.[10]
Spill Response Protocol
For any spill, the primary objective is to isolate the area, protect personnel, and clean up the material safely.
Figure 1 : Emergency Workflow for a Solid Chemical Spill.
Spill Cleanup Steps :
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.[9]
-
Control and Contain : For minor spills, prevent the powder from becoming airborne. Do not use a dry brush.
-
Cleanup : Carefully sweep up the spilled material and place it into a suitable, sealed container for disposal.[11] Avoid any actions that generate dust.[9]
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : All cleanup materials must be disposed of as halogenated organic waste.
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are critical for safety and regulatory compliance.
Storage Conditions
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Keep away from incompatible materials, particularly strong oxidizing agents.[2][10]
-
Ensure the storage area is clearly labeled.
Waste Disposal Protocol
As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
-
Segregation : Never mix halogenated waste with non-halogenated waste streams.[12] This is crucial for proper disposal and cost management.[13]
-
Container : Collect all solid waste, contaminated gloves, and cleanup materials in a designated, properly labeled "Halogenated Organic Waste" container.[7][14] The container must be kept closed except when actively adding waste.[12][13]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and list all chemical constituents.[12]
-
Disposal : Do not dispose of this chemical down the drain.[7][15] Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.
By integrating these safety and handling protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, ensuring a safe environment for groundbreaking research.
References
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-Chloro-DL-phenylalanine. Retrieved from [Link]
-
Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
University of California, Berkeley Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
-
University of California, Santa Barbara Environmental Health & Safety. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
University of Wollongong Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet - DL-Phenylalanine MSDS. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. research.arizona.edu [research.arizona.edu]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
